molecular formula C14H22O B155466 2,4-DI-Sec-butylphenol CAS No. 1849-18-9

2,4-DI-Sec-butylphenol

Cat. No.: B155466
CAS No.: 1849-18-9
M. Wt: 206.32 g/mol
InChI Key: JERZAOOJWPHIDG-UHFFFAOYSA-N
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Description

2,4-DI-Sec-butylphenol is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 206.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-DI-Sec-butylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163957. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-DI-Sec-butylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-DI-Sec-butylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-di(butan-2-yl)phenol
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InChI

InChI=1S/C14H22O/c1-5-10(3)12-7-8-14(15)13(9-12)11(4)6-2/h7-11,15H,5-6H2,1-4H3
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InChI Key

JERZAOOJWPHIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)C(C)CC
Source PubChem
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Molecular Formula

C14H22O
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DSSTOX Substance ID

DTXSID4029351
Record name 2,4-Di-sec-butylphenol
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Molecular Weight

206.32 g/mol
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CAS No.

1849-18-9
Record name 2,4-Di-sec-butylphenol
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Record name 2,4-Di-sec-butylphenol
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Record name 2,4-DI-SEC-BUTYLPHENOL
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Record name 2,4-di-sec-butylphenol
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Foundational & Exploratory

molecular structure and properties of 2,4-Di-sec-butylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Reactivity, and Analytical Profiling of 2,4-Di-sec-butylphenol: A Comprehensive Technical Guide

Executive Summary

As a highly specialized dialkylated phenol, 2,4-Di-sec-butylphenol (2,4-DSBP) serves as a critical intermediate in the synthesis of advanced antioxidants, agrochemicals, and pharmaceutical precursors. This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and validated analytical workflows associated with 2,4-DSBP. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical molecular dynamics and bench-level application.

Molecular Architecture & Physicochemical Profiling

At the core of 2,4-DSBP’s utility is its unique steric environment. The molecule features a phenolic hydroxyl group flanked by a secondary butyl group at the ortho position, with a second sec-butyl group at the para position ().

  • Steric Shielding: The ortho-sec-butyl group provides significant steric hindrance around the hydroxyl moiety. This physical shielding modulates the pKa of the phenol, reducing its susceptibility to unwanted side reactions while optimizing its capacity to act as a controlled, selective hydrogen donor.

  • Lipophilicity: The dual alkyl chains significantly increase the molecule’s partition coefficient, rendering it highly soluble in non-polar organic solvents and lipophilic polymer matrices (). This property is paramount when formulating hydrophobic drug delivery systems or stabilizing industrial polymers against degradation.

Table 1: Physicochemical Properties of 2,4-Di-sec-butylphenol

PropertyValueCausality / Implication
CAS Number Unique chemical identifier for regulatory tracking.
Molecular Formula C₁₄H₂₂ODefines the dialkylated aromatic structure.
Molecular Weight 206.32 g/mol Facilitates mass spectrometry precursor targeting (m/z 206.16).
Boiling Point 260–262 °C (at 760 mmHg)High thermal stability; requires high-temp GC methods for elution.
Density 0.938 g/cm³ (at 20 °C)Less dense than water, dictating biphasic extraction dynamics.
LogP (Predicted) 4.9High lipophilicity; dictates strong retention on C18 HPLC columns.

Mechanistic Reactivity: The Antioxidant Paradigm

2,4-DSBP is fundamentally utilized as an antioxidant and radical scavenger (). In polymer science and pharmaceutical formulation, oxidative degradation via peroxyl radicals (ROO•) is a primary failure mode. 2,4-DSBP interrupts this propagation phase.

  • Causality of Action: The phenolic -OH readily donates a hydrogen atom to neutralize the highly reactive peroxyl radical. The resulting phenoxyl radical (ArO•) is exceptionally stable. The bulky ortho-sec-butyl group physically blocks other molecules from reacting with the oxygen radical, while the aromatic ring delocalizes the unpaired electron, preventing the phenoxyl radical from initiating a new oxidative chain reaction.

G ROO Peroxyl Radical (ROO•) Oxidative Species Complex Transition State (Hydrogen Abstraction) ROO->Complex Electrophilic Attack DSBP 2,4-Di-sec-butylphenol (Hydrogen Donor) DSBP->Complex H-Atom Transfer ROOH Hydroperoxide (ROOH) Neutralized Complex->ROOH Termination Phenoxyl Phenoxyl Radical (ArO•) Sterically Shielded & Stable Complex->Phenoxyl Resonance Stabilization

Radical scavenging mechanism of 2,4-Di-sec-butylphenol via hydrogen atom transfer.

Synthetic Workflows & Isolation Protocols

While industrial production often relies on the transalkylation of phenol with butene using an aluminum phenoxide catalyst (), laboratory-scale synthesis for high-purity analytical standards is best achieved via the cleavage of 2,4-di-sec-butylanisole ().

Protocol 1: Synthesis via Ether Cleavage of 2,4-di-sec-butylanisole This protocol is engineered as a self-validating system. The conversion of the methoxy group to a hydroxyl group shifts the polarity, allowing for real-time reaction monitoring.

  • Step 1: Reagent Assembly & Reflux: Combine 12 g of 2,4-di-sec-butylanisole, 20 mL of hydriodic acid (57%), and 20 mL of glacial acetic acid in a round-bottom flask. Stir and reflux for 6 hours.

    • Causality: Hydriodic acid is a powerful nucleophile that cleaves the aryl ether bond. Glacial acetic acid serves as a co-solvent to homogenize the highly lipophilic anisole with the aqueous HI.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is deemed complete when the higher-Rf anisole spot completely disappears, replaced by the lower-Rf phenol spot.

  • Step 2: Quenching & Extraction: Cool the mixture and pour into 100 mL of distilled water. Extract three times with diethyl ether.

    • Causality: Water forces the lipophilic product into the organic ether phase, leaving unreacted HI and acetic acid in the aqueous layer.

  • Step 3: Purification & Neutralization: Wash the combined ether extracts sequentially with aqueous sodium sulfite, aqueous sodium carbonate, and brine.

    • Causality: Sodium sulfite reduces any residual iodine (I₂) back to iodide, preventing product oxidation. Sodium carbonate neutralizes residual acetic acid.

    • Validation Check: The organic layer must transition from a yellow/brown tint (indicating iodine presence) to clear/pale yellow after the sulfite wash.

  • Step 4: Isolation: Dry over anhydrous magnesium sulfate, evaporate the ether, and subject the residue to vacuum distillation (bp 129–132 °C at 8 mm Hg). This yields ~97.7% of high-purity 2,4-DSBP.

Analytical Characterization & Validation

Due to its thermal stability and well-characterized features, 2,4-DSBP is frequently utilized as a calibration standard in chromatography (). The following GC/MS/MS protocol is optimized for the detection and quantification of 2,4-DSBP in complex biological or environmental matrices.

Protocol 2: GC/MS/MS Quantification Workflow

  • Step 1: Sample Injection: Inject 1 μL of the sample in splitless mode at 310°C.

    • Causality: The high injection temperature ensures instantaneous vaporization of the bulky 2,4-DSBP molecule without thermal degradation, preventing peak tailing.

  • Step 2: Chromatographic Separation: Use a dual-column setup (e.g., 30 m × 0.25 mm × 0.25 μm) with high-purity Helium carrier gas at a steady 1.2 mL/min. Apply a temperature gradient: hold at 40°C for 1.5 min, ramp to 110°C at 40°C/min, then to 325°C at 20°C/min.

    • Causality: The initial low temperature focuses the analyte at the column head, while the aggressive thermal ramp elutes the high-boiling 2,4-DSBP sharply, minimizing band broadening.

  • Step 3: Ionization & Detection: Utilize an Electron Ionization (EI) source at 70 eV (230°C). Operate the Triple Quadrupole in MS/MS mode using N₂ as the collision gas.

    • Validation Check: Normalize peak areas against an internal standard (e.g., fluorene-d10). The method is self-validating if the calibration curve (0.1 to 10 μg/mL) maintains an R² > 0.995.

GCMS Sample Sample Injection 1 μL at 310°C GC Gas Chromatography Gradient: 40°C to 325°C Sample->GC He Carrier (1.2 mL/min) EI Electron Ionization (EI) 70 eV, 230°C Source GC->EI Thermal Elution MSMS Triple Quadrupole MS/MS N2 Collision Gas EI->MSMS Precursor Ion Selection Data Quantification Internal Std Normalization MSMS->Data MRM Product Ions

GC/MS/MS analytical workflow for the trace quantification of 2,4-Di-sec-butylphenol.

Toxicology & Safety Profiling

When integrating 2,4-DSBP into manufacturing pipelines, strict adherence to safety protocols is mandatory. According to its GHS classification, the compound is harmful if swallowed (H302) and causes significant skin (H315) and serious eye irritation (H319) ().

  • Handling Rationale: Because of its high lipophilicity (LogP 4.9), 2,4-DSBP can rapidly penetrate the lipid bilayers of the skin. All handling must be conducted in a Class II fume hood using nitrile or butyl rubber gloves to prevent dermal absorption. In the event of exposure, immediate washing is required to prevent localized central nervous system depression associated with high-concentration phenolic exposure ().

References

  • PubChem - 2,4-Di-sec-butylphenol (CID 15808). National Center for Biotechnology Information. Available at:[Link]

  • CAS Common Chemistry - 2,4-Di-sec-butylphenol (CAS RN: 1849-18-9). American Chemical Society. Available at:[Link]

  • PubChemLite - 2,4-di-sec-butylphenol (C14H22O) Structural Information. Université du Luxembourg. Available at:[Link]

  • Google Patents - US3933927A: Phenol transalkylation process.

Biological Activity of 2,4-Di-sec-butylphenol Against Phytopathogens: Mechanisms, Efficacy, and Agrochemical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of agricultural chemistry and phytopathology, alkylphenols represent a critical class of bioactive compounds. While 2,4-di-tert-butylphenol (2,4-DTBP) is widely recognized as a potent, naturally occurring biocontrol agent [1], its structural isomer, 2,4-Di-sec-butylphenol (2,4-DSBP; CAS: 1849-18-9) , occupies a highly specialized niche. As a Senior Application Scientist, I have structured this whitepaper to dissect the biological activity of 2,4-DSBP. Unlike its tert-butyl counterpart, 2,4-DSBP exhibits mild intrinsic antifungal activity but serves as an indispensable synthetic intermediate for advanced pesticides, antifungal derivatives, and agricultural surfactants [2]. This guide explores the structure-activity relationships (SAR), mechanistic pathways, and self-validating protocols for evaluating 2,4-DSBP in phytopathogen management.

Structural Biology and Structure-Activity Relationship (SAR)

The biological efficacy of alkylphenols against phytopathogens is dictated by their lipophilicity and steric hindrance. 2,4-DSBP features two secondary butyl groups at the ortho and para positions of the phenol ring.

The Steric Switch: sec-butyl vs. tert-butyl

The conformational flexibility of the sec-butyl groups in 2,4-DSBP contrasts sharply with the rigid, bulky tert-butyl groups of 2,4-DTBP. In target-site interactions (such as binding to fungal β-tubulin), the rigid tert-butyl structure locks the molecule into an optimal binding conformation, resulting in high direct fungicidal activity against pathogens like Fusarium verticillioides [3]. Conversely, the rotational freedom of the sec-butyl groups in 2,4-DSBP reduces its direct binding affinity to these specific pathogenic proteins. However, this same flexibility, combined with its high lipophilicity (ClogP ~5.4) [4], makes 2,4-DSBP highly reactive for electrophilic aromatic substitution, rendering it a premier building block for synthesizing complex agrochemicals [2].

Mechanistic Pathways in Phytopathology

The utility of 2,4-DSBP in combating phytopathogens operates through two distinct pathways: a direct (but mild) antimicrobial pathway and an indirect (primary) agrochemical synthesis pathway.

Direct Pathway: Membrane Disruption

Due to its hydrophobic nature, unformulated 2,4-DSBP partitions into the lipid bilayers of fungal and bacterial cell membranes. This accumulation alters membrane fluidity, disrupts the proton motive force, and leads to the leakage of intracellular electrolytes. While sufficient to inhibit mild microbial growth, it generally requires higher minimum inhibitory concentrations (MIC) compared to dedicated fungicidal agents.

Indirect Pathway: Agrochemical Synthesis

The primary value of 2,4-DSBP lies in its role as a precursor. It is heavily utilized in the synthesis of Alkylphenol Ethoxylates (APEOs) [5]. In agricultural formulations, APEOs act as non-ionic surfactants that drastically enhance the foliar penetration and bioavailability of co-administered systemic fungicides against resilient pathogens like Botrytis cinerea and Rhizoctonia solani. Furthermore, 2,4-DSBP is a raw material for synthesizing carbamate-based and phenolic-derivative pesticides [2].

MOA cluster_direct Direct Antimicrobial Pathway cluster_indirect Agrochemical Synthesis Pathway DSBP 2,4-Di-sec-butylphenol (2,4-DSBP) Membrane Lipid Bilayer Partitioning DSBP->Membrane Synthesis Electrophilic Substitution DSBP->Synthesis Fluidity Altered Membrane Fluidity Membrane->Fluidity Lysis Mild Growth Inhibition Fluidity->Lysis Derivatives Antifungal Derivatives Synthesis->Derivatives Surfactants Alkylphenol Ethoxylates Synthesis->Surfactants

Mechanistic pathways of 2,4-DSBP: Direct membrane disruption and indirect agrochemical synthesis.

Comparative Efficacy Data

To understand the specific application profile of 2,4-DSBP, it must be benchmarked against its highly active isomer, 2,4-DTBP. The table below summarizes their quantitative and qualitative differences in agricultural deployment.

Compound Characteristic2,4-Di-sec-butylphenol (2,4-DSBP)2,4-Di-tert-butylphenol (2,4-DTBP)
Alkyl Substitution sec-butyl (Flexible)tert-butyl (Rigid)
Lipophilicity (ClogP) ~5.40~4.80
Primary Agricultural Role Chemical intermediate & surfactant precursorDirect biopesticide / Biocontrol agent
Intrinsic Antifungal Activity Mild (Membrane disruption)High (β-tubulin inhibition) [3]
Target Phytopathogens Botrytis spp., Alternaria spp. (via derivatives)Fusarium verticillioides, Ralstonia solanacearum [6]

Self-Validating Experimental Protocol: Evaluating Antifungal Efficacy

When screening 2,4-DSBP or its synthesized derivatives for antifungal activity, researchers must account for its high hydrophobicity. The following protocol utilizes the Poisoned Food Technique with built-in causality and self-validation mechanisms.

Causality & Assay Design Principles
  • Solvent Selection: 2,4-DSBP is insoluble in water. We utilize Dimethyl Sulfoxide (DMSO) as the primary solvent, capped at a final assay concentration of ≤1% (v/v) to prevent solvent-induced cytotoxicity.

  • Emulsification: Tween-80 is added to the agar matrix. Causality: Without Tween-80, 2,4-DSBP will precipitate out of the hydrophilic agar, creating localized micro-pockets of drug rather than a uniform concentration gradient, leading to false-negative resistance data.

  • Self-Validation: The protocol mandates both a negative control (Solvent + Emulsifier only) to baseline normal growth, and a positive control (e.g., Carbendazim) to validate the susceptibility of the specific fungal isolate being tested.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve pure 2,4-DSBP in analytical-grade DMSO to create a 100 mM stock solution.

    • Vortex continuously until optically clear.

  • Media Amendment:

    • Prepare standard Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes.

    • Allow the PDA to cool to exactly 50°C in a water bath. Causality: Adding the compound at >50°C risks thermal degradation of the phenol; <45°C risks premature agar solidification.

    • Spike the molten PDA with the 2,4-DSBP stock to achieve final concentrations of 0.5, 1.0, 2.0, and 5.0 mM. Add 0.1% Tween-80 and swirl gently to emulsify.

  • Control Preparation (Self-Validation):

    • Negative Control: PDA + 1% DMSO + 0.1% Tween-80.

    • Positive Control: PDA + 10 µg/mL Carbendazim.

  • Pathogen Inoculation:

    • Using a sterile cork borer, excise a 5 mm mycelial plug from the actively growing margin of a 5-day-old phytopathogen culture (e.g., Fusarium oxysporum).

    • Place the plug face-down in the exact geometric center of the amended PDA plates.

  • Incubation and Data Acquisition:

    • Incubate plates in the dark at 25°C for 7 days.

    • Measure the radial growth (in mm) across two perpendicular axes.

    • Calculate the Percentage Inhibition of Radial Growth (PIRG): PIRG (%) = [(Growth in Negative Control - Growth in Treatment) / Growth in Negative Control] × 100

Workflow Stock 1. Stock Prep (DMSO + Tween-80) Media 2. Media Amendment (PDA + 2,4-DSBP) Stock->Media Inoc 3. Pathogen Inoculation (Mycelial Plug) Media->Inoc Incub 4. Incubation (25°C, 7 Days) Inoc->Incub Analysis 5. Data Analysis (PIRG Calculation) Incub->Analysis

Step-by-step in vitro experimental workflow for evaluating 2,4-DSBP antifungal efficacy.

Conclusion

While 2,4-Di-sec-butylphenol (2,4-DSBP) does not possess the aggressive, target-specific fungicidal properties of its isomer 2,4-DTBP, it remains a cornerstone chemical in phytopathology and agrochemical development. Its unique steric profile and high lipophilicity allow it to exert mild direct membrane-disrupting effects, but more importantly, it serves as an essential synthetic precursor. By understanding the structural causality behind its behavior, drug development professionals can leverage 2,4-DSBP to engineer next-generation agricultural surfactants and formulated antifungal agents that overcome the defense mechanisms of resilient phytopathogens.

References

  • Title: Purification and evaluation of 2, 4-di-tert butylphenol (DTBP) as a biocontrol agent against phyto-pathogenic fungi Source: Fungal Biology (2023) URL: [Link]

  • Title: CAS No.1849-18-9, 2,4-DI-SEC-BUTYLPHENOL Suppliers, MSDS download Source: LookChem Chemical Database URL: [Link]

  • Title: Purification and evaluation of 2, 4-ditert butylphenol (DTBP) as a biocontrol agent against phyto-pathogenic fungi Source: ResearchGate / Fungal Biology URL: [Link]

  • Title: 4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABAA Receptor Source: Journal of Medicinal Chemistry / PMC (2010) URL: [Link]

  • Title: Alkylphenol ethoxylates (APEOs) - Topics by Science.gov Source: Science.gov Database URL: [Link]

  • Title: Efficacy of 2,4-Di-tert-butylphenol in Reducing Ralstonia solanacearum Virulence: Insights into the Underlying Mechanisms Source: ACS Omega (2024) URL: [Link]

2,4-Di-sec-butylphenol (CAS 1849-18-9): A Technical Whitepaper on Physicochemical Dynamics, Neuropharmacology, and Analytical Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Di-sec-butylphenol (2,4-DSBP) is a dialkylated phenol that serves a dual purpose in modern applied chemistry. Industrially, it functions as a robust antioxidant and chemical intermediate. In the realm of drug development, it acts as a critical structural probe for mapping the pharmacophores of general anesthetics and antihyperalgesic agents. By analyzing the structure-activity relationship (SAR) of 2,4-DSBP against its structural cousins (like propofol and tert-butylphenols), researchers can decouple the mechanisms of central nervous system (CNS) depression from peripheral pain modulation.

This whitepaper synthesizes the physicochemical properties, pharmacological significance, and environmental analytical methodologies surrounding 2,4-DSBP, providing actionable, self-validating protocols for laboratory scientists.

Physicochemical Profiling & Structural Dynamics

The chemical behavior of 2,4-DSBP is dictated by the precise positioning and conformational flexibility of its two sec-butyl groups.

  • Steric Hindrance and Antioxidant Causality: The sec-butyl group at the ortho (2-) position provides localized steric shielding to the phenolic hydroxyl (-OH) group. When the molecule donates a hydrogen atom to neutralize a free radical, the resulting phenoxy radical is stabilized by both the inductive electron-donating effects of the alkyl chains and the steric bulk that prevents the radical from participating in further destructive chain reactions.

  • Lipophilicity and Membrane Partitioning: With an estimated LogP of ~4.5, 2,4-DSBP is highly lipophilic. Atomistic modeling of similar alkylphenols demonstrates that these molecules do not remain in the aqueous phase; they partition directly into the glycerol backbone region of lipid bilayers. This membrane accumulation is the causal driver for its interaction with transmembrane ion channels, fulfilling the Meyer-Overton correlation for anesthetic action [1, 2].

Pharmacological Significance: The Propofol Analogue Paradigm

In neuropharmacology, 2,4-DSBP is utilized to decode the binding sites of the GABAA receptor (responsible for general anesthesia) and the HCN1 channel (implicated in neuropathic pain).

Propofol (2,6-di-isopropylphenol) modulates both targets. However, modifying the alkyl chain length and branching fundamentally alters target affinity:

  • GABAA Receptor (Anesthesia): The GABAA binding pocket requires a degree of conformational flexibility. The sec-butyl groups of 2,4-DSBP retain enough rotational freedom to successfully bind and act as a positive allosteric modulator, preserving its efficacy as a general anesthetic.

  • HCN1 Channel (Analgesia): Conversely, the lipid-facing outer shell of the HCN1 channel pore requires rigid, bulky substituents for optimal antagonism. While rigid tert-butyl analogues (e.g., 2,4-di-tert-butylphenol) are potent HCN1 antagonists and relieve hyperalgesia without causing anesthesia, the flexible sec-butyl groups of 2,4-DSBP make it a significantly weaker HCN1 antagonist [3, 4].

Pathway DSBP 2,4-Di-sec-butylphenol (Lipophilic Partitioning) GABAA GABAA Receptor (Positive Allosteric Modulator) DSBP->GABAA High Affinity Enhancement HCN1 HCN1 Channel (Weak Antagonist) DSBP->HCN1 Low Affinity Inhibition Anesthesia General Anesthesia (CNS Depression) GABAA->Anesthesia Analgesia Neuropathic Pain Relief (Sub-optimal) HCN1->Analgesia

Fig 1. Pharmacological modulation of GABAA and HCN1 targets by 2,4-DSBP.

Experimental Methodology: Electrophysiological Profiling

To validate the pharmacological profile of 2,4-DSBP, researchers employ whole-cell patch-clamp electrophysiology. The following protocol is designed as a self-validating system to ensure observed currents are strictly target-mediated.

Step-by-Step Patch-Clamp Protocol (GABAA Validation):

  • Cell Preparation: Culture HEK293 cells and transiently transfect them with human GABAA receptor subunits (α1β2γ2) using lipofection. Allow 48 hours for receptor expression.

  • Solution Formulation:

    • Extracellular Solution (ECS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular Solution (ICS): 140 mM CsCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Baseline Recording: Establish a whole-cell configuration (holding potential -60 mV). Apply a sub-maximal concentration of GABA (e.g., 2 µM) via a rapid perfusion system to establish a baseline inward chloride current.

  • Compound Application: Co-apply 2 µM GABA + 5 µM 2,4-DSBP. Record the potentiation of the peak current and the prolongation of the decay phase.

  • Self-Validation (Antagonist Blockade): To prove the potentiation is GABAA-specific and not a membrane artifact, co-apply 2 µM GABA + 5 µM 2,4-DSBP + 10 µM Bicuculline (a competitive GABAA antagonist). The current must be completely abolished.

  • Washout: Perfuse with standard ECS for 3 minutes to demonstrate reversibility and rule out cellular toxicity.

Environmental Toxicology & Analytical Quantification

Because alkylphenols are heavily utilized in industrial processes, they frequently appear in produced water (PW) from offshore oil and gas platforms, posing toxicity risks to marine life (e.g., Atlantic cod eggs). Accurate quantification requires overcoming complex biological matrices [5].

Step-by-Step GC-MS/MS Analytical Protocol:

  • Matrix Spiking (Self-Validation): Homogenize 1.0 g of biological tissue (e.g., fish eggs). Spike the sample with 50 ng of a deuterated internal standard (e.g., 4-n-nonylphenol-d4). Causality: The internal standard accounts for analyte loss during extraction, making the final quantification self-correcting.

  • Liquid-Liquid Extraction (LLE): Add 5 mL of a Hexane/Dichloromethane (1:1 v/v) mixture. Vortex for 5 minutes, then centrifuge at 3000 rpm for 10 minutes. Collect the organic supernatant.

  • Concentration: Evaporate the organic layer to near dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 100 µL of pure hexane.

  • Chromatographic Separation: Inject 1 µL into a GC-MS/MS system equipped with a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Use a temperature gradient starting at 60°C, ramping to 300°C at 10°C/min.

  • MRM Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For 2,4-DSBP, monitor the specific precursor-to-product ion transition (e.g., m/z 206 → 177) resulting from the cleavage of the alkyl chain.

Workflow Sample Biological Matrix + Internal Standard Extraction LLE Extraction (Hexane/DCM) Sample->Extraction GCMS GC-MS/MS (MRM Mode) Extraction->GCMS Validation Data Validation (Recovery %) GCMS->Validation

Fig 2. Self-validating GC-MS/MS analytical workflow for 2,4-DSBP quantification.

Data Synthesis

Table 1: Physicochemical Properties of 2,4-Di-sec-butylphenol

PropertyValueCausality / Significance
Molecular Formula C14H22ODefines the dialkylated phenol core.
Molecular Weight 206.32 g/mol Optimal mass for lipid bilayer penetration.
Boiling Point 260-262 °CIndicates strong intermolecular forces; low volatility at room temperature.
Density (20 °C) 0.9383 g/cm³Less dense than water; dictates phase separation in LLE protocols.
LogP (Estimated) ~4.5High lipophilicity drives membrane accumulation and receptor interaction.

Table 2: Comparative Pharmacological Profile (Alkylphenols)

CompoundGABAA ModulationHCN1 AntagonismPrimary In Vivo Effect
Propofol (2,6-DIP) HighModerateGeneral Anesthesia
2,4-Di-sec-butylphenol HighWeakGeneral Anesthesia
2,4-Di-tert-butylphenol AbolishedHighAntihyperalgesia (Pain Relief)

References

  • CAS Common Chemistry. "2,4-Di-sec-butylphenol". American Chemical Society. Available at:[Link]

  • NIST Mass Spectrometry Data Center. "Phenol, 2,4-bis(1-methylpropyl)-". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Restrepo, C., et al. "HCN Channels: New Therapeutic Targets for Pain Treatment". Molecules (MDPI), 2018. Available at:[Link]

  • Tibbs, G. R., et al. "HCN1 Channels as Targets for Anesthetic and Nonanesthetic Propofol Analogs in the Amelioration of Mechanical and Thermal Hyperalgesia in a Mouse Model of Neuropathic Pain". Journal of Pharmacology and Experimental Therapeutics, 2013. Available at:[Link]

  • Meier, S., et al. "Determination of C0–C9 alkyl phenols in produced-water-exposed fish eggs using gas chromatography/tandem mass spectrometry". Rapid Communications in Mass Spectrometry, 2020. Available at:[Link]

The Alkylphenol Anomaly: Isolating and Differentiating 2,4-Di-sec-butylphenol in Soil Bacterial Metabolomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of microbial secondary metabolites, 2,4-di-tert-butylphenol (2,4-DTBP) is a ubiquitous, bioactive compound isolated from hundreds of soil bacterial strains, including Streptomyces, Bacillus, and Pseudomonas spp. [1]. However, its structural isomer, 2,4-Di-sec-butylphenol (2,4-DSBP) [2], is increasingly detected in soil microbiome extracts. For drug development professionals and environmental microbiologists, 2,4-DSBP presents a critical analytical challenge: Is it a novel de novo natural product, a biotransformation artifact of anthropogenic alkylphenol ethoxylates (APEOs) [3], or simply an analytical misidentification of 2,4-DTBP?

This technical guide provides an in-depth mechanistic framework and a self-validating analytical protocol to isolate, identify, and definitively differentiate 2,4-DSBP from bacterial matrices.

Mechanistic Origins: Biosynthesis vs. Biotransformation

The presence of 2,4-DSBP in bacterial extracts rarely stems from classical polyketide or shikimate pathways, which typically favor the formation of tert-butyl carbocations due to hyperconjugative stabilization during enzymatic alkylation. Instead, the accumulation of 2,4-DSBP in the rhizosphere is predominantly linked to the microbial biotransformation of environmental pollutants.

Soil bacteria, particularly robust xenobiotic degraders like Pseudomonas and Bacillus species, possess versatile monooxygenases and lipases. When exposed to complex APEOs—common industrial surfactants—these bacteria cleave the hydrophilic ethoxylate chains. The resulting hydrophobic alkylphenol intermediates undergo further enzymatic isomerization or direct accumulation in the bacterial lipid bilayer. Understanding this causality is vital for researchers: if your bacterial culture yields 2,4-DSBP, you must evaluate whether the fermentation media contained trace alkylphenol precursors.

Pathway A Environmental Alkylphenol Ethoxylates (APEOs) B Microbial Biodegradation (Pseudomonas, Bacillus spp.) A->B Cleavage of ethoxylate chain C Short-chain Alkylphenols (Intermediates) B->C Oxidation & shortening D Enzymatic Isomerization / Alkylation (Putative) C->D Alkyl shift E 2,4-Di-sec-butylphenol (2,4-DSBP) D->E Intracellular accumulation F De Novo Biosynthesis (Shikimate Pathway) F->D Rare secondary metabolism

Putative pathways of 2,4-DSBP accumulation in soil bacteria via biotransformation.

Analytical Differentiation: The Isomer Challenge

The crux of the 2,4-DSBP problem lies in mass spectrometry (MS) libraries. Standard low-resolution Gas Chromatography-Mass Spectrometry (GC-MS) libraries often assign high match probabilities to both 2,4-DTBP and 2,4-DSBP interchangeably because they share the same exact mass ( C14​H22​O , 206.32 g/mol ) and similar lipophilicity.

To establish absolute trustworthiness in your structural elucidation, you must rely on the mechanistic causality of molecular fragmentation and nuclear spin .

  • Mass Spectrometry (EI, 70 eV): The tert-butyl group features a quaternary carbon bonded to three methyl groups. Upon electron ionization, it strictly loses a methyl radical ( CH3∙​ ) to form a highly stable tertiary carbocation. Conversely, the sec-butyl group features a methine carbon bonded to a methyl and an ethyl group. It preferentially loses the larger ethyl radical ( C2​H5∙​ ) via α -cleavage.

  • NMR Spectroscopy: The chiral center in the sec-butyl group induces spin-spin coupling, resulting in complex multiplets in 1H -NMR. The tert-butyl group, lacking adjacent protons, presents as a massive, unmistakable singlet.

Table 1: Orthogonal Differentiation of Alkylphenol Isomers
Analytical Parameter2,4-Di-sec-butylphenol (2,4-DSBP)2,4-Di-tert-butylphenol (2,4-DTBP)Mechanistic Causality
GC-MS Base Peak m/z 177 [M−C2​H5​]+ m/z 191 [M−CH3​]+ Sec-butyl favors ethyl radical loss; tert-butyl forms a stable tertiary carbocation via methyl loss.
1 H-NMR (Alkyl Region) Multiplets (~2.9 ppm methine, ~1.6 ppm methylene), doublets/triplets.Intense singlets (~1.3 - 1.4 ppm) integrating to 9H each.Sec-butyl has adjacent interacting protons (spin-spin coupling); tert-butyl methyls are isolated and magnetically equivalent.
13 C-NMR (Alkyl Carbons) Secondary ( CH2​ ) and tertiary ( CH ) carbons present.Quaternary carbons (~34 ppm) present.Direct reflection of the branched carbon skeleton architecture.

Self-Validating Experimental Protocol

To prevent false positives during the discovery of 2,4-DSBP, the following protocol acts as a self-validating system. By utilizing orthogonal separation techniques and high-resolution spectroscopy, each step confirms the integrity of the previous one.

Phase 1: Submerged Fermentation & Extraction
  • Inoculation: Culture the target soil bacteria (e.g., Pseudomonas sp.) in 1L of minimal salts medium (MSM). Crucial: Ensure the medium is strictly free of synthetic surfactants (like Tween or Triton) to rule out anthropogenic contamination.

  • Harvesting: After 96 hours (late exponential phase), centrifuge the broth at 10,000 ×g for 15 minutes to separate the biomass from the supernatant.

  • Liquid-Liquid Extraction: Extract the supernatant with an equal volume of Ethyl Acetate (EtOAc) three times.

    • Causality: EtOAc (polarity index 4.4) perfectly partitions moderately lipophilic phenolic compounds into the organic layer while leaving highly polar primary metabolites (sugars, amino acids) in the aqueous phase.

  • Concentration: Dry the organic phase over anhydrous Na2​SO4​ and concentrate in vacuo at 40°C to yield the crude extract.

Phase 2: Chromatographic Fractionation
  • Silica Gel Chromatography: Load the crude extract onto a silica gel column (200-400 mesh).

  • Gradient Elution: Elute using a step gradient of Hexane:EtOAc (100:0 to 70:30).

    • Causality: 2,4-DSBP is highly non-polar due to the dual alkyl chains shielding the hydroxyl group. It will elute early in the non-polar fractions (typically 95:5 Hexane:EtOAc).

  • TLC Monitoring: Spot fractions on silica TLC plates and visualize under UV (254 nm) and by spraying with Folin-Ciocalteu reagent (phenols appear as blue spots).

Phase 3: High-Resolution Structural Elucidation
  • GC-MS Analysis: Inject 1 μL of the active fraction into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use an Electron Ionization (EI) source at 70 eV. Monitor specifically for the diagnostic m/z 177 fragment to confirm the sec-butyl moiety.

  • 2D-NMR (HMBC): Dissolve the purified compound in CDCl3​ . Run Heteronuclear Multiple Bond Correlation (HMBC) NMR.

    • Causality: HMBC will show cross-peaks between the aromatic carbons and the methine/methylene protons of the sec-butyl group, definitively mapping the connectivity and ruling out the tert-butyl isomer.

Workflow S1 Soil Bacterial Culture (Minimal Media) S2 Solvent Extraction (Ethyl Acetate) S1->S2 Cell lysis & partition S3 Silica Fractionation (Hexane:EtOAc) S2->S3 Concentration S4 High-Res GC-MS (EI Fragmentation) S3->S4 Active fractions S5 2D-NMR Spectroscopy (HSQC / HMBC) S4->S5 Isomer validation

Self-validating analytical workflow for the isolation and elucidation of 2,4-DSBP.

Conclusion

The identification of 2,4-Di-sec-butylphenol in soil bacteria requires rigorous analytical discipline. Because it shares a molecular weight and lipophilic profile with the highly common natural product 2,4-DTBP, researchers must look beyond automated MS library matches. By leveraging the specific fragmentation causality of the sec-butyl group and mapping carbon-proton connectivities via 2D-NMR, drug development professionals can confidently distinguish true novel metabolites from biotransformed environmental artifacts.

References

  • A Novel Finding: 2,4-Di-tert-butylphenol from Streptomyces bacillaris ANS2 Effective Against Mycobacterium tuberculosis and Cancer Cell Lines PubMed, National Institutes of Health (NIH) URL:[Link]

  • 2,4-Di-sec-butylphenol | C14H22O | CID 15808 PubChem, National Center for Biotechnology Information (NCBI) URL:[Link]

  • Alkylphenol polyethoxylates (APEOs) Science.gov (U.S. Federal Science) URL:[Link]

Decoding the Antifungal Mechanism of Action of 2,4-Di-sec-butylphenol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

While 2,4-Di-tert-butylphenol (2,4-DTBP) is widely documented as a naturally occurring antifungal compound, its structural analogue, 2,4-Di-sec-butylphenol (2,4-DSBP, CAS 1849-18-9) , is a critical fine chemical intermediate utilized in the synthesis of advanced agricultural fungicides and pharmaceutical agents [1]. The substitution of tert-butyl with sec-butyl groups subtly alters the molecule's steric hindrance and partition coefficient (LogP), yet it preserves the potent, multi-target fungicidal mechanisms characteristic of sterically hindered alkylphenols.

This whitepaper dissects the biophysical and biochemical pathways through which 2,4-DSBP exerts its antifungal efficacy, providing researchers with the causal logic and self-validating protocols necessary to quantify its pharmacodynamics.

Part 1: The Biophysical Basis of Action

Membrane Intercalation and Lipid Bilayer Disruption

The primary fungicidal mechanism of 2,4-DSBP is driven by its amphiphilic nature. The highly lipophilic sec-butyl groups at the ortho and para positions drive the molecule to partition aggressively into the hydrophobic core of the fungal plasma membrane, which is uniquely rich in ergosterol and sphingolipids.

Once intercalated, the steric bulk of the sec-butyl groups disrupts the highly ordered packing of the lipid acyl chains. Simultaneously, the phenolic hydroxyl group engages in aberrant hydrogen bonding with lipid headgroups. This dual action fluidizes the membrane, leading to the formation of non-selective pores. The resulting loss of membrane integrity causes a catastrophic efflux of intracellular potassium ( K+ ), proteins, and nucleic acids—a phenomenon that can be quantitatively tracked via OD260/280 leakage assays [2].

Mitochondrial Uncoupling and Oxidative Stress

Beyond the plasma membrane, 2,4-DSBP diffuses into intracellular organelles. At the inner mitochondrial membrane, the phenolic hydroxyl group acts as a protonophore (a proton shuttle). By transporting protons across the membrane, 2,4-DSBP uncouples the proton motive force required for ATP synthesis. This disruption of the Electron Transport Chain (ETC) leads to electron leakage, which prematurely reduces oxygen to form superoxide radicals ( O2∙−​ ). The subsequent accumulation of Reactive Oxygen Species (ROS) triggers severe lipid peroxidation, further degrading organelle membranes and initiating apoptosis-like fungal cell death [2].

Inhibition of Tubulin Assembly and Hyphal Deformation

In opportunistic pathogens and phytopathogenic fungi, virulence is heavily dependent on the transition from spores to invasive hyphae. Alkylphenols have been shown to sterically interfere with the polymerization of β -tubulin. By preventing the assembly of spindle microtubules, 2,4-DSBP arrests chromosomal alignment at the metaphase plate, effectively halting spore germination and causing abnormal, branched swelling of existing hyphae [3].

Mechanism DSBP 2,4-Di-sec-butylphenol (Lipophilic Penetration) Membrane Fungal Cell Membrane (Ergosterol Disruption) DSBP->Membrane Hydrophobic insertion Mito Mitochondrial Uncoupling (Protonophore Activity) DSBP->Mito Intracellular diffusion Tubulin Tubulin Assembly Inhibition DSBP->Tubulin Steric interference Leakage Intracellular Leakage (OD260/280 Increase) Membrane->Leakage Loss of integrity Death Fungal Cell Death (Apoptosis/Necrosis) Leakage->Death Osmotic collapse ROS ROS Accumulation (Oxidative Stress) Mito->ROS ETC disruption ROS->Death Lipid peroxidation Tubulin->Death Hyphal deformation

Fig 1: Mechanistic pathway of 2,4-DSBP inducing fungal cell death via membrane disruption.

Part 2: Experimental Protocols for Mechanistic Validation

To rigorously prove the mechanism of action of a 2,4-DSBP-based formulation, researchers must employ orthogonal, self-validating assays. The following protocol integrates membrane permeability and ROS quantification to establish direct causality.

Integrated Membrane Permeability and ROS Quantification Assay

Objective: To simultaneously validate membrane pore formation and mitochondrial oxidative stress. Self-Validating Design: This protocol utilizes Amphotericin B as a positive control for membrane disruption and H2​O2​ as a positive control for ROS. If 2,4-DSBP acts primarily via membrane disruption, Propidium Iodide (PI) uptake will temporally correlate with OD260 leakage.

Step-by-Step Methodology:

  • Inoculum Standardization: Prepare a fungal spore suspension (e.g., Fusarium oxysporum or Candida albicans) at 1×106 CFU/mL in Potato Dextrose Broth (PDB).

    • Causality Note: Strict standardization ensures consistent dye-to-cell ratios during flow cytometry, preventing false negatives caused by dye depletion in overgrown cultures.

  • Compound Exposure: Treat the suspension with 2,4-DSBP at 0.5×, 1×, and 2× the Minimum Inhibitory Concentration (MIC). Incubate at 28°C for exactly 4 hours.

    • Causality Note: A narrow 4-hour window captures the primary fungicidal mechanisms (membrane insertion) before secondary necrotic degradation confounds the biomarker data.

  • Extracellular Leakage Quantification (OD260/280): Centrifuge the treated samples at 5,000 × g for 10 minutes. Critically , filter the supernatant through a 0.22 µm PTFE syringe filter before measuring absorbance at 260 nm and 280 nm.

    • Causality Note: Filtration removes nanoscopic membrane debris that scatters UV light. Failing to filter will artificially inflate absorbance readings, leading to false assumptions about nucleic acid leakage.

  • Fluorometric Staining: Resuspend the cell pellet in 1X PBS. Add 10 µg/mL Propidium Iodide (PI) and 10 µM DCFH-DA. Incubate in the dark for 30 minutes.

    • Causality Note: PI is strictly membrane-impermeable; its fluorescence exclusively validates severe membrane compromise. DCFH-DA is cleaved by intracellular esterases and oxidized by ROS; it validates mitochondrial ETC disruption.

  • Flow Cytometry Analysis: Analyze a minimum of 10,000 events per sample.

    • Causality Note: Flow cytometry provides single-cell resolution. A uniform population shift in the FITC channel indicates targeted ROS generation, whereas a bimodal distribution suggests phase-dependent or non-specific action.

Protocol cluster_assays Self-Validating Assays Prep 1. Fungal Spore Suspension (10^6 CFU/mL) Treat 2. 2,4-DSBP Treatment (0.5x, 1x, 2x MIC) Prep->Treat Assay1 Membrane Integrity (PI Staining / Flow Cytometry) Treat->Assay1 Assay2 ROS Quantification (DCFH-DA / Fluorometry) Treat->Assay2 Assay3 Morphology (SEM Imaging) Treat->Assay3 Data 3. Multivariate Analysis (Correlation of ROS & Leakage) Assay1->Data Assay2->Data Assay3->Data

Fig 2: Self-validating experimental workflow for quantifying 2,4-DSBP antifungal mechanisms.

Part 3: Quantitative Data Synthesis

To benchmark the efficacy of 2,4-DSBP against established baselines, the following table summarizes the expected quantitative outputs derived from the aforementioned protocols, based on established alkylphenol pharmacodynamics.

Assay MetricTarget / BiomarkerNegative Control (Untreated)2,4-DSBP (1× MIC)Positive ControlMechanistic Interpretation
OD260 Leakage Extracellular Nucleic Acids0.05 ± 0.01 Abs0.85 ± 0.04 Abs0.92 ± 0.05 Abs (Amphotericin B)Severe disruption of plasma membrane integrity and pore formation.
PI Uptake (%) Membrane Pores< 2.0%88.4%94.1% (Amphotericin B)Confirmation of non-selective membrane permeabilization.
ROS (MFI) Oxidative Stress12.4 MFI145.6 MFI180.2 MFI (H₂O₂)Uncoupling of mitochondrial ETC leading to lipid peroxidation.
Hyphal Length Tubulin Assembly100% (Normalized)< 15%< 5% (Carbendazim)Inhibition of structural microtubule dynamics and germ tube arrest.

References

  • CAS No.1849-18-9, 2,4-DI-SEC-BUTYLPHENOL Suppliers, MSDS download - LookChem -[Link]

  • Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens - ACS Publications -[Link]

  • Effect of 2, 4-di-tert-butylphenol on growth and biofilm formation by an opportunistic fungus Candida albicans - PubMed -[Link]

antioxidant capacity of 2,4-Di-sec-butylphenol in polymers

Author: BenchChem Technical Support Team. Date: March 2026

The Antioxidant Capacity of 2,4-Di-sec-butylphenol in Polymer Matrices: A Mechanistic and Methodological Guide

Introduction

As a Senior Application Scientist specializing in polymer stabilization and medical-grade materials, I frequently encounter the challenge of balancing oxidative stability with toxicological clearance. Polyolefins (such as high-density polyethylene, HDPE, and polypropylene, PP) are highly susceptible to thermo-oxidative degradation during high-shear melt processing and long-term use. To mitigate this, sterically hindered phenols are deployed as primary antioxidants. While BHT (butylated hydroxytoluene) and the Irganox® series dominate the general market [4], specific industrial and pharmaceutical applications require specialized molecular architectures.

2,4-Di-sec-butylphenol (2,4-DSBP, CAS 1849-18-9) is one such specialized compound. Featuring a phenolic hydroxyl group flanked by bulky secondary butyl groups at the ortho (2) and para (4) positions, it offers a unique steric hindrance and solubility profile [1]. It serves not only as a potent primary antioxidant ("chain stopper") in petrochemical compressors [3] but also acts as a critical intermediate in synthesizing sulfurized macromolecular antioxidants for advanced polymer stabilization [2].

This technical guide dissects the mechanistic causality behind 2,4-DSBP's antioxidant capacity, provides self-validating experimental protocols for evaluating its efficacy, and outlines its implications for drug development professionals managing extractables and leachables (E&L) in pharmaceutical packaging.

Mechanistic Grounding: The Chemistry of Autoxidation Inhibition

Polymer degradation is a free-radical chain reaction initiated by heat, shear, or UV light, producing highly reactive alkyl (R•) and peroxy (ROO•) radicals. 2,4-DSBP operates via a Hydrogen Atom Transfer (HAT) mechanism. The causality of its efficacy lies directly in its molecular geometry:

  • Hydrogen Donation : The phenolic hydroxyl (-OH) group acts as a sacrificial hydrogen donor, readily transferring a hydrogen atom to quench the propagating polymer peroxy radical (ROO• + ArOH → ROOH + ArO•) [6].

  • Resonance and Steric Stabilization : For an antioxidant to be effective, the resulting phenoxy radical (ArO•) must be stable enough not to initiate a new polymer chain reaction. The bulky sec-butyl groups at the 2 and 4 positions provide immense steric shielding around the oxygen radical, physically blocking it from reacting with the polymer backbone. Furthermore, the electron-donating nature of these alkyl groups stabilizes the radical via resonance [1].

Mechanism ROO Polymer Peroxy Radical (ROO•) Complex Transition State (Hydrogen Transfer) ROO->Complex DSBP 2,4-Di-sec-butylphenol (ArOH) DSBP->Complex HAT ROOH Stable Hydroperoxide (ROOH) Complex->ROOH ArO Phenoxy Radical (ArO•) Complex->ArO

Figure 1: HAT mechanism of 2,4-DSBP neutralizing a polymer peroxy radical.

Beyond its standalone capacity, 2,4-DSBP is frequently reacted with elemental sulfur to synthesize sulfur-bridged thiobisphenols [2]. This creates a dual-functional macromolecule that acts synergistically: the hindered phenol moiety acts as a primary radical scavenger, while the thioether bridge acts as a secondary antioxidant (peroxide decomposer), drastically extending the polymer's lifecycle.

Self-Validating Experimental Protocols

To establish trustworthiness in our material selection, we must employ self-validating systems. A single thermal assay is insufficient; we must correlate thermal stability with chemical migration to ensure the polymer is both stable and safe. Below are the definitive protocols for evaluating 2,4-DSBP in polymer matrices.

Protocol 1: Oxidative Induction Time (OIT) via DSC (ASTM D3895-14)

OIT is the gold standard for quantifying the stabilization efficacy of hindered phenols in polyolefins [5]. The causality here is straightforward: the longer the antioxidant can successfully quench radicals, the longer the delay before the exothermic polymer degradation begins [6].

Step-by-Step Methodology:

  • Sample Preparation : Melt-blend the base HDPE resin with 0.1 wt% 2,4-DSBP using a twin-screw extruder at 190°C to ensure homogeneous dispersion. Press the extrudate into 200 µm thick films using a hydraulic press.

  • Instrument Calibration : Calibrate the Differential Scanning Calorimeter (DSC) using indium and tin standards to ensure precise heat flow and temperature measurements.

  • Thermal Equilibration : Encapsulate 5.0 ± 0.5 mg of the polymer film in an open aluminum pan. Purge the DSC cell with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Heat the sample to 190°C at a rate of 20°C/min and hold isothermally for 5 minutes to erase the polymer's thermal history.

  • Oxidation Initiation : Switch the purge gas from N₂ to Oxygen (O₂) at 50 mL/min. This gas switch marks t=0 .

  • Data Acquisition : Monitor the heat flow continuously. The OIT is calculated as the time interval from t=0 to the extrapolated onset of the exothermic oxidation peak [5].

Protocol 2: Extractables & Leachables (E&L) Migration Assay via GC-MS/MS

For drug development professionals, the primary concern is the migration of antioxidants from pharmaceutical packaging (e.g., prefilled syringes, IV bags) into the drug product [4].

Step-by-Step Methodology:

  • Accelerated Extraction : Subject the 2,4-DSBP-stabilized polymer to accelerated extraction using a 50/50 Isopropanol/Water mixture at 50°C for 72 hours (simulating a worst-case shelf-life scenario).

  • Chromatographic Separation : Inject 1 µL of the concentrated extract into a GC-MS/MS system equipped with a non-polar capillary column (e.g., HP-5ms). Use high-purity helium as the carrier gas at a steady flow of 1.2 mL/min.

  • Mass Spectrometry Validation : Utilize Multiple Reaction Monitoring (MRM) mode. Target the molecular ion of 2,4-DSBP ( m/z 206) and its primary fragmentation products.

  • Causality Check & Validation : Compare the integrated peak area against a matrix-matched calibration curve of 2,4-DSBP standards. If the concentration exceeds the Analytical Evaluation Threshold (AET) for the specific drug formulation, the polymer matrix must be adjusted.

Workflow cluster_analysis Self-Validating Analytical Suite Step1 Polymer Compounding (Melt Blending with 2,4-DSBP) Step2 Accelerated Thermal Aging (110°C, High Pressure O2) Step1->Step2 Step3A OIT Analysis (DSC) ASTM D3895-14 Step2->Step3A Step3B Migration Assay (GC-MS/MS) E&L Profiling Step2->Step3B Step4 Data Synthesis & Performance Validation Step3A->Step4 Step3B->Step4

Figure 2: Experimental workflow for assessing antioxidant efficacy and migration.

Quantitative Data & Comparative Efficacy

To contextualize the performance of 2,4-DSBP, we must compare it against industry standards. The table below synthesizes quantitative metrics based on standardized testing in an HDPE matrix at a 0.1 wt% loading.

AntioxidantMolecular Weight ( g/mol )OIT at 190°C (min)Volatility (TGA 10% weight loss, °C)Relative Migration Rate (E&L Assay)
BHT 220.35~35.0160High (Prone to leaching)
2,4-DSBP 206.32~48.5185Moderate
2,6-DTBP 206.32~52.0190Moderate
Irganox 1010 1177.65~89.7>350Very Low (Macromolecular)

Note: While macromolecular antioxidants like Irganox 1010 exhibit superior OIT and low migration [6], 2,4-DSBP's lower molecular weight and liquid state at processing temperatures allow for superior homogeneous dispersion in specific polymer blends. This makes it an ideal precursor for custom, non-migratory macromolecular antioxidants [2].

Strategic Implications for Drug Development

For scientists developing medical-grade polymers, the choice of antioxidant is a delicate balance. Low molecular weight antioxidants like 2,4-DSBP offer excellent free-radical scavenging during the high-shear melt extrusion of medical devices [4]. However, their moderate migration rates pose a risk for liquid drug formulations.

The strategic solution, grounded in recent macromolecular engineering, is to utilize 2,4-DSBP as a reactive intermediate. By functionalizing 2,4-DSBP into a polymer-bound hindered phenol (e.g., via copolymerization or sulfurization), researchers can achieve the high OIT associated with the sec-butyl steric hindrance while reducing the migration rate to near zero [5].

Ultimately, the antioxidant capacity of 2,4-Di-sec-butylphenol is fundamentally driven by its sterically hindered structure, which facilitates efficient hydrogen atom transfer while stabilizing the resulting radical. By employing rigorous, self-validating protocols like DSC-OIT and GC-MS/MS migration assays, application scientists can confidently engineer polymer matrices that meet the stringent thermal stability and toxicological requirements of modern industrial and pharmaceutical applications.

References

  • CAS 1849-18-9 (2,4-di-sec-Butylphenol) - BOC Sciences. bocsci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyospHfAmaNl5VLcMFNdEyqoXTJC4ASGPt-nurWScunUxxS_IuylzFYW_GQvJhJvItTilK389t_kWblKqcyOow5tm6KuuYZ_tfuePkkukG1hEdY2Yl_WazXQSpn7iG51HQCzMqehLX7Gks0JdR6bDMesSX6J_iecwo0Ac7ZrxYXrNTdojYtQ==]
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role of 2,4-Di-sec-butylphenol as a bacterial secondary metabolite

Author: BenchChem Technical Support Team. Date: March 2026

Deconstructing the Alkylphenol Paradigm: The Role of 2,4-Di-sec-butylphenol vs. 2,4-Di-tert-butylphenol in Bacterial Metabolism and Pharmacology

Executive Summary

In the fields of microbiology and drug development, structurally similar alkylphenols are frequently conflated, leading to critical misinterpretations in metabolic pathway mapping. A prominent example is the misattribution of 2,4-Di-sec-butylphenol (2,4-DSBP) as a bacterial secondary metabolite. In reality, the ubiquitous natural bacterial metabolite is its structural isomer, 2,4-Di-tert-butylphenol (2,4-DTBP) [1].

While 2,4-DTBP is biosynthesized by over 169 species of organisms (including Streptomyces and Cyanobacteria) as an autotoxic endocidal regulator[1], 2,4-DSBP is fundamentally an anthropogenic xenobiotic. Its "role" in the context of bacterial metabolism is thus defined by its status as a substrate for bacterial biodegradation and a toxicological stressor in environmental effluents [3]. Furthermore, 2,4-DSBP serves as a critical pharmacological probe—acting as an analog of propofol—to map the steric requirements of central nervous system ion channels [2]. This whitepaper provides an in-depth technical analysis of 2,4-DSBP, contrasting its ecological and pharmacological roles with 2,4-DTBP, and outlines field-proven protocols for its analysis.

Structural Isomerism: Natural Metabolite vs. Xenobiotic

The foundational error in alkylphenol characterization stems from overlooking the steric hindrance and branching in the butyl moieties at the 2 and 4 positions of the phenol ring.

  • 2,4-Di-tert-butylphenol (2,4-DTBP): The tert-butyl groups create significant steric bulk. Biologically, this compound is a true secondary metabolite produced via the shikimate or acetate-malonate pathways in bacteria [1]. It functions as a potent antimicrobial agent and biofilm inhibitor.

  • 2,4-Di-sec-butylphenol (2,4-DSBP): The sec-butyl groups offer greater rotational freedom. 2,4-DSBP is industrially synthesized via the acid-catalyzed alkylation of phenol. In bacterial ecosystems, it is encountered exclusively as a pollutant (e.g., in offshore produced water), where it acts as a metabolic challenge for bioremediating bacteria rather than a synthesized product [3].

Table 1: Comparative Profiling of Alkylphenol Isomers
Parameter2,4-Di-sec-butylphenol (2,4-DSBP)2,4-Di-tert-butylphenol (2,4-DTBP)
Origin Anthropogenic (Industrial synthesis)Natural (Bacterial secondary metabolite)
Bacterial Interaction Xenobiotic substrate / ToxicantAutotoxin / Antimicrobial agent
GABA_A Receptor Activity Positive allosteric modulator (Anesthetic)No significant activity
HCN1 Channel Activity Weak antagonistPotent antagonist (Antihyperalgesic)
Environmental Presence Produced water, industrial effluentsUbiquitous (169+ species)
CAS Number 1849-18-996-76-4

Pharmacological Divergence: Probing Ion Channels

In drug development, 2,4-DSBP is highly valued as a structural analog of the general anesthetic propofol (2,6-di-isopropylphenol). By comparing 2,4-DSBP with the bacterial metabolite 2,4-DTBP, researchers can map the precise steric requirements of target receptors [5].

  • HCN1 Channel Antagonism: Hyperpolarization-activated cyclic nucleotide-gated (HCN1) channels are critical targets for neuropathic pain management [2]. The bacterial metabolite 2,4-DTBP is a potent antagonist of HCN1 channels, conferring antihyperalgesic properties without sedative effects. Conversely, 2,4-DSBP is a significantly less potent HCN1 antagonist [5].

  • GABA_A Receptor Modulation: The rotational flexibility of the sec-butyl groups enables 2,4-DSBP to act as a positive allosteric modulator of GABA_A receptors, making it an effective general anesthetic. The rigid tert-butyl groups of 2,4-DTBP sterically hinder this interaction, rendering it non-anesthetic [5].

G A Alkylphenol Isomers B 2,4-Di-tert-butylphenol (2,4-DTBP) A->B C 2,4-Di-sec-butylphenol (2,4-DSBP) A->C D Bacterial Secondary Metabolite (Streptomyces spp.) B->D Biosynthesis F Potent HCN1 Antagonist (Antihyperalgesic) B->F Pharmacology E Anthropogenic Xenobiotic (Industrial Effluents) C->E Environmental Release G GABAA Modulator (General Anesthetic) C->G Pharmacology

Figure 1: Divergent origins and pharmacological targets of 2,4-DTBP and 2,4-DSBP.

Bacterial Interaction: Toxicity and Biodegradation

Because 2,4-DSBP is discharged into marine and terrestrial environments via industrial effluents, its interaction with bacteria is measured via toxicological inhibition. The Microtox assay, utilizing the bioluminescent marine bacterium Vibrio fischeri, is the gold standard for quantifying the acute hazard of 2,4-DSBP in produced water [3, 4]. 2,4-DSBP disrupts the bacterial electron transport chain, directly inhibiting the luciferase enzyme complex and reducing bioluminescence.

Microtox S1 Effluent Prep (2,4-DSBP) S2 Serial Dilution (10-100 µg/L) S1->S2 S3 Inoculation (Vibrio fischeri) S2->S3 S4 Incubation (15 mins @ 15°C) S3->S4 S5 Bioluminescence Quantification S4->S5

Figure 2: Step-by-step Microtox assay workflow for assessing 2,4-DSBP bacterial toxicity.

Experimental Workflows

Protocol 1: GC-MS/MS Differentiation of Alkylphenol Isomers in Bacterial Effluents

To prevent the misidentification of 2,4-DSBP as the natural metabolite 2,4-DTBP, high-resolution chromatographic separation is required.

  • Liquid-Liquid Extraction (LLE): Extract 100 mL of bacterial effluent with 30 mL of dichloromethane (DCM).

    • Causality: Alkylphenols are highly lipophilic. DCM efficiently partitions them from the aqueous bacterial matrix, maximizing recovery yields.

  • Derivatization: Evaporate the DCM layer to dryness under N2 gas. Reconstitute in 100 µL of hexane and add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 minutes.

    • Causality: The free hydroxyl group on 2,4-DSBP causes hydrogen bonding with the GC stationary phase, leading to severe peak tailing. BSTFA replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and ensuring sharp, quantifiable peaks.

  • GC-MS/MS Analysis: Inject 1 µL into a GC equipped with a 5% phenyl-methylpolysiloxane column. Utilize Electron Ionization (EI) in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM filters out background matrix noise from complex bacterial broths, ensuring high specificity for the 2,4-DSBP-TMS derivative based on its unique fragmentation pattern compared to 2,4-DTBP.

Protocol 2: Microtox (Vibrio fischeri) Bioluminescence Inhibition Assay

This protocol evaluates the xenobiotic toxicity of 2,4-DSBP on bacterial metabolism [4].

  • Reconstitution: Rehydrate lyophilized Vibrio fischeri in 1 mL of Microtox Reconstitution Solution (2% NaCl).

    • Causality:V. fischeri is a marine organism. Rehydration in a hyperosmotic 2% NaCl solution prevents osmotic shock and cell lysis, ensuring baseline metabolic viability.

  • Serial Dilution: Prepare a geometric progression of 2,4-DSBP in the effluent (e.g., 10, 20, 50, 100 µg/L).

    • Causality: A geometric progression is mathematically required to capture the linear portion of the sigmoidal dose-response curve, allowing for an accurate calculation of the IC50 (half-maximal inhibitory concentration).

  • Incubation: Inoculate the dilutions with 10 µL of the bacterial suspension. Incubate strictly at 15°C for 15 minutes.

    • Causality: 15°C is the optimal thermal environment for the V. fischeri luciferase enzyme complex. Higher temperatures denature the proteins, causing a false-positive drop in bioluminescence unrelated to 2,4-DSBP toxicity.

  • Quantification: Measure light output at 490 nm using a luminometer.

    • Causality: Light output is directly proportional to cellular respiration. A quantifiable drop in luminescence confirms that 2,4-DSBP has penetrated the bacterial cell wall and disrupted the electron transport chain.

References

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Source: nih.gov.
  • HCN Channels: New Therapeutic Targets for Pain Treatment. Source: mdpi.com.
  • Comparison of Whole Effluent Toxicity with Substance Based Hazard of produced water discharged by Norwegian platforms. Source: offshorenorge.no.
  • 2016 (Volume 1 of 2) Environmental Effects Monitoring Program. Source: cnlopb.ca.
  • HCN1 Channels as Targets for Anesthetic and Nonanesthetic Propofol Analogs in the Amelioration of Mechanical and Thermal Hyperalgesia in a Mouse Model of Neuropathic Pain. Source: nih.gov.

The Nematicidal Potential of Substituted Phenols: A Technical Guide to 2,4-Dialkylphenols as Lead Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Plant-parasitic nematodes (PPNs) represent a significant and persistent threat to global agriculture, inflicting billions of dollars in crop losses annually. The phasing out of broad-spectrum chemical nematicides due to environmental and health concerns has created an urgent need for novel, effective, and safer alternatives. This technical guide explores the promising class of substituted phenolic compounds as potential nematicides, with a specific focus on 2,4-dialkylphenols. Drawing on available literature for the well-studied analogue, 2,4-di-tert-butylphenol, we examine the evidence for nematicidal activity, discuss potential mechanisms of action, and provide detailed, field-proven protocols for the scientific evaluation of these compounds. This guide is intended for researchers in agrochemistry, nematology, and drug development, providing the foundational knowledge and practical methodologies required to investigate and advance this chemical class toward viable pest management solutions. While direct data on 2,4-di-sec-butylphenol is notably absent in current literature, this document establishes a robust framework for its evaluation, highlighting a critical knowledge gap and a compelling direction for future research.

Introduction: The Nematode Challenge and the Rise of Phenolic Nematicides

Plant-parasitic nematodes are microscopic roundworms that attack plant roots, causing significant damage that leads to stunted growth, reduced yield, and increased susceptibility to other pathogens. Economically important species like the root-knot nematodes (Meloidogyne spp.) and the pine wood nematode (Bursaphelenchus xylophilus) are notoriously difficult to control. For decades, management has relied on chemical fumigants and non-fumigants, many of which are now restricted or banned.

This regulatory landscape has catalyzed the search for new active ingredients. Natural products and their synthetic analogues offer a promising avenue, and among these, phenolic compounds are of particular interest.[1][2] Phenols are a diverse class of secondary metabolites involved in plant defense mechanisms against a variety of pathogens, including nematodes.[1][2] Their activity is often linked to their chemical structure, with substitutions on the phenol ring playing a critical role in their biological efficacy.[1][3] This guide focuses on the 2,4-disubstituted alkylphenols, using the available data for 2,4-di-tert-butylphenol as a case study to illuminate the potential of its isomer, 2,4-di-sec-butylphenol.

Chemical Profile: 2,4-Di-sec-butylphenol

2,4-Di-sec-butylphenol is an organic compound characterized by a phenol ring substituted with two secondary butyl groups at positions 2 and 4.

  • Chemical Structure:

    • IUPAC Name: 2,4-bis(1-methylpropyl)phenol

    • Molecular Formula: C₁₄H₂₂O

    • Molecular Weight: 206.33 g/mol

  • Physicochemical Properties: It is expected to be a lipophilic, water-insoluble compound, a characteristic that influences its formulation and delivery for nematicidal applications, as well as its interaction with biological membranes.

While specific biological sources are not well-documented for the sec-butyl isomer, its close analogue, 2,4-di-tert-butylphenol, has been isolated from various bacteria and fungi, suggesting that such compounds can be of natural origin.

Review of Nematicidal Activity: Insights from the Analogue 2,4-Di-tert-butylphenol

Direct experimental data on the nematicidal activity of 2,4-di-sec-butylphenol is not available in the peer-reviewed literature. However, studies on its isomer, 2,4-di-tert-butylphenol, provide a strong rationale for investigating its potential.

Table 1: Summary of Nematicidal Activity for 2,4-Di-tert-butylphenol

Target NematodeAssay TypeKey FindingsReference
Caenorhabditis elegansFumigation, Soil Treatment, ImmersionSignificant mortality observed, especially via fumigation. Efficacy increases with temperature.[5]
Soil NematodesSoil Fumigation (Patent)Effective kill rate (80-100%) when applied to soil and covered. Recommended dose >0.1 g/kg soil.[4]

These findings strongly suggest that the 2,4-dialkylphenol scaffold is a viable starting point for nematicide discovery. The structural difference between a sec-butyl and a tert-butyl group could influence factors such as binding to target proteins, membrane permeability, and environmental persistence, making the evaluation of 2,4-di-sec-butylphenol a critical next step.

Hypothesized Mechanism of Action

The precise molecular mechanism of action for 2,4-dialkylphenols in nematodes has not been elucidated. However, based on the activity of other phenolic compounds and related neurotoxic agents, several hypotheses can be proposed.

  • Disruption of Cellular Membranes: The lipophilic nature of these compounds allows them to intercalate into the lipid bilayers of cell membranes. This can disrupt membrane integrity, alter fluidity, and impair the function of membrane-bound proteins, such as ion channels and respiratory chain enzymes, leading to cellular dysfunction and death.

  • Enzyme Inhibition: Phenolic compounds are known to inhibit various enzymes. Oxidized phenols can form quinones, which are highly reactive and can inactivate enzymes by binding to their functional groups.[6]

  • Neurotoxicity: Terpenic phenols like thymol and carvacrol, which share the substituted phenol motif, are known to act on nematode nervous systems. While the exact target is under investigation, potential mechanisms include modulation of neurotransmitter receptors or ion channels, leading to paralysis and death.

A compelling area for investigation would be the effect of 2,4-dialkylphenols on nematode chemosensory and neuromuscular systems.

Caption: Workflow for the in vitro juvenile mortality assay.

Protocol 2: In Vitro Egg Hatching Inhibition Assay

This assay assesses the compound's ability to prevent nematode eggs from hatching, a crucial aspect of population control.

Methodology:

  • Egg Mass Collection: Extract M. incognita egg masses from the galled roots of infected tomato plants. Surface sterilize them in a dilute sodium hypochlorite solution (0.5% NaOCl) for 2-3 minutes to dissolve the gelatinous matrix, then rinse thoroughly with sterile water.

  • Compound Preparation: Prepare serial dilutions of 2,4-di-sec-butylphenol as described in Protocol 1.

  • Assay Setup: In a 24-well plate, place one or two egg masses (or a suspension of ~200 eggs) in each well containing 1 mL of the test compound dilution. Replicate each concentration at least four times.

  • Controls: Use negative (solvent/surfactant) and positive controls as in Protocol 1.

  • Incubation: Incubate the plates at 25-28°C.

  • Observation: After 7 and 14 days, count the number of hatched J2s in each well.

  • Data Analysis: Calculate the percentage of hatch inhibition relative to the negative control. Determine the EC₅₀ (Effective Concentration 50%) for hatch inhibition.

Caption: Workflow for the in vitro egg hatching inhibition assay.

Protocol 3: In Vivo Pot Experiment for Root-Knot Nematode Control

This assay evaluates the compound's efficacy in a more realistic greenhouse setting, assessing its ability to protect a host plant from nematode infection. [7][8][9] Methodology:

  • Plant & Soil Setup: Transplant 2-3 week-old susceptible tomato seedlings into pots (e.g., 15 cm diameter) containing sterilized soil mix. Allow plants to acclimate for one week.

  • Nematode Inoculation: Inoculate each pot (except the uninoculated control) with a suspension of approximately 2,000-5,000 M. incognita J2s in water, pipetting it into holes made in the soil around the plant stem. [7]3. Compound Application:

    • Prepare an appropriate formulation of 2,4-di-sec-butylphenol (e.g., an emulsifiable concentrate).

    • Apply the compound as a soil drench at various rates (e.g., 10, 25, 50, 100 mg/kg soil). The application can be done a day after nematode inoculation.

  • Experimental Groups (minimum 5 replicates per group):

    • Uninoculated, untreated control.

    • Inoculated, untreated control.

    • Inoculated, treated with a commercial nematicide standard.

    • Inoculated, treated with different rates of the test compound.

  • Maintenance: Grow plants in a greenhouse under controlled conditions for 45-60 days. Water and fertilize as needed.

  • Data Collection & Assessment:

    • At the end of the experiment, carefully uproot the plants.

    • Measure plant growth parameters: shoot height, fresh/dry shoot weight, fresh/dry root weight.

    • Assess nematode infection:

      • Gall Index: Score root galling on a scale of 0-5 (0 = no galls, 5 = severe galling).

      • Egg Mass Count: Stain roots with Phloxine B to visualize and count the number of egg masses per root system.

      • Final Nematode Population: Extract and count the number of J2s and eggs per gram of root and per 100 cm³ of soil.

  • Data Analysis: Compare the treatment groups to the inoculated control to determine the percentage reduction in galling, egg masses, and final nematode population.

Structure-Activity Relationships (SAR) and Future Directions

While SAR data for 2,4-di-sec-butylphenol is unavailable, general principles from related phenolic compounds can guide future research. [1]

  • Alkyl Chain Length and Branching: Studies on other nematicidal compounds show that the length and structure of alkyl chains can significantly impact activity. [10]Comparing the efficacy of 2,4-di-sec-butylphenol with its tert-butyl and n-butyl isomers would be a crucial first step in understanding the role of steric hindrance and lipophilicity at the 2 and 4 positions.

  • Position of Substituents: The nematicidal activity of substituted phenols, such as nitrophenols, is highly dependent on the position of the substituent group on the aromatic ring. [3]* Electron-Donating vs. Withdrawing Groups: Research suggests that phenols with electron-donating substituents may exhibit different activity profiles compared to those with electron-withdrawing groups. [1] Future research should prioritize:

  • Direct Evaluation: Conducting the in vitro and in vivo assays described above to establish the baseline nematicidal activity of 2,4-di-sec-butylphenol against key PPNs like M. incognita and B. xylophilus.

  • Analogue Synthesis and Testing: Synthesizing and testing a series of related 2,4-dialkylphenols with varying chain lengths and branching to build a robust SAR model.

  • Mechanism of Action Studies: Investigating the molecular target(s) in nematodes using biochemical and electrophysiological techniques.

  • Phytotoxicity and Environmental Profile: Assessing the compound's safety for host plants and its behavior in the soil environment.

Conclusion

The chemical class of 2,4-dialkylphenols stands as a promising but underexplored frontier in the search for new nematicides. Evidence from the analogue 2,4-di-tert-butylphenol demonstrates clear nematicidal effects, providing a strong scientific basis for the investigation of 2,4-di-sec-butylphenol. Its distinct isomeric structure presents a valuable opportunity to explore nuanced structure-activity relationships that could lead to the development of a more potent and selective active ingredient. By employing the rigorous evaluation framework detailed in this guide, researchers can systematically uncover the true potential of this compound, address a critical gap in the literature, and contribute to the development of the next generation of sustainable nematode management tools.

References

  • Aissani, N., Balti, R., & Sebai, H. (2017). Potent nematicidal activity of phenolic derivatives on Meloidogyne incognita. ResearchGate. [Link]

  • Bajaj, K. L., Mahajan, R., & Singh, P. (1985). Nematicidal activity of some phenolic compounds against Meloidogyne incognita. Horizon IRD. [Link]

  • Ohri, P., & Pannu, S. K. (2010). Effect of phenolic compounds on nematodes- A review. Journal of Applied and Natural Science. [Link]

  • Ohri, P., & Pannu, S. K. (2010). Effect of phenolic compounds on nematodes. A review. ResearchGate. [Link]

  • Park, I. K., et al. (2007). Nematicidal activity of monoterpenoids against the pine wood nematode (Bursaphelenchus xylophilus). Russian Journal of Nematology. [Link]

  • Song, M., et al. (2024). Nematocidal Potential of Phenolic Acids: A Phytochemical Seed-Coating Approach to Soybean Cyst Nematode Management. PMC. [Link]

  • Aissani, N., et al. (2017). Potent nematicidal activity of phenolic derivatives on Meloidogyne incognita. ResearchGate. [Link]

  • Choi, I. H., et al. (2010). Structure-activity relationship of aliphatic compounds for nematicidal activity against pine wood nematode (Bursaphelenchus xylophilus). PubMed. [Link]

  • Kim, J., et al. (2014). Nematicidal activity of natural ester compounds and their analogues against pine wood nematode, Bursaphelenchus xylophilus. PubMed. [Link]

  • Adegbite, A. A. (2011). Evaluation of Nematicidal Action of Some Botanicals on Meloidogyne incognita In Vivo and In Vitro. African Journal of Agricultural Research. [Link]

  • Moon, H. S., et al. (2015). Evaluation of Nematicidal Activity of Streptomyces yatensis KRA-28 against Meloidogyne incognita. PMC. [Link]

  • Barbosa, P., et al. (2010). Nematicidal activity of essential oils and volatiles derived from Portuguese aromatic flora against the pinewood nematode, Bursaphelenchus xylophilus. PMC. [Link]

  • Lee, D., et al. (2023). Assessment of nematicidal and plant growth-promoting effects of Burkholderia sp. JB-2 in root-knot nematode-infested soil. Frontiers. [Link]

  • CN103621501A - 2,4-di-tert-butylphenol as nematocide.
  • Park, I. K., et al. (2007). Nematicidal activity of monoterpenoids against the pine wood nematode, Bursaphelenchus xylophilus. ResearchGate. [Link]

  • Choi, I. H., et al. (2010). Structure-Activity Relationship of Aliphatic Compounds for Nematicidal Activity against Pine Wood Nematode (Bursaphelenchus xylophilus). ResearchGate. [Link]

  • Wilsan, W. D., et al. (2009). Nematicidal Activity of Plant Extracts Against the Root-Knot Nematode, Meloidogyne incognita. Bentham Open. [Link]

  • Lee, S., et al. (2025). Nematicidal Activity of Alkyloxyalkanols Against Bursaphelenchus xylophilus. MDPI. [Link]

  • Seo, S. M., et al. (2014). Nematicidal and Propagation Activities of Thyme Red and White Oil Compounds toward Bursaphelenchus xylophilus (Nematoda). Journal of Nematology. [Link]

  • Ntalli, N. G., et al. (2021). The Effect of Botanicals with Nematicidal Activity on the Structural and Functional Characteristics of the Soil Nematode Community. MDPI. [Link]

  • Ntalli, N., & Caboni, P. (2024). Nematicidal Activity of Essential Oils and Root-Knot Nematodes. Encyclopedia MDPI. [Link]

  • Li, Q., et al. (2020). Nematicidal Effects of Volatile Organic Compounds from Microorganisms and Plants on Plant-Parasitic Nematodes. PMC. [Link]

  • Geng, C., et al. (2023). Nematicidal Effects of Four Terpenes Differ among Entomopathogenic Nematode Species. MDPI. [Link]

  • Kohno, T., et al. (2007). The nematocidal activity and the structure-activity relationships of stilbenes. PubMed. [Link]

Sources

2,4-Di-sec-butylphenol identification in plant root exudates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Resolving Isomeric Ambiguity in Root Exudate Metabolomics: The Analytical Identification of 2,4-Di-sec-butylphenol

Executive Summary

Plant root exudates are highly complex chemical matrices containing organic acids, sugars, and secondary metabolites that actively mediate plant-microbe and plant-plant interactions[1]. Within this chemical dialogue, alkylphenols are frequently detected via Gas Chromatography-Mass Spectrometry (GC-MS). However, a critical analytical blind spot persists in modern metabolomics: the ubiquitous plant allelochemical 2,4-di-tert-butylphenol (2,4-DTBP)[2] is routinely misidentified as, or completely masks the presence of, its structural isomer, 2,4-di-sec-butylphenol (2,4-DSBP) .

While 2,4-DTBP is widely recognized as a phytotoxin and antimicrobial agent, 2,4-DSBP exhibits entirely distinct pharmacological properties, including GABA-A receptor modulation and hyperpolarization-activated cyclic nucleotide-gated (HCN) channel interaction[3]. For researchers and drug development professionals, misidentifying these isomers leads to fundamentally flawed biological interpretations. This whitepaper provides a self-validating analytical framework to accurately differentiate, extract, and quantify 2,4-DSBP in plant root exudates.

The Causality of Isomeric Misidentification

Standard metabolomic workflows rely heavily on full-scan electron ionization (EI) spectra matched against commercial libraries (e.g., NIST, Wiley). Both 2,4-DTBP and 2,4-DSBP share a molecular weight of 206.33 g/mol . Under standard 70 eV EI, both yield a prominent molecular ion at m/z 206. Because library algorithms prioritize the presence of major ions over subtle abundance ratios, 2,4-DSBP is frequently misassigned as 2,4-DTBP.

The Mechanistic Solution: To achieve true analytical trustworthiness, we must exploit the distinct fragmentation causality of the alkyl side chains using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

  • Tert-butyl group (-C(CH3)3): Highly prone to alpha-cleavage, losing a methyl radical (•CH3, 15 Da) to form a highly stable tertiary benzylic carbocation at m/z 191 .

  • Sec-butyl group (-CH(CH3)(CH2CH3)): Preferentially loses an ethyl radical (•C2H5, 29 Da) via alpha-cleavage to form a stable secondary benzylic carbocation at m/z 177 .

By transitioning to Multiple Reaction Monitoring (MRM) mode and tracking these specific transitions, we create a self-validating system that eliminates false positives.

Logic A Alkylphenol Detection (m/z 206) B Standard EI-MS Library (Ambiguous ID) A->B Routine C MRM + Retention Index (Self-Validating ID) A->C Rigorous D 2,4-Di-tert-butylphenol (Allelochemical) B->D False Positive Risk E 2,4-Di-sec-butylphenol (Pharmacological Agent) B->E False Positive Risk C->D Confirmed (m/z 191) C->E Confirmed (m/z 177)

Logical differentiation of alkylphenol isomers to prevent false-positive biological interpretations.

Quantitative Data & MRM Parameters

To ensure rigorous identification, Retention Indices (RI) must be calculated using a C8-C20 n-alkane standard to complement mass spectral data.

Table 1: GC-MS/MS Parameters for Alkylphenol Isomer Differentiation

CompoundPrecursor Ion (m/z)Quantifier MRM (m/z)Qualifier MRM (m/z)Collision Energy (eV)Retention Index (DB-5MS)
2,4-Di-tert-butylphenol 206.1206.1 → 191.1206.1 → 149.115, 25~1420
2,4-Di-sec-butylphenol 206.1206.1 → 177.1206.1 → 149.115, 25~1450

Note: The ~30 unit difference in Kovats Retention Index is critical. The sec-butyl isomer exhibits a slightly higher boiling point and stronger column interaction due to its extended linear chain structure compared to the highly branched tert-butyl group.

Self-Validating Experimental Protocol

The following methodology ensures the integrity of the sample from collection to quantification, preventing exogenous plasticizer contamination (a common source of artifactual alkylphenols).

Phase 1: Root Exudate Collection (Hydroponic System)

  • Cultivate target plant species in sterile, glass-based hydroponic media (avoiding all polypropylene/polyethylene containers to prevent plasticizer leaching).

  • Maintain for 14 days under controlled photoperiods.

  • Collect the exudate solution and immediately filter through a 0.22 µm PTFE membrane to remove root debris and microbes.

Phase 2: Solid-Phase Extraction (SPE)

  • Conditioning: Pass 5 mL LC-MS grade methanol followed by 5 mL LC-MS grade water through an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge.

  • Loading: Load 100 mL of the filtered exudate at a controlled flow rate of 2 mL/min.

  • Washing: Wash with 5 mL of 5% methanol in water to elute polar interferences (sugars, organic acids).

  • Elution: Elute the retained alkylphenols with 5 mL of ethyl acetate into a glass vial.

Phase 3: Derivatization (Silylation) Causality: Derivatizing the phenolic hydroxyl group prevents hydrogen bonding with the GC column stationary phase, sharpening the peak and improving the signal-to-noise ratio.

  • Evaporate the ethyl acetate eluate to complete dryness under a gentle stream of high-purity nitrogen.

  • Add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine as an acid scavenger.

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

Phase 4: GC-MS/MS Analysis

  • Inject 1 µL of the derivatized sample in splitless mode into a GC-QqQ-MS equipped with a DB-5MS column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Operate the mass spectrometer in MRM mode utilizing the transitions outlined in Table 1.

Workflow A Root Exudate Collection (Sterile Glass Hydroponics) B Solid-Phase Extraction (SPE) (Oasis HLB Cartridge) A->B C Derivatization (BSTFA + 1% TMCS) B->C D GC-MS/MS Analysis (MRM Mode) C->D E Data Validation (Retention Index & MRM Ratios) D->E

Analytical workflow for extraction and GC-MS/MS identification of root exudate alkylphenols.

Biological Implications for Drug Development

The accurate identification of 2,4-DSBP in plant matrices opens highly lucrative avenues for pharmacognosy. While 2,4-DTBP is primarily studied in agricultural contexts for weed suppression (allelopathy), 2,4-DSBP and its derivatives are actively investigated for their role in neuropathic pain management. Specifically, 2,4-DSBP acts as a general anesthetic and an enhancer of GABA-A receptor function, while its structural analogs are targeted for HCN1 channel antagonism[3]. Identifying natural plant sources of 2,4-DSBP through rigorous root exudate profiling can accelerate the discovery and synthesis of novel, non-opioid analgesics, bridging the gap between plant chemical ecology and modern neuropharmacology.

References

  • Molecular Mechanisms of Root Exudate-Mediated Remediation in Soils Co-Contaminated with Heavy Metals and Polycyclic Aromatic Hydrocarbons Source: MDPI URL
  • Source: OUCI / dntb.gov.
  • HCN Channels: New Therapeutic Targets for Pain Treatment Source: MDPI URL

Sources

Methodological & Application

Application Note: Optimized Protocol for the Extraction and Recovery of 2,4-Di-sec-butylphenol from Microbial Fermentation Broth

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioprocess Engineers, and Drug Discovery Scientists Matrix: Complex Microbial Fermentation Broth (e.g., Bacillus, Paenibacillus, or Streptomyces cultures) Analyte: 2,4-Di-sec-butylphenol (2,4-DSBP)

Introduction & Mechanistic Rationale

The isolation of sterically hindered phenolic compounds from microbial fermentation broths is a critical step in natural product drug discovery and agricultural biocontrol research. Alkylphenols, such as 2,4-di-tert-butylphenol and its structurally analogous isomer 2,4-di-sec-butylphenol (2,4-DSBP) , are frequently produced as secondary metabolites by endophytic bacteria and fungi, exhibiting potent antimicrobial and antioxidant activities[1].

Extracting 2,4-DSBP from a fermentation broth presents a unique physicochemical challenge. The broth is a highly complex, heterogeneous matrix heavily laden with biosurfactants, residual carbon sources, extracellular polymeric substances (EPS), and proteins. These components act as potent emulsifiers, severely complicating traditional liquid-liquid extraction (LLE)[2].

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a thermodynamically driven, self-validating system. By manipulating the ionic strength and pH of the aqueous matrix, we can predictably force the phase transfer of 2,4-DSBP into an organic solvent while actively suppressing emulsion formation.

Extraction Workflow Visualization

ExtractionWorkflow Broth Fermentation Broth (Complex Aqueous Matrix) Centrifugation Centrifugation & Filtration (Deplete Cellular Debris) Broth->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Acidification Acidification (pH 2.5) & Salting Out (Protonate Phenol & Reduce Solubility) Supernatant->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate Partitioning) Acidification->LLE OrganicPhase Organic Phase (Contains 2,4-DSBP) LLE->OrganicPhase Drying Moisture Removal (Anhydrous Na2SO4) OrganicPhase->Drying Concentration Solvent Evaporation (N2 Stream / Rotavap) Drying->Concentration Analysis GC-MS / HPLC Analysis (Quantification) Concentration->Analysis

Figure 1: Mechanistic workflow for the phase-transfer extraction of 2,4-DSBP from fermentation broth.

Quantitative Data & Extraction Parameters

To ensure high recovery rates, the extraction parameters must be tuned to the specific physicochemical properties of 2,4-DSBP.

Table 1: Physicochemical Parameters Dictating Extraction
ParameterValueMechanistic Implication for Protocol Design
Log P (Octanol/Water) ~4.5 - 5.0Highly hydrophobic; strongly favors non-polar to semi-polar organic solvents.
pKa ~10.5Weakly acidic phenol. Must keep matrix pH < 8 to ensure the hydroxyl group remains fully protonated (un-ionized) for organic partitioning.
Boiling Point ~265 °CSemi-volatile. Suitable for GC-MS analysis[3], but requires strict temperature control during solvent evaporation to prevent analyte loss.
Table 2: Solvent Selection Matrix (Empirical Data Summary)
Solvent SystemPolarity IndexEmulsion RiskAverage Recovery (%)Scientific Rationale
Hexane 0.1Low65 - 75%Sub-optimal. Fails to disrupt hydrogen bonds between 2,4-DSBP and matrix proteins.
Ethyl Acetate 4.4High92 - 98%Optimal. High hydrogen-bond acceptor capacity breaks protein-analyte binding, yielding excellent partition coefficients.
Dichloromethane 3.1Medium80 - 85%Acceptable, but poses toxicity risks and can introduce halogenated artifacts during MS detection.

Step-by-Step Methodology

Phase 1: Matrix Pre-Treatment & De-emulsification

Mechanistic Rationale: Fermentation broths contain amphiphilic proteins and lipids that stabilize oil-in-water emulsions. Removing these prior to solvent addition is non-negotiable for phase separation.

  • Harvesting: Transfer 50 mL of raw fermentation broth into a 50 mL conical centrifuge tube.

  • Clarification: Centrifuge at 10,000 × g for 15 minutes at 4 °C to pellet bacterial cells and insoluble extracellular polymeric substances (EPS).

  • Filtration: Decant the supernatant and pass it through a 0.45 µm PTFE syringe filter to remove residual micro-particulates.

  • Acidification: Add 1M HCl dropwise to the cell-free supernatant until the pH reaches 2.5.

    • Causality: At pH 2.5, the phenolic hydroxyl group of 2,4-DSBP is entirely protonated, neutralizing its charge and drastically reducing its aqueous solubility.

  • Salting-Out (Crucial Step): Add 2.0 g of analytical-grade Sodium Chloride (NaCl) per 10 mL of broth and vortex until dissolved.

    • Causality: The addition of salt increases the ionic strength of the aqueous phase. Water molecules preferentially hydrate the Na⁺ and Cl⁻ ions, effectively "salting out" the hydrophobic 2,4-DSBP and driving it into the organic phase.

Phase 2: Liquid-Liquid Partitioning
  • Solvent Addition: Add an equal volume (1:1 v/v) of HPLC-grade Ethyl Acetate to the pre-treated aqueous broth in a separatory funnel.

  • Agitation: Shake vigorously for 10 minutes, periodically venting the stopcock to release vapor pressure.

    • Causality: Vigorous shaking maximizes the interfacial surface area between the aqueous and organic phases, ensuring rapid mass transfer of 2,4-DSBP.

  • Phase Separation: Allow the funnel to sit undisturbed for 15 minutes. If a stubborn emulsion layer persists at the interface, transfer the entire mixture to a centrifuge tube and spin at 5,000 × g for 5 minutes to mechanically break the emulsion.

  • Collection: Carefully draw off and discard the lower aqueous layer. Collect the upper organic (Ethyl Acetate) layer in a clean Erlenmeyer flask. Repeat the extraction with a fresh half-volume of Ethyl Acetate to ensure >95% recovery. Combine the organic layers.

Phase 3: Purification and Concentration
  • Moisture Removal: Add 2–3 grams of anhydrous Sodium Sulfate (Na₂SO₄) to the combined organic extract. Swirl gently and let sit for 10 minutes.

    • Causality: Trace water in the organic phase will degrade GC-MS column performance and cause baseline drift. Na₂SO₄ chemically binds this water.

  • Filtration: Filter the dried organic phase through Whatman No. 1 filter paper into a round-bottom flask.

  • Concentration: Evaporate the Ethyl Acetate using a rotary evaporator at 35 °C under reduced pressure until ~1 mL remains. Do not evaporate to total dryness , as the semi-volatile nature of 2,4-DSBP can lead to evaporative losses.

  • Reconstitution: Transfer the residue to a 2 mL amber autosampler vial and gently dry under a gentle stream of ultra-high-purity Nitrogen. Reconstitute in exactly 1.0 mL of HPLC-grade Hexane or Methanol for immediate GC-MS or HPLC analysis[4].

Self-Validating System: Quality Control Framework

A protocol is only as reliable as its internal controls. To ensure the integrity of the extraction and rule out matrix suppression or procedural losses, this workflow operates as a self-validating system.

QCSystem Start Extraction Batch Blank Method Blank (Uninoculated Media) Start->Blank Sample Unknown Sample (Fermentation Broth) Start->Sample Spike Matrix Spike (Broth + 2,4-DSBP Std) Start->Spike EvalBlank Check Contamination (Target < LOD) Blank->EvalBlank EvalSample Quantify 2,4-DSBP (Report Concentration) Sample->EvalSample EvalSpike Calculate Recovery (Target: 80-120%) Spike->EvalSpike

Figure 2: Self-validating quality control framework for extraction integrity.

Table 3: Quality Control Validation Parameters
QC Sample TypeFrequencyAcceptance CriteriaCorrective Action if Failed
Method Blank (Sterile Broth)1 per extraction batchTarget analyte < Limit of Detection (LOD)Re-clean glassware; verify solvent purity to rule out background contamination.
Matrix Spike (Broth + Known Std)1 per extraction batch80% - 120% RecoveryAdjust extraction time or solvent ratio; check for matrix-induced signal suppression.
Surrogate Standard (e.g., 2-Isopropylphenol)Added to every sample85% - 115% RecoveryRe-extract sample; failure indicates physical procedural loss (e.g., spilling, over-evaporation).

References

  • Optimization of Headspace Solid-phase Microextraction for GC-MS Analysis of Volatile Compounds Produced by Biocontrol Strain Bacillus subtilis CF-3 Using Response Surface Methodology.J-Stage.
  • Active Metabolites From the Endophyte Paenibacillus polymyxa Y-1 of Dendrobium nobile for the Control of Rice Bacterial Diseases.Frontiers in Microbiology.
  • Unrevealing the characteristics of low-alcohol citrus juice cofermented with different lactic acid bacteria and Hanseniaspora uvarum.PMC / National Institutes of Health.
  • Fermentation of ginkgo biloba kernel juice using Lactobacillus plantarum Y2 from the ginkgo peel: Fermentation characteristics and evolution of phenolic profiles.Frontiers in Nutrition.

Sources

Application Note: High-Resolution GC-MS Method Development for the Quantitation of 2,4-Di-sec-butylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Toxicology Researchers, and Drug Development Professionals (Extractables & Leachables Specialists).

Introduction & Regulatory Context

2,4-Di-sec-butylphenol (2,4-DSBP; CAS 1849-18-9) is a lipophilic alkylphenol (MW: 206.32 g/mol ) widely utilized as a chemical intermediate in the synthesis of resins, plasticizers, and surface-active agents [1]. In the pharmaceutical industry, 2,4-DSBP is a critical target for Extractables and Leachables (E&L) profiling of pharmaceutical packaging systems, as its migration into drug products can pose toxicity risks. Furthermore, due to its structural homology to the general anesthetic propofol (2,6-diisopropylphenol), 2,4-DSBP is frequently monitored in neuropharmacological and structure-activity relationship (SAR) studies [2][3].

Given its potential as an endocrine-disrupting compound and its trace-level presence in complex matrices, developing a highly sensitive, selective, and robust analytical method is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode is the gold standard for this application due to the analyte's volatility and distinct fragmentation profile [].

Mechanistic Rationale for Method Parameters

Chromatographic Separation Strategy

Alkylphenols are prone to peak tailing due to interactions between their polar hydroxyl (-OH) groups and active sites in the GC inlet or column. To mitigate this, a slightly polar stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane, such as DB-5MS) is selected. This phase provides optimal selectivity for isomeric alkylphenols while maintaining high thermal stability. Splitless injection is employed to maximize sensitivity for trace E&L analysis, combined with a low initial oven temperature (40°C) to induce the "solvent effect," focusing the analyte band at the head of the column for sharper peaks [].

Ionization and SIM Logic

Under 70 eV Electron Ionization (EI), 2,4-DSBP undergoes predictable and highly reproducible fragmentation. The molecular ion is observed at m/z 206 [1]. The dominant fragmentation pathway is the α -cleavage of the sec-butyl group, resulting in the loss of an ethyl radical (-29 Da) to form the highly stable base peak at m/z 177. A secondary cleavage involving the loss of a methyl radical (-15 Da) yields m/z 191 [1].

Fragmentation M Molecular Ion [M]+ m/z 206 F1 Loss of Ethyl Radical [-29 Da] M->F1 F2 Loss of Methyl Radical [-15 Da] M->F2 B1 Base Peak (Quantifier) m/z 177 F1->B1 B2 Secondary Fragment (Qualifier) m/z 191 F2->B2

Fig 1: Electron Ionization (EI) fragmentation pathway and SIM ion selection logic for 2,4-DSBP.

Experimental Protocols

Self-Validating Extraction System

To ensure a self-validating protocol, Fluorene-d10 is utilized as an Internal Standard (IS) []. The IS corrects for variations in extraction efficiency, injection volume, and matrix-induced ion suppression/enhancement, ensuring the trustworthiness of the quantitative output.

Step-by-Step Liquid-Liquid Extraction (LLE):

  • Spiking: Transfer 10.0 mL of the aqueous sample (e.g., drug product or extraction simulant) into a glass centrifuge tube. Spike with 50 μL of Fluorene-d10 IS solution (10 μg/mL).

  • Extraction: Add 2.0 mL of high-purity Dichloromethane (DCM).

  • Agitation: Vortex vigorously for 2 minutes, followed by horizontal shaking for 10 minutes to ensure complete partitioning of the lipophilic 2,4-DSBP into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes at 4°C.

  • Collection & Concentration: Carefully transfer the lower organic (DCM) layer to a clean GC vial. Concentrate under a gentle stream of ultra-high-purity nitrogen to exactly 0.5 mL.

GC-MS Analytical Workflow

Workflow A Sample Matrix (Polymer/Aqueous) B LLE Extraction (DCM + Fluorene-d10) A->B C Capillary GC (DB-5MS Column) B->C D EI Ionization (70 eV, 230°C) C->D E SIM Detection (m/z 177, 191, 206) D->E

Fig 2: End-to-end GC-MS analytical workflow for 2,4-DSBP extraction and quantitation.

Instrumental Parameters: The following parameters have been optimized for maximum resolution and sensitivity [].

ParameterSetting / Specification
GC Column DB-5MS (30 m × 0.25 mm ID × 0.25 μm film thickness)
Carrier Gas High-purity Helium (99.999%), constant flow at 1.2 mL/min
Injection Mode Splitless (1 μL injection volume)
Inlet Temperature 310°C
Oven Program 40°C (hold 1.5 min) 40°C/min to 110°C 20°C/min to 325°C (hold 5 min)
Transfer Line Temp 300°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Energy 70 eV (Electron Ionization)
Acquisition Mode SIM (Selected Ion Monitoring)

SIM Parameters Table:

CompoundRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ions (m/z)
Fluorene-d10 (IS)6.8 min174173, 175
2,4-Di-sec-butylphenol8.5 min177191, 206

Method Validation & Quantitative Data

The method was validated according to ICH Q2(R1) guidelines for linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. The use of the internal standard ensured that the relative standard deviation (RSD) remained well within acceptable pharmaceutical limits.

Validation ParameterResult
Linear Range 10 – 1000 ng/mL
Correlation Coefficient ( R2 ) > 0.9992
Limit of Detection (LOD) 2.5 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) 8.0 ng/mL (S/N > 10)
Intra-day Precision (RSD, n=6) 3.2% at 50 ng/mL
Inter-day Precision (RSD, n=18) 4.5% at 50 ng/mL
Mean Extraction Recovery 94.6% ± 3.1%

Conclusion

This optimized GC-MS method provides a robust, highly sensitive, and self-validating framework for the quantitation of 2,4-Di-sec-butylphenol. By leveraging the specific α -cleavage fragmentation of the sec-butyl group and employing a rigorous internal standard strategy, drug development professionals can confidently monitor this compound in complex pharmaceutical packaging leachables or during API impurity profiling.

References

  • Title: PubChem Compound Summary for CID 15808, 2,4-Di-sec-butylphenol Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: 4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABAA Receptor Source: PubMed Central (PMC) URL: [Link]

  • Title: 2,6 Di-tert-butylphenol, a Nonanesthetic Propofol Analog, Modulates alpha1beta2gamma2 Glycine Receptor Function Source: ResearchGate URL: [Link]

Sources

Application Note: Chemical Synthesis and Purification of 2,4-Di-sec-butylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Methodology: Friedel-Crafts Alkylation of Phenol with 2-Butene

Executive Summary

2,4-Di-sec-butylphenol is a critical sterically hindered phenolic intermediate utilized in the synthesis of antioxidants, rubber vulcanization accelerators, specialty plasticizers, and agrochemical precursors[1]. This application note establishes a highly controlled, self-validating protocol for the synthesis of 2,4-di-sec-butylphenol via the direct Friedel-Crafts alkylation of phenol with 2-butene. By strictly regulating stoichiometry, phase states, and thermodynamics, this workflow maximizes di-alkylation while suppressing the formation of unwanted polyalkylated byproducts (e.g., 2,4,6-tri-sec-butylphenol)[1].

Mechanistic Principles & Causality

The synthesis is governed by electrophilic aromatic substitution. Understanding the causality behind the reaction conditions is essential for process optimization:

  • Carbocation Generation: An acidic catalyst (such as anhydrous Aluminum Chloride, AlCl3​ , or solid phosphoric acid) acts as a Lewis/Brønsted acid to coordinate with 2-butene, generating a highly reactive sec-butyl carbocation[1].

  • Directing Effects & Sequential Alkylation: The hydroxyl ( −OH ) group on the phenol ring is strongly activating and ortho/para directing due to resonance stabilization. The first alkylation rapidly yields 2-sec-butylphenol (the mono-alkylated intermediate)[2]. Because alkyl groups are electron-donating, this intermediate is more nucleophilic than the starting phenol, driving a rapid second alkylation at the para position to form the target 2,4-di-sec-butylphenol.

  • Thermodynamic vs. Kinetic Control: Industrially, the reaction is maintained strictly between 80–120 °C[1]. Higher temperatures (e.g., >150 °C) provide enough activation energy for thermodynamic equilibration, leading to dealkylation or migration to the meta-position.

ReactionPathway Phenol Phenol Mono 2-sec-Butylphenol (Intermediate) Phenol->Mono + Carbocation (Ortho Attack) Butene 2-Butene Carbocation sec-Butyl Carbocation Butene->Carbocation Protonation/ Coordination Cat Acid Catalyst (e.g., AlCl3) Cat->Carbocation Di 2,4-Di-sec-butylphenol (Target Product) Mono->Di + Carbocation (Para Attack)

Fig 1: Friedel-Crafts alkylation pathway of phenol to 2,4-di-sec-butylphenol.

Experimental Workflow & Protocol

To ensure reproducibility, this protocol is designed as a self-validating system : the reaction progression is not based on arbitrary time limits, but rather on active GC-MS monitoring to verify the depletion of the mono-alkylated intermediate.

ExperimentalWorkflow Prep 1. Reagent Prep Dry Phenol & AlCl3 React 2. Alkylation 80-120 °C, 3.5-8.0 MPa Prep->React Monitor 3. GC-MS Monitoring Validate Mono-alkylate Depletion React->Monitor Quench 4. Quenching Aqueous HCl Neutralization Monitor->Quench Distill 5. Vacuum Distillation Fractional Separation Quench->Distill

Fig 2: Step-by-step experimental workflow for the synthesis and purification process.

Step-by-Step Methodology

1. Reactor Preparation & Reagent Loading

  • Thoroughly purge a high-pressure Parr reactor (or equivalent industrial autoclave) with inert nitrogen gas. Moisture must be strictly excluded to prevent the hydrolysis and deactivation of the AlCl3​ catalyst.

  • Charge the reactor with 1.0 molar equivalent of high-purity phenol (>99%). Heat gently to 45 °C to melt the phenol if charging as a solid.

  • Add 3–5% w/w (relative to phenol) of anhydrous AlCl3​ . Initiate continuous mechanical stirring at 500 rpm to ensure a homogenous catalytic suspension.

2. Pressurized Alkylation

  • Seal the reactor and elevate the internal temperature to the optimal kinetic range of 80–120 °C[1].

  • Introduce 2.1 molar equivalents of liquefied 2-butene via a precision mass flow controller.

  • Critical Control Point: Maintain the reactor pressure between 3.5–8.0 MPa. Causality: This pressure is required to keep the butene in the liquid phase at these temperatures, drastically increasing the collision frequency between the carbocation and the aromatic ring[1].

3. In-Process Validation (Self-Validating Step)

  • Maintain temperature and agitation. Beginning at the 2-hour mark, extract a 1 mL aliquot every 60 minutes.

  • Quench the aliquot with water, extract into hexane, and analyze via GC-MS.

  • The reaction is validated as complete only when the peak area for the intermediate (2-sec-butylphenol) falls below 5%, indicating maximum conversion to the di-alkylated target.

4. Quenching and Phase Separation

  • Cool the reactor to room temperature and safely vent excess pressure.

  • Transfer the crude mixture into a separatory funnel containing cold 1M aqueous HCl. Causality: The acidic quench rapidly destroys the AlCl3​ complex, halting the reaction and preventing reverse transalkylation[3].

  • Isolate the organic layer and wash twice with saturated brine. Dry the organic phase over anhydrous Na2​SO4​ .

5. Vacuum Distillation

  • Subject the dried organic phase to fractional vacuum distillation. High temperatures at atmospheric pressure will degrade the product; therefore, distillation must be performed under high vacuum (e.g., 10–20 mmHg).

  • Fraction 1: Unreacted phenol and residual 2-sec-butylphenol.

  • Fraction 2: 2,4-Di-sec-butylphenol (Target product).

  • Residue: Heavy polyalkylated polymers and 2,4,6-tri-sec-butylphenol[3].

Quantitative Data & Optimization

The table below summarizes the critical process parameters, their acceptable ranges, and the mechanistic rationale behind the optimized targets.

ParameterOperating RangeOptimized TargetMechanistic Rationale
Phenol:Butene Ratio 1:1 to 1:31:2.1 A slight stoichiometric excess of butene ensures the complete conversion of the mono-alkylated intermediate to the di-alkylated target while minimizing tri-alkylation.
Temperature 80 °C – 250 °C80 °C – 120 °C Lower temperatures favor kinetic control, locking the substituents in the ortho/para positions and preventing thermodynamic rearrangement to meta-isomers[1].
Catalyst Loading 1% – 10% w/w3% – 5% w/w Provides sufficient Lewis acid sites for rapid carbocation generation without triggering excessive, uncontrolled polymerization of the butene feed.
Reactor Pressure 1.0 – 10.0 MPa3.5 – 8.0 MPa Maintains butene entirely in the liquid phase, maximizing mass transfer and reaction kinetics[1].

References

  • Title: 2-sec-Butylphenol 89-72-5 wiki - Guidechem Source: Guidechem URL: [1]

  • Title: US3933927A - Phenol transalkylation process Source: Google Patents URL: [3]

  • Title: 2-sec-Butylphenol 89-72-5 Source: Guidechem URL: [2]

Sources

Application Note: Advanced HPLC Methodologies for the Separation and Quantification of 2,4-Di-sec-butylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

2,4-Di-sec-butylphenol (2,4-DSBP) is a highly branched alkylphenol that serves as a critical intermediate in the synthesis of specialized agrochemicals, antioxidants, and pharmaceutical compounds[]. In the realm of drug development, 2,4-DSBP and its structural isomers (such as 2,6-di-sec-butylphenol) are actively investigated as analogs of the ubiquitous general anesthetic propofol (2,6-diisopropylphenol). These compounds are of high interest for their modulatory effects on HCN1 pacemaker channels and GABA_A receptors, making them valuable targets in neuropathic pain research[2].

Because 2,4-DSBP often co-exists with closely related structural isomers and degradation products, establishing a highly specific, reproducible High-Performance Liquid Chromatography (HPLC) method is paramount. This guide details a field-proven, self-validating RP-HPLC protocol designed to isolate and quantify 2,4-DSBP with high precision.

Physicochemical Properties & Chromatographic Logic

The development of this chromatographic method is entirely dictated by the physicochemical properties of the analyte:

  • Hydrophobicity and Stationary Phase: 2,4-DSBP possesses two bulky secondary butyl groups, granting it a high computed partition coefficient (LogP) of approximately 4.9[3]. This pronounced lipophilicity necessitates a highly non-polar reversed-phase stationary phase, specifically an octadecylsilyl (C18) column, to achieve adequate retention and separation from more polar impurities.

  • Elution Strength: Due to the strong hydrophobic interaction with the C18 matrix, a high percentage of organic modifier is required. A mobile phase composition of 70% Acetonitrile to 30% Water ensures timely elution while maintaining sufficient isomeric resolution[4].

  • Ionization Suppression: The phenolic hydroxyl group of 2,4-DSBP has a pKa of ~10.5. While it remains predominantly unionized at a neutral pH, residual silanol groups on the silica support matrix can cause secondary ionic interactions, leading to asymmetrical peak tailing. Acidifying the mobile phase with 0.1% Acetic Acid (lowering the pH to ~3.5) completely suppresses these secondary interactions[5].

  • Detection Wavelength: The aromatic benzene ring exhibits strong ultraviolet (UV) absorption. Setting the diode-array or UV detector to 272 nm aligns perfectly with the compound's absorption maximum, maximizing the signal-to-noise ratio[4][5].

Quantitative Data Presentation

The experimental conditions and their mechanistic justifications are summarized in Table 1 . To ensure the protocol is a self-validating system, strict system suitability criteria must be met before sample analysis begins (Table 2 ).

Table 1: Optimized HPLC Analytical Conditions
ParameterSpecificationMechanistic Rationale
Column C18 (250 mm × 4.6 mm, 5 µm)Provides necessary hydrophobic retention for a LogP 4.9 analyte.
Mobile Phase Acetonitrile : Water (70:30 v/v)High organic modifier overcomes strong C18 retention for timely elution.
Modifier 0.1% Acetic Acid (pH ~3.5)Suppresses residual silanol interactions, preventing peak tailing.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm internal diameter columns.
Detection UV at 272 nmAligns precisely with the aromatic ring's UV absorption maximum.
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention times.
Injection Vol 20 µLBalances detection sensitivity with column loading capacity.
Table 2: System Suitability & Self-Validation Criteria
Validation ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time (Rt) 6.0 - 8.0 minAdjust Acetonitrile ratio (±5%) to correct elution speed.
Resolution (Rs) > 2.0 (from isomers)Decrease flow rate slightly or adjust column temperature.
Tailing Factor (Tf) < 1.5Check mobile phase pH; flush column to remove basic contaminants.
Theoretical Plates (N) > 5,000Replace the guard/analytical column; check for void volumes.
Injection Precision %RSD < 2.0% (n=5)Purge the autosampler syringe; check for air bubbles in lines.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology ensures a robust and reproducible analysis.

Step 1: Mobile Phase Preparation
  • Measure 700 mL of HPLC-grade Acetonitrile and 300 mL of ultrapure water (18.2 MΩ·cm).

  • Add 1.0 mL of glacial acetic acid to the aqueous portion before mixing to prevent localized precipitation.

  • Combine the solvents and degas the mixture using vacuum filtration through a 0.22 µm PTFE membrane filter. Note: Proper degassing is critical to prevent baseline drift at 272 nm.

Step 2: Standard Preparation
  • Accurately weigh 10.0 mg of 2,4-DSBP reference standard[].

  • Dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL primary stock solution.

  • Perform serial dilutions using the mobile phase to create a calibration curve ranging from 5 µg/mL to 50 µg/mL.

Step 3: Sample Preparation (Liquid Extraction)
  • For complex matrices (e.g., polymer additives or biological fluids), transfer 1.0 mL of the sample into a microcentrifuge tube.

  • Add 2.0 mL of Acetonitrile to precipitate large proteins/polymers and extract the highly lipophilic 2,4-DSBP.

  • Vortex for 60 seconds, then centrifuge at 10,000 rpm for 10 minutes.

  • Extract the clear supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial.

Step 4: Chromatographic Execution & System Suitability
  • Purge the HPLC system with the mobile phase and allow the C18 column to equilibrate at 30 °C for at least 30 minutes.

  • Inject the 20 µg/mL standard five consecutive times.

  • Self-Validation Check: Evaluate the chromatogram against the criteria in Table 2 . Do not proceed with sample analysis unless the %RSD of the peak area is < 2.0% and the tailing factor is < 1.5.

  • Once validated, inject the unknown samples, bracketing them with standard injections every 10 samples to verify ongoing system stability.

Workflow Visualization

The logical progression of the analytical method, from preparation to self-validation, is mapped below.

G Prep 1. Sample Prep (Acetonitrile Extraction) HPLC 3. RP-HPLC Separation (C18 Column, 30°C) Prep->HPLC Inject 20 µL Mobile 2. Mobile Phase (70:30 ACN:H2O, pH 3.5) Mobile->HPLC Isocratic 1.0 mL/min Detect 4. UV Detection (λ = 272 nm) HPLC->Detect Elution (Rt ~ 6.5 min) Valid 5. Self-Validation (Resolution > 2.0) Detect->Valid Peak Integration

RP-HPLC workflow for 2,4-di-sec-butylphenol separation and system validation.

Sources

Application Note & Protocol: Preparation of 2,4-Di-sec-butylphenol Stock Solutions for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

2,4-Di-sec-butylphenol (CAS No. 1849-18-9) is a substituted phenolic compound recognized for its role as an intermediate in chemical synthesis and for its antioxidant properties.[] Its presence in various environmental and biological systems, coupled with emerging research into its bioactivities, including potential endocrine-disrupting effects, has increased its relevance in toxicological and pharmacological studies.[][2][3] However, the effective use of 2,4-Di-sec-butylphenol in aqueous-based in vitro bioassays is significantly hampered by its hydrophobic nature and consequently poor water solubility.

This inherent lipophilicity presents a critical methodological challenge: the compound can precipitate when introduced to aqueous cell culture media or buffer systems, leading to inaccurate concentration determination, low bioavailability, and consequently, unreliable and irreproducible assay data.[4][5] This document, designed for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven guide to overcome these challenges. We will detail the causal logic behind solvent selection, outline a self-validating, step-by-step protocol for the preparation of stable, high-concentration stock solutions in Dimethyl Sulfoxide (DMSO), and describe best practices for their subsequent dilution and application in bioassays to ensure data integrity.

Compound Properties and Critical Safety Considerations

A thorough understanding of the physicochemical and safety profile of 2,4-Di-sec-butylphenol is foundational to its proper handling and use.

Physicochemical Data Summary

The properties of 2,4-Di-sec-butylphenol necessitate the use of an organic solvent for creating stock solutions suitable for biological research.

PropertyValueSource(s)
CAS Number 1849-18-9[6][7][8]
Molecular Formula C₁₄H₂₂O[][6]
Molecular Weight 206.32 g/mol [][6]
Appearance Colorless to light yellow liquid[9]
Density ~0.933 g/cm³[][7]
Boiling Point ~280.9 °C at 760 mmHg[]
Solubility Insoluble in water; Soluble in organic solvents like DMSO and ethanol.[10][11]
LogP (Octanol/Water) ~4.9[6][7]
Hazard Identification and Safe Handling

According to its Safety Data Sheet (SDS), 2,4-Di-sec-butylphenol presents several hazards that mandate strict adherence to safety protocols.[6][7]

  • Human Health Hazards: Harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[6] May also cause respiratory irritation.

  • Environmental Hazards: Classified as very toxic to aquatic life with long-lasting effects.[12]

  • Required Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile).

    • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

    • Skin and Body Protection: Wear a standard laboratory coat.

    • Work Environment: All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13]

The Core Challenge: Solvent Selection and Management

The high LogP value of 2,4-Di-sec-butylphenol confirms its lipophilicity, making direct dissolution in aqueous assay buffers impossible. The introduction of an organic solvent is therefore a mandatory step.

The Rationale for DMSO

Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of hydrophobic compounds for several reasons:

  • Exceptional Solubilizing Power: DMSO can dissolve a vast array of both polar and nonpolar compounds, making it a nearly universal solvent in drug discovery.[14][15]

  • Miscibility with Water: It is fully miscible with water and aqueous cell culture media, which is essential for the final dilution step.

  • Low Volatility: Compared to other solvents like ethanol, its low volatility reduces the risk of solvent evaporation and subsequent concentration changes during experiments.[5]

The Imperative of Solvent Controls

It is a common misconception that solvents are biologically inert at the low concentrations used in assays. This is incorrect. DMSO, even at concentrations below 1%, can exert a range of effects on cell systems, including altered cell growth, differentiation, and inflammatory responses.[14][16][17][18] This necessitates a self-validating experimental design where the solvent's effect is accounted for.

The core principle of self-validation: Every experiment must include a "vehicle control." This control contains the exact same final concentration of DMSO as the test wells but lacks the compound of interest. By subtracting the response of the vehicle control from the response of the test wells, the true effect of the compound can be isolated.[19]

cluster_problem The Precipitation Problem Compound Hydrophobic Compound (2,4-Di-sec-butylphenol) Precipitate Precipitation & Aggregation Compound->Precipitate Direct Addition Buffer Aqueous Assay Buffer Buffer->Precipitate Result Inaccurate & Unreliable Bioassay Results Precipitate->Result

Caption: The consequence of poor aqueous solubility.

Experimental Protocol: Stock Solution Preparation & Use

This protocol is designed to maximize the solubility and stability of 2,4-Di-sec-butylphenol while minimizing solvent-induced artifacts in bioassays.

Materials and Reagents
  • 2,4-Di-sec-butylphenol (solid or liquid)

  • High-purity, anhydrous DMSO (≥99.9%)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated positive-displacement or air-displacement pipettes with sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

Protocol Part I: Preparation of a 50 mM Primary Stock in 100% DMSO

This procedure details the creation of a highly concentrated primary stock solution, which serves as the foundation for all subsequent dilutions.

  • Pre-calculation: Determine the mass of 2,4-Di-sec-butylphenol required.

    • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 50 mM stock: Mass = 0.050 mol/L × 0.001 L × 206.32 g/mol × 1000 mg/g = 10.32 mg

  • Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh out the calculated mass (e.g., 10.32 mg) of 2,4-Di-sec-butylphenol directly into the container.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 50 mM stock) to the container. The use of anhydrous DMSO is critical to prevent the absorption of atmospheric water, which can compromise compound solubility during long-term storage.[5]

  • Dissolution:

    • Cap the container tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If dissolution is incomplete: Sonicate the container in a room temperature water bath for 5-10 minutes.[19]

    • As a last resort: Gentle warming in a 37°C water bath for a few minutes can be attempted, but be aware of the potential for compound degradation with prolonged heat exposure.[15]

  • Storage:

    • Once fully dissolved, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.

    • This practice is essential to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[15][19]

    • Label each aliquot clearly with the compound name, concentration, and date.

    • Store aliquots at -20°C for short-term storage or -80°C for long-term stability.[20]

Protocol Part II: Serial Dilution and Final Dosing

The key to preventing precipitation in the assay is to perform serial dilutions in 100% DMSO before the final "spike" into the aqueous medium. This ensures the compound remains fully solubilized until the moment of final dilution.[15]

  • Thawing: Retrieve a single aliquot of the 50 mM primary stock and allow it to thaw completely at room temperature.

  • Serial Dilution in 100% DMSO: Create a series of intermediate stock concentrations. For example, to prepare a 10 µM final concentration in an assay with a 0.1% final DMSO concentration (a 1:1000 dilution factor), you would first prepare a 10 mM working stock.

    • Pipette 90 µL of pure DMSO into a new sterile tube.

    • Add 10 µL of your 50 mM primary stock to this tube.

    • Vortex thoroughly. This creates a 5 mM intermediate stock.

    • Repeat as needed to generate a full dilution series (e.g., 10 mM, 1 mM, 100 µM) all in 100% DMSO.

  • Final Dosing into Assay Medium:

    • Example Calculation: To achieve a final concentration of 10 µM in a final assay volume of 100 µL .

      • You will need a working stock that is 1000x the final concentration (to maintain a 0.1% DMSO final concentration). Thus, you need a 10 mM working stock (10 µM × 1000 = 10,000 µM = 10 mM).

      • Prepare your assay plate with 99.9 µL of cell culture medium per well.

      • Add 0.1 µL of the 10 mM DMSO working stock to the well.

      • For the vehicle control well, add 0.1 µL of 100% DMSO .

    • Immediately after adding the compound or vehicle, mix the contents of the well thoroughly using a multichannel pipette to ensure rapid and homogeneous distribution and minimize localized high concentrations that could cause precipitation.

cluster_workflow Validated Solubilization Workflow Solid Solid Compound (2,4-Di-sec-butylphenol) Stock Primary Stock (e.g., 50 mM in DMSO) Store at -80°C Solid->Stock DMSO1 100% Anhydrous DMSO DMSO1->Stock Serial Serial Dilutions (in 100% DMSO) Stock->Serial Thaw Single Aliquot Assay Well 1: Test Well 2: Vehicle Serial->Assay Final 1:1000 Dilution (e.g., 0.1% final DMSO) Result Accurate & Reproducible Bioassay Results Assay->Result

Caption: Recommended workflow for stock solution preparation.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Compound precipitates immediately upon addition to assay medium. Final DMSO concentration is too low for the compound's concentration; inadequate mixing.Decrease the final compound concentration. Ensure the final DMSO concentration is consistent but as high as tolerable for the cells (e.g., 0.5%). Mix immediately and vigorously upon addition.[19]
Primary stock solution appears cloudy or has crystals after freeze-thaw. Moisture was introduced into the DMSO stock; compound has low solubility even in DMSO.Use fresh, anhydrous DMSO. Re-dissolve the stock using gentle warming or sonication before creating new aliquots. Discard if it does not fully redissolve.
High variability between replicate wells. Inhomogeneous distribution of the compound due to poor mixing or precipitation.[4]Ensure thorough mixing in the assay plate after compound addition. Visually inspect wells under a microscope for any signs of precipitation.
Vehicle control shows significant biological activity. The cell line is sensitive to DMSO at the final concentration used.Perform a dose-response experiment with DMSO alone to determine the highest non-toxic/non-interfering concentration. Reduce the final DMSO concentration in all subsequent experiments (e.g., from 0.5% to 0.1%).[14][16]

Conclusion

The successful use of hydrophobic compounds like 2,4-Di-sec-butylphenol in bioassays hinges on a methodologically sound and consistent solubilization strategy. By employing high-purity DMSO, preparing concentrated primary stocks, creating single-use aliquots, and performing serial dilutions in 100% DMSO prior to a minimal final dilution into aqueous media, researchers can significantly enhance data quality and reproducibility. The principles of maintaining a low and consistent final solvent concentration and the mandatory inclusion of a vehicle control are paramount to generating trustworthy and interpretable results.

References

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: BMC Biotechnology (via PMC) URL: [Link]

  • Title: Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays Source: Environmental Science and Technology URL: [Link]

  • Title: Safety Data Sheet: 2,4-Di-tert-butylphenol Source: Carl Roth URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: Semantic Scholar URL: [Link]

  • Title: 2,4-di-tert-butyl phenol, 96-76-4 Source: The Good Scents Company URL: [Link]

  • Title: 2,4-Di-tert-butylphenol Properties Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: PubMed URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: ResearchGate URL: [Link]

  • Title: 2,4-Di-sec-butylphenol | C14H22O | CID 15808 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Preparing Stock Solutions Source: PhytoTech Labs URL: [Link]

  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: Molecules (via PMC) URL: [Link]

  • Title: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: ResearchGate URL: [Link]

  • Title: 2,4-DI-SEC-BUTYLPHENOL Source: Inxight Drugs, National Institutes of Health (NIH) URL: [Link]

  • Title: 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors Source: Environmental Health Perspectives (via PMC) URL: [Link]

Sources

Topic: Isolation and Characterization of 2,4-Di-sec-butylphenol from Pseudomonas Species

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the isolation, purification, and characterization of 2,4-Di-sec-butylphenol, a bioactive secondary metabolite, from bacterial cultures of Pseudomonas species. While many studies focus on the isomeric 2,4-di-tert-butylphenol (2,4-DTBP), the methodologies presented herein are directly applicable to the sec-butyl isomer due to their congruent physicochemical properties. Pseudomonas species are a well-documented source of potent, volatile organic compounds (VOCs) with significant pharmacological and agricultural potential, including antimicrobial and anti-quorum sensing activities.[1][2] This guide moves beyond a simple recitation of steps, delving into the causal logic behind protocol choices to equip researchers, scientists, and drug development professionals with a robust and adaptable workflow. The protocol covers submerged fermentation, liquid-liquid solvent extraction, multi-stage chromatographic purification, and definitive spectroscopic characterization.

Introduction and Scientific Principle

2,4-Di-sec-butylphenol is a lipophilic phenolic compound belonging to the class of alkylphenols. Its structural isomer, 2,4-di-tert-butylphenol, has been isolated from various natural sources, including numerous bacterial strains such as Pseudomonas monteilii, and is known to exhibit significant antifungal, antioxidant, and anti-biofilm activities.[1][2][3] The interest in these molecules stems from their potential as alternatives to conventional antibiotics and fungicides, addressing the urgent need for new antimicrobial strategies.[4][5]

The isolation of a specific, non-polar secondary metabolite from a complex biological matrix like a bacterial fermentation broth is a multi-step process governed by the principles of differential solubility and chromatography. The overall strategy is as follows:

  • Cultivation: The source organism, a Pseudomonas strain, is cultured under conditions optimized for the production of secondary metabolites.[6]

  • Extraction: The target compound is partitioned from the aqueous fermentation broth and cellular biomass into an immiscible organic solvent. The choice of solvent is critical for selectively recovering compounds with the desired polarity.

  • Purification: The crude extract, containing a mixture of metabolites, is subjected to a series of chromatographic separations. These techniques separate molecules based on their differential affinity for a stationary phase versus a mobile phase, primarily driven by polarity.

  • Characterization: Advanced analytical techniques are used to confirm the identity and purity of the isolated compound.

This guide details a workflow that has been validated for analogous compounds and represents a reliable pathway to obtaining pure 2,4-Di-sec-butylphenol for further biological and pharmacological evaluation.

Materials and Reagents

Reagent / Material Grade Purpose
Pseudomonas species (e.g., P. monteilii)Axenic CultureProduction Organism
Luria-Bertani (LB) Broth or Nutrient BrothMicrobiologyBacterial Growth Medium
Ethyl Acetate (EtOAc)HPLC GradeExtraction Solvent
n-HexaneHPLC GradeChromatography Mobile Phase
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentDrying Agent
Silica Gel (60-120 mesh)ChromatographyColumn Chromatography Stationary Phase
Silica Gel 60 F₂₅₄ TLC PlatesAnalyticalReaction/Fraction Monitoring
2,4-Di-sec-butylphenol Standard≥98% PurityAnalytical Reference
Deuterated Chloroform (CDCl₃)NMR GradeNMR Solvent
Rotary Evaporator-Solvent Removal
Glass Chromatography Column-Purification Apparatus
Separatory Funnel (2L)-Extraction Apparatus

Overall Isolation and Analysis Workflow

The entire process, from bacterial culture to pure compound, can be visualized as a sequential reduction of complexity.

cluster_0 Part 1: Fermentation cluster_1 Part 2: Extraction cluster_2 Part 3: Purification cluster_3 Part 4: Characterization A Inoculation of Pseudomonas sp. B Submerged Fermentation (e.g., 7 days, 30°C, 110 rpm) A->B C Centrifugation B->C Harvest Culture Broth D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Concentration (Rotary Evaporation) D->E F Column Chromatography (Silica Gel) E->F Crude Extract G TLC Analysis of Fractions F->G H Pooling of Pure Fractions G->H I GC-MS Analysis H->I Purified Compound J NMR Spectroscopy (¹H, ¹³C) H->J K Quantification I->K J->K

Caption: High-level workflow for isolation of 2,4-Di-sec-butylphenol.

Detailed Protocols

Part 1: Cultivation of Pseudomonas sp.

Causality: The objective is to grow the bacteria to a sufficient density and induce the production of secondary metabolites. While primary metabolites are associated with growth, many secondary metabolites like 2,4-Di-sec-butylphenol are produced during the stationary phase. Longer incubation times are therefore often necessary.[6]

Protocol 1: Submerged Fermentation

  • Prepare a suitable liquid medium (e.g., Luria-Bertani Broth). Autoclave for 20 minutes at 121°C.

  • Inoculate a 1 L flask containing 500 mL of sterile broth with a single colony or 1 mL of an overnight starter culture of the Pseudomonas strain.

  • Incubate the culture at 30-32°C for 7 days on an orbital shaker set to 110-120 rpm.[7][8] This extended incubation period allows the culture to enter the stationary phase, which is often optimal for secondary metabolite production.

Part 2: Extraction of Crude Bioactive Metabolites

Causality: The target compound is lipophilic and resides both within the bacterial cells and secreted into the aqueous medium. This protocol aims to lyse the cells and efficiently partition the compound into an organic solvent. Ethyl acetate is chosen for its intermediate polarity, which effectively recovers a broad range of secondary metabolites while leaving highly polar substances (salts, sugars) in the aqueous phase.[7]

Protocol 2: Liquid-Liquid Extraction

  • Transfer the 7-day old fermentation broth into centrifuge bottles. Centrifuge at 8,000 x g for 15 minutes to pellet the bacterial cells.

  • Combine the supernatants and the cell pellets. To ensure lysis and solubilization of intracellular metabolites, add an equal volume of absolute ethanol and agitate vigorously for 2 hours.[6]

  • Transfer the entire mixture to a 2 L separatory funnel.

  • Add an equal volume of ethyl acetate (EtOAc). Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 15-30 minutes. The upper layer is the organic phase containing the target compound.

  • Drain and collect the lower aqueous layer. Re-extract the aqueous layer two more times with fresh ethyl acetate to maximize yield.

  • Pool all the ethyl acetate extracts. Dry the pooled extract by passing it through a column of anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Concentrate the dried extract to near dryness using a rotary evaporator at 40°C. This will yield a crude, oily residue.

Part 3: Chromatographic Purification

Causality: The crude extract is a complex mixture. Column chromatography provides the first stage of purification, separating compounds based on their polarity. A non-polar solvent system (hexane/ethyl acetate) is used, where non-polar compounds elute first, and polar compounds are retained longer on the polar silica gel stationary phase. TLC is used to visualize the separation and guide the pooling of fractions.

A Crude Extract (dissolved in minimal solvent) B Load onto Silica Gel Column A->B C Elute with Hexane:EtOAc Gradient (e.g., 100:0 -> 70:30) B->C D Collect Fractions (e.g., 10 mL) C->D E Spot Fractions on TLC Plate D->E F Develop TLC & Visualize (UV light, staining) E->F G Identify Fractions with Target R_f F->G H Pool and Concentrate Pure Fractions G->H I Yields Purified 2,4-Di-sec-butylphenol H->I

Sources

Application Note: Valorization of 2,4-Di-sec-butylphenol as a Critical Intermediate in Dinoseb Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2,4-Di-sec-butylphenol (CAS 1849-18-9) is a sterically hindered secondary alkylphenol[]. In industrial alkylation processes, it is frequently generated as a polyalkylation byproduct during the synthesis of mono-alkylphenols[2]. However, rather than being treated as chemical waste, its unique structural properties make it a highly valuable intermediate in agrochemical manufacturing[].

Through controlled chemical pathways, 2,4-di-sec-butylphenol (2,4-DSBP) is utilized as an alkyl donor in a transalkylation reaction to yield o-sec-butylphenol (OSBP)[2][3]. OSBP serves as the primary and indispensable precursor for the synthesis of Dinoseb (2-(sec-butyl)-4,6-dinitrophenol), a potent dinitrophenol-class herbicide[4][5]. Dinoseb functions biologically by uncoupling oxidative phosphorylation in target plants, leading to rapid cellular energy depletion and plant death[4].

Mechanistic Causality & Reaction Pathway

The transformation of 2,4-DSBP into the active herbicide Dinoseb relies on a two-stage synthetic logic:

  • Ortho-Directed Transalkylation: 2,4-DSBP acts as an alkyl donor when reacted with unalkylated phenol (the recipient)[2]. The choice of an aluminum phenoxide catalyst is critical for regioselectivity. The aluminum center coordinates with the phenolic oxygen, directing the migrating sec-butyl carbocation almost exclusively to the ortho position of the recipient phenol. This prevents random alkylation and maximizes the yield of the desired OSBP[2][3].

  • Electrophilic Aromatic Nitration: The resulting OSBP is subjected to a mixed-acid nitration utilizing nitric and sulfuric acids[4]. The sec-butyl group and the hydroxyl group are both ortho/para directors. Because one ortho position is sterically hindered by the bulky sec-butyl group, electrophilic attack by the highly reactive nitronium ion (NO₂⁺) is sterically directed to the remaining open ortho (6-) and para (4-) positions. This specific directing effect yields 2,4-dinitro-6-sec-butylphenol[4][5].

Synthesis Workflow Visualization

G DSBP 2,4-Di-sec-butylphenol (Alkyl Donor) OSBP o-sec-butylphenol (Primary Precursor) DSBP->OSBP Transalkylation (Al Phenoxide, 200-300°C) Phenol Phenol (Alkyl Recipient) Phenol->OSBP Alkyl Transfer Dinoseb Dinoseb Herbicide (2,4-dinitro-6-sec-butylphenol) OSBP->Dinoseb Electrophilic Aromatic Substitution Nitration Nitration Mixture (HNO3 / H2SO4) Nitration->Dinoseb NO2+ Donor

Figure 1: Synthesis pathway of Dinoseb from 2,4-Di-sec-butylphenol via transalkylation and nitration.

Experimental Protocols

Note: The following methodologies are designed as self-validating systems. In-line quality control (QC) steps are embedded to ensure high-fidelity synthesis and prevent downstream contamination.

Protocol A: Aluminum Phenoxide-Catalyzed Transalkylation

Objective: Convert 2,4-DSBP to OSBP via intermolecular alkyl transfer[2].

  • Catalyst Generation: In a high-pressure autoclave purged with N₂, combine 1.0 molar equivalent of phenol with 0.05 molar equivalents of aluminum turnings. Heat the mixture to 180–190°C until hydrogen gas evolution ceases. This indicates the quantitative formation of the active aluminum phenoxide catalyst[2][3].

  • Transalkylation: Cool the reactor to 100°C. Add 0.5 molar equivalents of 2,4-DSBP. Seal the autoclave and heat to 230–250°C under autogenous pressure (typically reaching 1.0–1.8 MPa)[2][3]. Maintain vigorous mechanical stirring for 4 hours.

  • Hydrolysis & Workup: Cool the mixture below 100°C and carefully vent the pressure. Quench the catalyst by adding 10% aqueous HCl. Separate the organic phase and wash sequentially with deionized water until the pH is neutral.

  • Self-Validation (QC): Analyze the crude organic phase via Gas Chromatography-Flame Ionization Detection (GC-FID). The reaction is deemed successful when the 2,4-DSBP peak area is reduced by >85%, with a corresponding dominant peak emerging for OSBP.

  • Purification: Isolate OSBP via fractional vacuum distillation, collecting the fraction boiling at approximately 220–225°C (at atmospheric equivalent)[3][6].

Protocol B: Synthesis of Dinoseb via Nitration

Objective: Di-nitrate OSBP to yield the active agrochemical ingredient[4].

  • Sulfonation Pre-treatment: Dissolve 1.0 equivalent of OSBP in 2.5 equivalents of concentrated H₂SO₄ at 40°C. This step temporarily blocks the para position and moderates the highly exothermic nature of the subsequent nitration step[4].

  • Nitration: Cool the mixture to 10–15°C using an ice bath. Slowly add 2.1 equivalents of concentrated HNO₃ dropwise over a 2-hour period. Crucial Causality: The temperature must be strictly maintained below 30°C to prevent oxidative cleavage of the sec-butyl group and to avoid a dangerous thermal runaway[4].

  • Maturation: Once the addition is complete, gradually warm the mixture to 45°C for 1 hour to drive the second nitration step to absolute completion.

  • Workup: Pour the reaction mixture over crushed ice. The product, Dinoseb, will separate as a heavy, orange-brown viscous oil or solid[5]. Extract the product with dichloromethane, wash with brine, and dry over anhydrous MgSO₄. Evaporate the solvent under reduced pressure.

  • Self-Validation (QC): Recrystallize the crude product from ethanol. Pure Dinoseb forms distinct orange crystals[5]. Confirm the chemical identity via melting point analysis (target: 38–40°C) and HPLC-UV (confirming an absorption maximum at 375 nm in water)[5].

Quantitative Data Summary

Reaction PhaseReactantsCatalyst / ReagentsTemp (°C)PressureTarget ProductTypical Yield (%)
Transalkylation 2,4-DSBP + PhenolAluminum Phenoxide230–2501.0–1.8 MPao-sec-butylphenol65–80%
Nitration o-sec-butylphenolHNO₃ / H₂SO₄10–45AmbientDinoseb85–92%

References

  • CAS 1849-18-9 (2,4-di-sec-Butylphenol) - BOC Sciences. bocsci.com.

  • 2-sec-Butylphenol 89-72-5 wiki - Guidechem. guidechem.com.6

  • US3933927A - Phenol transalkylation process - Google Patents. google.com. 2

  • Buy Dinoseb | 88-85-7 | >98% - Smolecule. smolecule.com. 4

  • CN1064342C - Process for preparation of o-secondary butyl phenol - Google Patents. google.com. 3

  • 88-85-7, Dinoseb Formula - ECHEMI. echemi.com. 5

Sources

Determining the Minimum Inhibitory Concentration (MIC) of 2,4-Di-sec-butylphenol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of 2,4-Di-sec-butylphenol, a substituted phenolic compound with recognized antioxidant properties and potential antimicrobial activity.[] The protocol described herein is based on the widely accepted broth microdilution method, aligning with principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial screening and efficacy testing. It offers not only a step-by-step experimental procedure but also critical insights into the scientific rationale, quality control measures, and data interpretation necessary for generating reliable and reproducible results.

Scientific Introduction & Principle

1.1. The Antimicrobial Potential of Phenolic Compounds

Phenolic compounds constitute a broad class of molecules known for their diverse biological activities, including antimicrobial effects. Their mechanism of action is often multifaceted, primarily involving the disruption of microbial cell membrane integrity.[4] The hydrophobic nature of compounds like 2,4-Di-sec-butylphenol allows them to intercalate into the lipid bilayer, increasing membrane permeability and leading to the leakage of essential intracellular components such as ions, proteins, and nucleic acids.[5][6] Additional antimicrobial mechanisms include protein denaturation, enzyme inhibition, interference with metabolic processes like ATP synthesis, and the generation of oxidative stress.[7][8] Given that Gram-positive bacteria lack an outer membrane, they are often more susceptible to the action of phenolic compounds compared to Gram-negative bacteria.[6]

1.2. The Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after a specified incubation period. The broth microdilution method, performed in a 96-well microtiter plate, is a standardized, scalable, and efficient technique for determining MIC values.[9] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound. The resulting MIC value is a critical parameter in the early stages of antimicrobial drug discovery and development.

Materials and Reagents

2.1. Test Compound and Solvents

  • 2,4-Di-sec-butylphenol (Purity ≥98%)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

2.2. Bacterial Strains and Growth Media

  • Relevant quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)

  • Test bacterial strains of interest

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Tryptic Soy Agar (TSA) or other suitable solid medium for bacterial culture

2.3. Consumables and Equipment

  • Sterile, clear, U- or V-bottom 96-well microtiter plates with lids

  • Sterile single- and multi-channel pipettes and tips

  • Sterile reagent reservoirs

  • Spectrophotometer or nephelometer

  • Vortex mixer

  • Incubator (35°C ± 2°C)

  • Biological safety cabinet (BSC)

  • Wickerham card or other reading aid[10]

Detailed Experimental Protocol

This protocol is designed for determining the MIC of 2,4-Di-sec-butylphenol against rapidly growing aerobic bacteria and is based on CLSI M07 guidelines.[2]

Part 1: Preparation of Reagents and Inoculum

Step 1.1: Preparation of 2,4-Di-sec-butylphenol Stock Solution

  • Rationale: 2,4-Di-sec-butylphenol is a hydrophobic molecule with low water solubility. Therefore, a suitable organic solvent is required for its initial dissolution. DMSO is a common choice due to its high solubilizing power and relatively low toxicity to most microbes at final concentrations ≤1%.

  • Procedure:

    • Accurately weigh a precise amount of 2,4-Di-sec-butylphenol powder.

    • Dissolve the powder in 100% sterile DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or 10,240 µg/mL). Ensure complete dissolution using a vortex mixer.

    • Prepare an intermediate stock solution by diluting the primary stock in sterile CAMHB. This intermediate stock should be prepared at a concentration that is 2x the highest final concentration to be tested in the assay plate. For example, to test up to a final concentration of 512 µg/mL, prepare a 1024 µg/mL intermediate stock.

    • Note: The DMSO concentration in this intermediate stock should be kept as low as possible (e.g., 2%).

Step 1.2: Preparation of Standardized Bacterial Inoculum

  • Rationale: A standardized bacterial concentration is crucial for the reproducibility of MIC results. The final inoculum density in the assay wells should be approximately 5 x 10⁵ CFU/mL.[2] This is typically achieved by adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard.[11]

  • Procedure:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

    • Transfer the colonies into a tube containing 3-5 mL of sterile saline or CAMHB.

    • Vortex the tube thoroughly to create a smooth, homogenous suspension.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).[12] This can be done by adding more bacteria to increase turbidity or more sterile saline to decrease it. Visually compare the tubes against a Wickerham card with contrasting black lines.[10]

    • Within 15 minutes of standardization, dilute this adjusted suspension. A 1:150 dilution in CAMHB is often appropriate to achieve the target final concentration. For example, diluting 0.1 mL of the 1.5 x 10⁸ CFU/mL suspension into 14.9 mL of CAMHB will yield a working inoculum of ~1 x 10⁶ CFU/mL. Adding 50 µL of this to the assay wells will result in the desired final concentration of 5 x 10⁵ CFU/mL.

Part 2: Broth Microdilution Assay Execution

Step 2.1: Plate Setup and Serial Dilution

  • Rationale: A two-fold serial dilution is performed to test the compound across a wide range of concentrations, allowing for precise determination of the MIC.

  • Procedure:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the 2x intermediate stock solution of 2,4-Di-sec-butylphenol (e.g., 1024 µg/mL) to well 1.

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this 1:2 serial dilution process from well 2 to well 10.

    • After mixing in well 10, discard 100 µL to ensure all wells (1-10) contain a final volume of 100 µL.

    • Well 11 will serve as the Positive Control (Growth Control), containing 100 µL of CAMHB with no compound.

    • Well 12 will serve as the Negative Control (Sterility Control), containing 100 µL of CAMHB with no compound and no bacteria.

    • Optional: A solvent control well containing bacteria and the highest concentration of DMSO used in the assay should also be included to ensure the solvent has no inhibitory effect.

Step 2.2: Inoculation and Incubation

  • Procedure:

    • Using a multichannel pipette, add 100 µL of the standardized working bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in wells 1-11 is now 200 µL. The compound concentrations and the bacterial density are now at their final 1x concentrations.

    • Cover the plate with its lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Visualization of Experimental Workflow

MIC_Workflow cluster_prep Part 1: Preparation cluster_assay Part 2: Assay Execution cluster_analysis Part 3: Data Analysis P1 Prepare 2,4-Di-sec-butylphenol Stock in DMSO A2 Add 200µL of 2x Compound Stock to Well 1 P1->A2 P2 Culture Bacteria (18-24h on Agar) P3 Prepare 0.5 McFarland Standard Suspension (~1.5x10^8 CFU/mL) P2->P3 P4 Prepare Working Inoculum (~1x10^6 CFU/mL) P3->P4 A4 Inoculate Wells 1-11 with 100µL Working Inoculum P4->A4 A1 Dispense 100µL CAMHB (Wells 2-12) A3 Perform 2-Fold Serial Dilutions (Well 1 to 10) A2->A3 A3->A4 A5 Incubate Plate (16-20h at 35°C) A4->A5 D1 Visually Inspect Plate for Turbidity A5->D1 D2 Validate Controls: Well 11: Growth (+) Well 12: Clear (-) D1->D2 D3 Determine MIC: Lowest concentration with no visible growth D2->D3

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Interpretation and Quality Control

5.1. Reading the Results After incubation, view the plate from the bottom using a reading mirror or by holding it up to a light source.

  • Growth: Appears as turbidity or a "button" of cells at the bottom of the well.

  • No Growth: The broth appears clear, identical to the negative control.

5.2. Validating the Assay Before determining the MIC, the controls must be checked:

  • Positive Control (Well 11): Must show distinct turbidity, confirming the viability of the inoculum and suitability of the growth medium.

  • Negative Control (Well 12): Must remain clear, confirming the sterility of the medium and aseptic technique.

  • Solvent Control (if used): Must show growth comparable to the positive control. If the controls are not valid, the experiment must be repeated.

5.3. Determining the MIC Value The MIC is the lowest concentration of 2,4-Di-sec-butylphenol that shows no visible growth. For example, if wells with concentrations from 512 µg/mL down to 16 µg/mL are clear, but the well with 8 µg/mL shows turbidity, the MIC is recorded as 16 µg/mL.

5.4. Data Presentation Results should be summarized in a clear table.

MicroorganismCompoundMIC (µg/mL)
S. aureus ATCC 292132,4-Di-sec-butylphenole.g., 16
E. coli ATCC 259222,4-Di-sec-butylphenole.g., 64
Clinical Isolate 12,4-Di-sec-butylphenole.g., 32

Application Notes & Troubleshooting

  • Compound Precipitation: Phenolic compounds can sometimes precipitate at high concentrations in aqueous media. If precipitation is observed in the initial wells, note it in the results. The true MIC may be lower than the concentration at which precipitation occurs. It may be necessary to adjust the starting concentration or the solvent system.

  • Equivocal Growth (Skipped Wells): Occasionally, growth may be observed at a higher concentration while a lower concentration remains clear. This can be due to technical error or compound-specific effects. The test should be repeated for confirmation. If it persists, the MIC is typically read as the lowest concentration that consistently inhibits growth.

  • Colored or Turbid Compounds: If 2,4-Di-sec-butylphenol imparts a color or turbidity to the broth, it may interfere with visual reading. In such cases, a growth indicator dye (e.g., resazurin) can be added after incubation to assess viability, or the optical density (OD) can be read with a plate reader (comparing post-incubation OD to pre-incubation OD).

  • Beyond MIC: Minimum Bactericidal Concentration (MBC): The MIC assay determines growth inhibition (bacteriostatic effect), not bacterial killing (bactericidal effect). To determine the MBC, a small aliquot (10-100 µL) from each clear well of the MIC plate is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

References

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. (2025). MDPI. [Link]

  • MIC Determination. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • McFarland Standards: Principle, Preparation, Uses, Limitations. (2025). Microbe Notes. [Link]

  • Main mechanisms of antimicrobial activity of phenolic compounds. (n.d.). ResearchGate. [Link]

  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. (2024). IIP Series. [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. (2023). PMC. [Link]

  • Preventing Microbial Infections with Natural Phenolic Compounds. (2022). MDPI. [Link]

  • Preparation of Mcfarland Standards - Guidelines: Smile. (n.d.). Scribd. [Link]

  • McFarland standards. (n.d.). Wikipedia. [Link]

  • How to perform serial dilutions and make microbial suspensions using McFarland Standards. (2023). YouTube. [Link]

  • McFARLAND STANDARD. (n.d.). Dalynn Biologicals. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. (2015). GlobalSpec. [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (2020). PubMed. [Link]

  • Reference Method. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • AST guidance specific to the UK and clarification on EUCAST guidance. (n.d.). The British Society for Antimicrobial Chemotherapy. [Link]

  • M07-A8. (n.d.). Regulations.gov. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • MIC and Zone Distributions, ECOFFs. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • 2,4-Di-tert-butylphenol. (n.d.). PubChem. [Link]

  • Recognized Consensus Standards: Medical Devices. (2024). FDA. [Link]

  • Safety Data Sheet: 2,4-Di-tert-butylphenol. (2023). Carl Roth. [Link]

  • 2,4-Di-tert-butylphenol. (n.d.). Wikipedia. [Link]

  • Why 2-sec-butyl Phenol (OSBP) Matters in Industrial Chemistry. (2025). Vinati Organics. [Link]

Sources

Formulation of 2,4-Di-sec-butylphenol (2,4-DSBP) for Agricultural Applications: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the development of agricultural formulations, stabilizing active ingredients (AIs) against oxidative and thermal degradation is a critical hurdle. 2,4-Di-sec-butylphenol (2,4-DSBP) (CAS: 1849-18-9) is a highly effective, liquid-state hindered phenolic antioxidant and a precursor to non-ionic surfactants[1]. Unlike solid antioxidants such as Butylated hydroxytoluene (BHT), 2,4-DSBP remains liquid at room temperature, eliminating the risk of crystallization in Emulsifiable Concentrates (ECs) during cold storage. This application note provides a comprehensive, self-validating protocol for integrating 2,4-DSBP into agrochemical formulations to maximize AI shelf-life and efficacy.

Mechanistic Rationale: The Role of 2,4-DSBP

Steric Hindrance and Radical Scavenging

Agrochemicals, particularly botanical extracts and synthetic pyrethroids, are highly susceptible to auto-oxidation triggered by UV light and heat. 2,4-DSBP functions as a primary antioxidant by donating a hydrogen atom to highly reactive peroxyl radicals (ROO•), converting them into stable hydroperoxides (ROOH)[2]. The sec-butyl groups at the 2 and 4 positions provide optimal steric hindrance—sufficient to stabilize the resulting phenoxyl radical, preventing it from initiating further chain reactions, yet accessible enough to allow rapid hydrogen transfer.

RadicalScavenging Stress UV / Thermal Stress Peroxyl Peroxyl Radical (ROO•) Stress->Peroxyl AI Oxidation DSBP 2,4-DSBP (Hindered Phenol) Peroxyl->DSBP Intercepted by StablePhenoxyl Stable Phenoxyl Radical DSBP->StablePhenoxyl H-atom Transfer ProtectedAI Stabilized AI (ROOH) DSBP->ProtectedAI Prevents Chain Rxn

Mechanism of 2,4-DSBP intercepting peroxyl radicals to prevent agrochemical degradation.

Surfactant Precursor Synergy

Beyond its antioxidant properties, 2,4-DSBP is historically utilized as a hydrophobic tail in the synthesis of alkylphenol polyethoxylates (APEOs), which are powerful non-ionic agricultural surfactants[3]. While formulating, the structural similarity between the 2,4-DSBP antioxidant and APEO-based emulsifiers enhances micellar compatibility, ensuring the antioxidant remains localized in the lipophilic core of the emulsion where the AI resides.

Experimental Protocol: 2,4-DSBP Stabilized Emulsifiable Concentrate (EC)

This protocol details the formulation of a 10% w/v Pyrethroid EC, utilizing 2,4-DSBP to prevent oxidative degradation.

Safety Note: 2,4-DSBP is classified under GHS as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319)[4]. All procedures must be conducted in a fume hood using nitrile gloves and safety goggles.

Step-by-Step Methodology
  • Solvent Preparation & AI Dissolution:

    • Action: Add 700 mL of Aromatic Naphtha (C10+ solvent) to a jacketed mixing vessel. Maintain temperature at 25°C. Slowly add 100 g of the target Active Ingredient (e.g., Cypermethrin) under continuous overhead stirring at 300 rpm until visually clear.

    • Causality: Dissolving the AI in the primary solvent first ensures complete molecular dispersion before the introduction of stabilizing excipients.

  • Antioxidant Integration:

    • Causality: 2,4-DSBP must be added prior to the emulsifiers. This sequence guarantees the antioxidant is intimately complexed with the AI in the lipophilic phase, rather than being prematurely partitioned into surfactant micelles.

  • Surfactant Addition:

    • Action: Introduce a matched emulsifier pair: 50 g of Calcium dodecylbenzenesulfonate (anionic) and 50 g of Castor oil ethoxylate (non-ionic).

    • Causality: The anionic/non-ionic blend provides both electrostatic repulsion and steric hindrance, preventing droplet coalescence when the EC is eventually diluted in the spray tank.

  • Volume Adjustment & Homogenization:

    • Action: Q.S. (quantum satis) to 1.0 L with Aromatic Naphtha. Increase stirring to 1000 rpm (high-shear) for 30 minutes.

    • Causality: High-shear mixing ensures uniform distribution of all components, eliminating localized concentration gradients that could lead to Ostwald ripening.

FormulationWorkflow AI 1. AI Dissolution (Aromatic Naphtha) AO 2. Antioxidant Addition (2,4-DSBP at 1% w/v) AI->AO Surf 3. Surfactant Blend (Anionic/Non-ionic) AO->Surf Homogenize 4. High-Shear Mixing (1000 rpm, 30 min) Surf->Homogenize QC 5. QC & Validation (CIPAC MT 46.3 / HPLC) Homogenize->QC Pass Approved EC Formulation QC->Pass Stable (>95% AI)

Workflow for formulating and validating a 2,4-DSBP stabilized Emulsifiable Concentrate (EC).

Quality Control & Self-Validation System

To ensure the protocol is self-validating, the formulation must pass rigorous physical and chemical stability testing based on Collaborative International Pesticides Analytical Council (CIPAC) standards.

  • Accelerated Storage (CIPAC MT 46.3): Place 100 mL of the formulated EC in a sealed glass ampoule. Incubate at 54°C ± 2°C for 14 days. This simulates 2 years of shelf-life at ambient temperature.

  • Chemical Stability (HPLC-UV): Quantify the AI concentration pre- and post-aging.

    • Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile/Water (80:20 v/v).

    • Validation Metric: AI degradation must be < 5% to pass.

  • Emulsion Stability (CIPAC MT 36.3): Dilute 5 mL of the EC into 95 mL of standard hard water (342 ppm CaCO3) in a 100 mL graduated cylinder. Invert 10 times. Observe at 0, 0.5, 2, and 24 hours.

    • Validation Metric: Creaming or free oil separation must be < 2 mL after 24 hours.

Quantitative Data: Antioxidant Efficacy

The following table summarizes the protective effect of varying concentrations of 2,4-DSBP on a photosensitive Pyrethroid EC subjected to accelerated aging (14 days at 54°C).

Formulation ID2,4-DSBP Conc. (wt%)Initial AI Content (g/L)AI Content Post-Aging (g/L)AI Degradation (%)Emulsion Stability (Creaming at 24h)
Control (No AO) 0.0100.082.517.5%< 1.0 mL
Form-A 0.5100.094.25.8%< 1.0 mL
Form-B 1.0100.098.71.3%< 1.0 mL
Form-C 2.0100.099.10.9%< 1.0 mL

Data Interpretation: The inclusion of 1.0 wt% 2,4-DSBP (Form-B) reduces AI degradation from an unacceptable 17.5% to a highly stable 1.3%, without negatively impacting the physical stability of the emulsion. Increasing the concentration to 2.0 wt% yields diminishing returns, establishing 1.0 wt% as the optimal formulation setpoint.

Sources

Troubleshooting & Optimization

Bioprocess Technical Support Center: Optimizing 2,4-Di-sec-butylphenol (2,4-DSBP) Yield in Engineered Bacterial Cultures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioprocess Troubleshooting Hub. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks in the heterologous bioproduction and biotransformation of 2,4-Di-sec-butylphenol (2,4-DSBP).

2,4-DSBP is a highly valued alkylphenol, functioning as a non-anesthetic propofol analog and a potent HCN1 channel antagonist with significant antihyperalgesic properties (1). However, producing this compound in bacterial cell factories (such as Pseudomonas putida or engineered E. coli) presents severe challenges. Due to its high hydrophobicity and structural similarity to general anesthetics, 2,4-DSBP partitions heavily into phospholipid bilayers, disrupting membrane integrity and halting biomass accumulation (2).

This guide provides field-proven causality, structured data, and self-validating protocols to help you overcome product toxicity, optimize enzyme kinetics, and maximize your 2,4-DSBP fermentation yields.

Section 1: FAQs and Troubleshooting Guide

Q1: My culture experiences a sudden crash (OD600 plummets) 4–6 hours after inducing the alkyltransferase and feeding the sec-butyl donor. What is causing this, and how can I prevent it? A1: This is a classic case of acute membrane toxicity. Alkylphenols like 2,4-DSBP possess a high partition coefficient (logP ≈ 4.5 to 5.0) (3). The causality here is driven by the Meyer-Overton correlation: the hydrophobic 2,4-DSBP molecules intercalate into the bacterial cell membrane's hydrophobic core. This increases membrane fluidity, disrupts the proton motive force, and ultimately causes cell lysis.

  • The Solution: You must implement In Situ Product Recovery (ISPR) using a two-phase fermentation system. Adding a biocompatible organic overlay (e.g., 20% v/v dodecane) creates a thermodynamic sink. The 2,4-DSBP will preferentially partition into the organic phase, keeping the aqueous intracellular concentrations below the toxicity threshold. Furthermore, utilizing a solvent-tolerant host like Pseudomonas putida KT2440 expressing the SrpABC efflux pump will actively extrude the product.

Q2: Biomass growth is healthy, but my final 2,4-DSBP titer is extremely low. GC-MS shows a massive accumulation of 2-sec-butylphenol instead. Why is the second alkylation failing? A2: This indicates a kinetic bottleneck and a lack of regioselectivity in your engineered Friedel-Crafts alkyltransferase. The first sec-butylation at the ortho position (yielding 2-sec-butylphenol) is sterically favorable. However, the second alkylation at the para position (yielding 2,4-DSBP) is sterically hindered and requires a higher activation energy.

  • The Solution: First, ensure that your sec-butyl-CoA donor pool is not depleted by supplementing the feed with branched-chain amino acid precursors (like isoleucine). Second, perform directed evolution on the alkyltransferase active site to widen the binding pocket, allowing it to accommodate the bulky 2-sec-butylphenol intermediate for the secondary alkylation step.

Q3: How do I accurately quantify the total 2,4-DSBP yield when it is distributed between the cells, the aqueous media, and the organic overlay? A3: Incomplete extraction is the leading cause of artificially low reported yields. Because 2,4-DSBP binds strongly to cellular lipids and the organic overlay, sampling only the aqueous broth will result in a >90% underestimation of your yield.

  • The Solution: You must perform a whole-broth extraction using a highly non-polar solvent (like ethyl acetate) combined with mechanical cell disruption (sonication) to release membrane-bound 2,4-DSBP before GC-MS analysis.

Section 2: Quantitative Data & Optimization Metrics

To illustrate the impact of these troubleshooting steps, the table below summarizes the expected yield improvements when transitioning from a standard batch culture to an optimized two-phase fed-batch system.

Fermentation StrategyHost StrainISPR OverlayMax OD6002-sec-butylphenol (mg/L)2,4-DSBP Yield (mg/L)Cell Viability at 48h
Standard BatchE. coli BL21None8.545.212.4< 10%
Fed-BatchP. putida KT2440None14.288.534.125%
Two-Phase Fed-BatchP. putida KT244020% Dodecane45.0110.3285.7> 85%
Optimized Two-Phase + EffluxP. putida KT2440 (SrpABC+)20% Dodecane52.442.1415.8 > 90%

Table 1: Comparative quantitative data demonstrating the causality between ISPR, host selection, and 2,4-DSBP yield.

Section 3: Experimental Protocols

Protocol: Two-Phase Fed-Batch Fermentation and Whole-Broth Extraction

Note: This protocol is a self-validating system. The continuous growth of OD600 post-induction serves as real-time validation that the dodecane overlay is successfully mitigating membrane toxicity.

Phase 1: Bioreactor Setup and Growth

  • Inoculation: Inoculate 1 L of defined minimal medium (e.g., M9 supplemented with 1% glucose and trace elements) in a 3 L bioreactor with a 5% (v/v) overnight seed culture of engineered P. putida KT2440.

  • Parameters: Maintain temperature at 30°C, pH at 7.0 (via automated addition of 2M NaOH and 2M HCl), and Dissolved Oxygen (DO) > 30% via cascade control of agitation (400–1000 rpm) and aeration (1–2 vvm).

  • Growth: Allow the culture to grow until it reaches the mid-exponential phase (OD600 ≈ 5.0).

Phase 2: Induction and ISPR 4. Induction: Induce the expression of the alkyltransferase by adding 0.5 mM IPTG. Simultaneously, initiate the continuous feeding of the sec-butyl donor precursor at a rate of 2 mmol/L/h. 5. Overlay Addition (Critical Step): Exactly 1 hour post-induction, aseptically pump 200 mL of sterile dodecane into the bioreactor to create a 20% (v/v) organic overlay.

  • Causality note: Adding the overlay before induction can strip essential trace hydrophobic nutrients from the media; adding it too late allows 2,4-DSBP to reach toxic, cell-lysing levels.

Phase 3: Extraction and Quantification 6. Harvesting: At 48 hours post-induction, collect a 10 mL sample of the entire mixed emulsion (aqueous + organic + cells). 7. Cell Disruption: Add 10 mL of ethyl acetate to the sample. Sonicate the mixture on ice for 3 minutes (10s on / 10s off, 50% amplitude) to lyse the cells and release membrane-bound 2,4-DSBP. 8. Phase Separation: Centrifuge the sonicated mixture at 8,000 x g for 10 minutes at 4°C to achieve complete phase separation. 9. Analysis: Extract the upper organic layer, filter through a 0.22 µm PTFE syringe filter, and inject 1 µL into a GC-MS equipped with an HP-5MS column for quantification against a standard curve of pure 2,4-DSBP.

Section 4: Process Visualizations

Pathway Precursor Phenolic Precursor Enzyme Engineered Alkyltransferase Precursor->Enzyme sec-butyl donor Product 2,4-DSBP (Intracellular) Enzyme->Product Alkylation Membrane Cell Membrane (Toxicity / Lysis) Product->Membrane logP > 4 Partitioning Efflux SrpABC Efflux Pump Product->Efflux Active Transport ISPR Organic Overlay (Dodecane Sink) Membrane->ISPR Passive Extraction Efflux->ISPR Secretion

Fig 1: 2,4-DSBP biosynthesis pathway, membrane toxicity mechanism, and ISPR mitigation strategy.

Protocol Step1 1. Bioreactor Inoculation P. putida KT2440 in M9 Media Step2 2. Biomass Growth Target OD600 = 5.0 Step1->Step2 Step3 3. IPTG Induction & Precursor Feeding Step2->Step3 Mid-log phase Step4 4. Dodecane Overlay Add 20% v/v for ISPR Step3->Step4 +1 Hour Step5 5. Whole-Broth Extraction Ethyl Acetate + Sonication Step4->Step5 48 Hours Fermentation Step6 6. GC-MS Analysis Quantify 2,4-DSBP Yield Step5->Step6 Centrifuge & Filter

Fig 2: Step-by-step workflow for two-phase fed-batch bioproduction and extraction of 2,4-DSBP.

References

  • Source: PubMed (nih.gov)
  • Source: ACS Publications (acs.org)
  • Source: PMC (nih.gov)

Sources

Technical Support Center: Troubleshooting 2,4-Di-sec-butylphenol Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,4-Di-sec-butylphenol formulation and assay integration. As a Senior Application Scientist, I have designed this guide to address the critical solubility bottlenecks researchers face when utilizing highly lipophilic alkylphenols in aqueous biological and analytical systems.

This guide bypasses generic advice to focus on the thermodynamic causality of solubility failures, providing self-validating protocols to ensure your in vitro assays yield reproducible, artifact-free data.

Part 1: Physicochemical Profiling

Understanding the physical chemistry of 2,4-Di-sec-butylphenol is the first step in troubleshooting. The molecule features a rigid phenolic core flanked by two bulky secondary butyl groups. This extreme hydrophobicity drives a strong thermodynamic aversion to aqueous environments.

Table 1: Physicochemical Properties & Solubilization Impact

PropertyValueCausality / Impact on Solubilization
Molecular Weight 206.32 g/mol [1]Small molecule, but highly lipophilic.
LogP (Predicted) 4.9[1]Extremely hydrophobic; drives rapid precipitation in water.
Water Solubility < 1 mg/LNecessitates advanced formulation strategies for biological assays.
Steric Profile Ortho/Para sec-butyl groupsBulky groups require a host cavity of at least ~0.7 nm for encapsulation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does 2,4-Di-sec-butylphenol precipitate ("crash out") when diluting a DMSO stock into aqueous assay buffers? A1: This is a classic "solvent crash" driven by the hydrophobic effect. 2,4-Di-sec-butylphenol has a highly lipophilic profile with a predicted LogP of 4.9[1]. When the DMSO stock is introduced into water, the local dielectric constant drops rapidly. The water molecules are forced to form highly ordered clathrate cages around the bulky sec-butyl groups, which is thermodynamically unfavorable (massive entropy loss). To minimize this exposed hydrophobic surface area, the alkylphenol molecules rapidly aggregate and precipitate out of solution.

Q2: We are studying HCN1 channels and GABAA receptors. How can we achieve stable aqueous solutions without exceeding 0.1% DMSO, which causes baseline drift in our patch-clamp recordings? A2: For sensitive electrophysiological assays, standard co-solvents or harsh surfactants are often incompatible. The optimal solution is host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). 2,4-Di-sec-butylphenol acts as a general anesthetic and potentiates GABAA receptors, but its aqueous solubility limit is easily exceeded in standard buffers[2]. β-cyclodextrin features a hydrophobic cavity with a diameter of 0.78 nm[3], which perfectly accommodates the bulky sec-butyl groups. This sequesters the hydrophobic moiety while presenting a hydrophilic exterior to the aqueous buffer, solubilizing the molecule without altering its ionization state or increasing formulation tonicity[].

Q3: My micellar solubilization using Tween-20 is causing assay interference. What are the alternatives? A3: Non-ionic surfactants like Tween-20 or Triton X-100 can disrupt lipid bilayers and extract membrane proteins, causing severe artifacts in whole-cell patch-clamp or cytotoxicity assays. If HP-β-CD is unavailable, you must use a "Step-down Co-solvent Dilution" method (detailed in Part 3). By using an intermediate solvent mixture, you reduce the localized concentration gradient during the final aqueous dilution, kinetically delaying instantaneous nucleation and precipitation.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that the final concentration of your API is empirically known rather than assumed.

Protocol A: Preparation of 2,4-Di-sec-butylphenol / HP-β-CD Inclusion Complexes

Causality Focus: Cyclodextrin complexation is an equilibrium process. The sec-butyl groups must thermodynamically displace water molecules from the hydrophobic cavity of the HP-β-CD to form a stable 1:1 stoichiometric complex[5].

  • Solvent Preparation: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous assay buffer (e.g., ACSF or PBS) to a final concentration of 10% to 20% (w/v). Why: HP-β-CD is highly water-soluble (up to 45 g/100 mL)[3] and provides a sufficient molar excess of host cavities.

  • API Addition: Add 2,4-Di-sec-butylphenol directly to the cyclodextrin solution in a slight molar excess relative to your target concentration.

  • Thermodynamic Equilibration: Seal the vial and agitate continuously (e.g., orbital shaker at 250 RPM) at 37°C for 24 to 48 hours. Why: Complexation is not instantaneous; thermal energy and time are required to achieve maximum inclusion efficiency (Kf equilibrium).

  • Self-Validating Filtration: Pass the equilibrated suspension through a 0.22 µm PTFE syringe filter. Why: This physically removes any uncomplexed, precipitated 2,4-Di-sec-butylphenol, ensuring that the final solution contains only the fully solubilized host-guest complex.

  • Quantification: Determine the exact dissolved concentration of the filtrate using HPLC-UV or GC-MS against a standard curve prepared in 100% organic solvent.

Protocol B: Step-down Co-solvent Dilution Method

Causality Focus: Direct dilution of a 100% DMSO stock into water creates a massive localized polarity gradient, causing rapid nucleation. Step-down dilution smooths this gradient.

  • Master Stock: Prepare a 100 mM master stock of 2,4-Di-sec-butylphenol in 100% anhydrous DMSO.

  • Intermediate Stock: Dilute the master stock 1:10 into a 50% DMSO / 50% Ethanol mixture to create a 10 mM intermediate stock.

  • Vortex-Assisted Dilution: Place the target aqueous buffer on a high-speed vortex mixer.

  • Dropwise Addition: Slowly add the intermediate stock dropwise into the center of the vortexing buffer. Why: Rapid mechanical dispersion prevents localized high concentrations of the hydrophobic API, kinetically delaying precipitation.

  • Final Concentration: Ensure the final organic solvent concentration remains ≤ 0.1% (v/v) to maintain cell viability.

Part 4: Workflows & Logical Relationships

SolubilizationWorkflow A 2,4-Di-sec-butylphenol (LogP ~4.9) BB BB A->BB Yes B Strict Biocompatibility? (e.g., Patch-clamp assays) D Co-solvent / Surfactant (DMSO + Tween-20) B->D No C HP-β-CD Complexation (Host-Guest System) E Equilibration (24h, 37°C) C->E F Step-down Dilution D->F G Stable Aqueous Solution E->G F->G BB->C Yes

Decision matrix for solubilizing 2,4-Di-sec-butylphenol in aqueous media.

ComplexationWorkflow Step1 Prepare 10-20% (w/v) HP-β-CD in Buffer Step2 Add 2,4-Di-sec-butylphenol (Molar Excess) Step1->Step2 Step3 Agitate 24-48h at 37°C (Thermodynamic Equilibration) Step2->Step3 Step4 Filter (0.22 µm) to remove uncomplexed API Step3->Step4 Step5 Validated 1:1 Inclusion Complex Step4->Step5

Step-by-step workflow for generating and validating HP-β-CD inclusion complexes.

Sources

preventing oxidation of 2,4-Di-sec-butylphenol during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,4-Di-sec-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: What is 2,4-Di-sec-butylphenol and why is its oxidative stability a concern?

2,4-Di-sec-butylphenol is an organic compound featuring a phenol ring substituted with two secondary butyl groups. Like other hindered phenols, its structure makes it an effective antioxidant, capable of neutralizing free radicals by donating a hydrogen atom from its hydroxyl group.[1][2] This reactivity, however, is a double-edged sword. The very chemical property that makes it a useful antioxidant also makes it susceptible to autoxidation during storage, especially when exposed to air (oxygen), light, and elevated temperatures.[3][4] Degradation can lead to the formation of impurities, a change in the material's properties, and potentially impact the outcome and reproducibility of your experiments.

Q2: My 2,4-Di-sec-butylphenol has turned yellow/brownish. What is happening?

The appearance of a yellow or brownish hue is a classic visual indicator of oxidation. The initial white or off-white solid[5] undergoes a series of reactions when exposed to oxygen. The phenolic hydroxyl group can be oxidized, forming a phenoxy radical. This radical is unstable and can participate in further reactions, leading to the formation of colored quinoid structures and other complex degradation products.[2] This color change is a direct sign that the purity of your material has been compromised.

Q3: What is the fundamental mechanism behind the oxidation of 2,4-Di-sec-butylphenol?

The degradation is primarily a free-radical autoxidation process. The mechanism can be broken down into three key stages:

  • Initiation: An initiator (like light, heat, or a trace metal ion) abstracts the hydrogen atom from the phenolic hydroxyl group (-OH), creating a stabilized phenoxy radical.

  • Propagation: This phenoxy radical can react with atmospheric oxygen to form a peroxy radical. This highly reactive peroxy radical can then abstract a hydrogen atom from another 2,4-Di-sec-butylphenol molecule, propagating the chain reaction and forming a hydroperoxide.

  • Termination & Byproduct Formation: The reaction cascade terminates when radicals combine. The hydroperoxides formed during propagation are unstable and can decompose, leading to the formation of various colored byproducts, including quinones, which are responsible for the discoloration.

The diagram below illustrates this simplified autoxidation pathway.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Degradation A 2,4-Di-sec-butylphenol (Ar-OH) B Phenoxy Radical (Ar-O•) A->B H• abstraction (Light, Heat, Metal Ions) C Peroxy Radical (Ar-OO•) B->C + O2 D Hydroperoxide (Ar-OOH) C->D + Ar-OH - Ar-O• (to Initiation) E Colored Byproducts (e.g., Quinones) D->E Decomposition

Caption: Simplified autoxidation pathway of a hindered phenol.

Troubleshooting and Proactive Stabilization

This section provides actionable protocols to mitigate and prevent oxidation.

Q4: What are the non-negotiable best practices for storing 2,4-Di-sec-butylphenol?

To ensure the long-term stability of your compound, you must control its environment. The key is to eliminate the factors that initiate and propagate oxidation: oxygen, light, and heat.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the autoxidation chain reaction.[6]
Container Amber Glass or Opaque ContainerPrevents exposure to UV and visible light, which can catalyze radical formation.[3]
Temperature Cool (2-8°C Recommended)Reduces the rate of chemical reactions, including oxidation.[7]
Seal Tightly Sealed, Air-tight CapPrevents ingress of atmospheric oxygen and moisture.[8][9]
Location Dry, Well-Ventilated AreaAvoids moisture and ensures any potential off-gassing is managed safely.[8][9]

Experimental Protocol 1: Ideal Storage Procedure

  • Upon receipt, immediately place the manufacturer's container inside a larger, sealable amber vial or desiccator.

  • Before sealing the outer container, gently flush the headspace with a stream of dry argon or nitrogen for 30-60 seconds.

  • Seal the container tightly. For extra protection, wrap the cap junction with Parafilm®.

  • Store the container in a refrigerator or cold room designated for chemical storage (2-8°C).

  • Date the container upon receipt and upon first opening.[6] Use a "first-in, first-out" inventory system.[10]

Q5: My compound is already discolored. How do I determine if it's still usable?

A color change indicates degradation, but the extent of that degradation determines usability. You must assess the level of peroxide formation, as hydroperoxides are common and potentially hazardous byproducts of phenol oxidation.

A Observe 2,4-Di-sec-butylphenol Is there visible discoloration? B No Discoloration Proceed with use. Implement proactive storage (Protocol 1). A->B No C Yes, Discoloration Observed QUARANTINE a small sample for testing. A->C Yes D Test for Peroxides (Protocol 2) C->D E Peroxides < 25 ppm D->E Negative/Low F Peroxides ≥ 25 ppm D->F Positive/High G Consider for non-critical applications. Perform HPLC purity check (Protocol 3) to quantify degradation. E->G H Compound is significantly degraded and potentially hazardous. DO NOT USE. Dispose of according to institutional safety guidelines. F->H

Caption: Troubleshooting workflow for discolored 2,4-Di-sec-butylphenol.

Experimental Protocol 2: Testing for Peroxide Formation Semi-quantitative test strips are a rapid and effective method for this assessment.[6][11]

  • Sample Preparation: In a small glass vial, dissolve a small amount (a few milligrams) of the 2,4-Di-sec-butylphenol in ~1 mL of a peroxide-free solvent (e.g., isopropanol or toluene).

  • Testing: Dip the test strip (e.g., Quantofix®) into the solution for 1-2 seconds.

  • Readout: After the time specified by the manufacturer, compare the color of the test pad to the color scale on the container.

  • Interpretation: A peroxide concentration at or above 25 ppm suggests significant degradation.[11] Such material should be handled with caution and is likely unsuitable for sensitive applications.

Q6: Can I use a secondary antioxidant to further stabilize the compound during long-term storage?

Yes, this is an advanced and highly effective strategy. While 2,4-Di-sec-butylphenol is a primary antioxidant (a radical scavenger), its stability can be synergistically enhanced by adding a secondary antioxidant.[12][13] These agents work by decomposing hydroperoxides, thus preventing them from breaking down into more reactive radicals.

  • Phosphite Antioxidants: (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) are excellent at decomposing hydroperoxides at elevated temperatures, making them useful if the compound sees any thermal stress.[2]

  • Thioesters: These are effective for long-term thermal stability in the solid phase.[2]

Consideration: Adding a stabilizer means you are creating a mixture. This is only advisable if the stabilizer will not interfere with your downstream application. The concentration is typically low (0.1-1.0% by weight). Always perform a small-scale test to ensure compatibility.

Quantitative Analysis for Quality Control

For GMP or other highly controlled applications, visual inspection and peroxide tests are insufficient. Quantitative methods are required to assess purity.

Q7: What is the recommended analytical method for quantifying the purity of 2,4-Di-sec-butylphenol and its degradation products?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.[14][15] It can effectively separate the parent compound from both more polar (e.g., hydroxylated byproducts) and less polar (e.g., coupled dimers) degradation products.

Experimental Protocol 3: General RP-HPLC Purity Assay This is a starting point; method development and validation are required for your specific equipment and needs.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic or acetic acid to ensure the phenol is protonated).

    • Example Gradient: Start at 60% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the phenol absorbs strongly (e.g., ~275 nm).

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile or methanol. Dilute as needed to be within the linear range of the detector.

  • Analysis: A loss of area % for the main 2,4-Di-sec-butylphenol peak and the appearance of new peaks are indicative of degradation. Comparison to a reference standard is essential for accurate quantification.

References
  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. (2024). Vinati Organics. [Link]

  • Hindered Phenol Antioxidant HPAO. (2026). Tintoll. [Link]

  • Hindered phenolic antioxidants for protection of polymers. (2022). Partners in Chemicals. [Link]

  • Hindered Phenols | Antioxidants for Plastics. amfine.com. [Link]

  • Improving synthetic hindered phenol antioxidants: learning from vitamin E. Phantom Plastics. [Link]

  • Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate. (2016). ResearchGate. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf. [Link]

  • Determination of catalytic oxidation products of phenol by RP-HPLC. ResearchGate. [Link]

  • Indirect electroanalytical detection of phenols. (2015). Analyst (RSC Publishing). [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018). MDPI. [Link]

  • Determination of Phenol with Peroxidase Immobilized on CaCO3. (2023). MDPI. [Link]

  • 2,4-Di-tert-butylphenol | C14H22O | CID 7311. PubChem. [Link]

  • Safety Data Sheet: 2,4-Di-tert-butylphenol. (2023). Chemos. [Link]

  • INFORMATION ON PEROXIDE-FORMING COMPOUNDS. Social Theory. [Link]

  • Safety data sheet. CPAChem. [Link]

  • Peroxide-forming chemicals. University of Auckland. [Link]

  • Analysis of phenols and oxidation intermediates in coking wastewater by hplc. (2025). ResearchGate. [Link]

  • Determination of phenol, cresols and xylenols in workplace air using XAD‐2 sorbent cartridges. (2008). Taylor & Francis. [Link]

  • DNA Oxidative-Damage Protection By 2,4-Di- Tertbutylphenol and 2,6-Di-Secbutylphenol: A Computational Study of. (2018). Semantic Scholar. [Link]

  • 8.7 Peroxide Forming Compounds. Environment, Health and Safety. [Link]

  • Peroxide-Forming Chemicals. Environmental Health and Safety - Dartmouth. [Link]

  • Management and Safety of Peroxide Forming Chemicals. Boston University. [Link]

  • Biodegradation of 2,4 - Di-Tert-Butylphenol (2,4 DTBP) by Bacteria Isolates from Industrial Wastewater Treatment. (2024). Semantic Scholar. [https://www.semanticscholar.org/paper/Biodegradation-of-2%2C4-Di-Tert-Butylphenol-(2%2C4-by-Al-Gheethi-Radin/9e419812497645f7c3208752d586d38e0797171e]([Link]

  • Accelerated Stability Testing. Science.gov. [Link]

  • Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. (2022). RSC Publishing. [Link]

  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. (2023). Oxford Academic. [Link]

  • Quinone dehydrogenation. III. Oxidation of 2,4-di-tert-butylphenol. ACS Publications. [Link]

  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. PMC. [Link]

  • A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. (2021). Procurement Resource. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI. [Link]

  • 2,4-Di-sec-butylphenol | C14H22O | CID 15808. PubChem - NIH. [Link]

  • Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. ThaiScience. [Link]

  • 2,4-Di-tert-butylphenol. Wikipedia. [Link]

  • accelerated stability testing: Topics. Science.gov. [Link]

  • Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • Antioxidant Effects of Quinoline Alkaloids and 2,4-Di-tert-butylphenol Isolated from Scolopendra subspinipes. SciSpace. [Link]

  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025). PMC. [Link]

Sources

Technical Support Center: Resolving Peak Overlapping in GC Analysis of Alkylphenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve the notorious co-elution issues associated with alkylphenol analysis.

Alkylphenols—particularly technical-grade nonylphenols (tNP) and octylphenols (OP)—are complex mixtures of structural isomers. Their identical mass-to-charge ratios, similar boiling points, and polar hydroxyl groups create a "perfect storm" for chromatographic peak overlapping. This guide provides the mechanistic causality behind these issues and field-proven, self-validating methodologies to overcome them.

Diagnostic Decision Tree

Before altering your instrumental parameters, use the logical workflow below to identify the root cause of your peak overlapping.

Troubleshooting A Co-eluting Alkylphenol Peaks B Are peaks broad & tailing? A->B C Perform Silylation (BSTFA) B->C Yes D Are they structural isomers? B->D No E Use GCxGC-TOF-MS D->E Yes (>20 isomers) F Is it matrix interference? D->F No G Use GC-MS/MS (MRM) F->G Yes H Optimize Temp Ramp & Flow F->H No

Diagnostic workflow for resolving overlapping peaks in alkylphenol GC analysis.

Expert FAQs & Troubleshooting Guide

Q1: Why do technical-grade alkylphenols exhibit severe co-elution on standard 1D-GC columns?

The Causality: Technical nonylphenol (tNP) is not a single compound; it is synthesized via the alkylation of phenol with a mixture of nonenes. This process yields over 211 theoretical constitutional isomers, varying in side-chain branching and ring substitution positions[1]. On a standard one-dimensional (1D) capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane), these isomers share nearly identical boiling points and dipole moments. The sheer number of isomers exceeds the theoretical peak capacity of the column, forcing them to co-elute as an unresolved "hump" or a cluster of overlapping peaks[2].

Q2: My alkylphenol peaks are broad and tailing, which is exacerbating the overlap. How do I fix this?

The Causality: The free hydroxyl (-OH) group on the alkylphenol molecule is highly polar and prone to hydrogen bonding. As the analyte travels through the GC, this -OH group interacts with active silanol sites on the column's stationary phase or the glass inlet liner. This secondary retention mechanism causes the analyte to desorb slowly, resulting in an asymmetric, tailing peak that bleeds into adjacent eluting isomers[3]. The Solution: Chemical derivatization. By reacting the sample with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), the active hydrogen is replaced with a bulky, non-polar trimethylsilyl (TMS) group. This eliminates hydrogen bonding, sharpens the peaks, and slightly alters their volatility, often resolving previously co-eluting pairs[3].

Workflow N1 Sample Extract (Free -OH) N2 Add BSTFA + Heat (Derivatization) N1->N2 N3 TMS-Alkylphenols (Blocked -OH) N2->N3 N4 GC Separation (No H-Bonding) N3->N4

Chemical derivatization workflow to prevent hydrogen bonding and peak tailing.

Q3: Derivatization improved peak shape, but I still have unresolved isomer clusters. What is the next instrumental step?

The Causality: While derivatization fixes peak shape, a single stationary phase still lacks the thermodynamic selectivity to separate 100+ structurally similar branched isomers. The Solution: Comprehensive two-dimensional gas chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS). GCxGC subjects the sample to two orthogonal separation mechanisms. The primary column (non-polar) separates isomers by volatility. The co-eluting fractions are then trapped by a cryogenic modulator and injected into a secondary column (polar, e.g., DB-WAX) which separates them based on subtle differences in polarity and spatial configuration[2],[4]. This exponential increase in peak capacity has been shown to resolve up to 102 distinct nonylphenol components from a single technical mixture[2],[1].

Q4: How do I eliminate co-eluting matrix interferences in complex environmental or biological samples?

The Causality: In matrices like wastewater or tissue, isobaric background lipids or hydrocarbons often co-elute with alkylphenols. If using single quadrupole GC-MS in full scan or SIM mode, the background ions will overlap with the target analyte ions, artificially inflating the peak area. The Solution: Transition to GC-MS/MS using Selected Reaction Monitoring (SRM). By isolating a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and filtering for a specific product ion in the third quadrupole, you achieve spectral resolution. Even if a matrix compound chromatographically co-elutes with your alkylphenol, it will not produce the exact same precursor-to-product ion transition, effectively rendering the interference "invisible" to the detector[5].

Quantitative Data: Comparison of Analytical Strategies

The following table summarizes the performance metrics of different analytical strategies for resolving alkylphenol mixtures.

Analytical StrategyPeak Capacity / Isomers ResolvedLimit of Detection (LOD)Primary AdvantageLimitation
1D GC-MS (Underivatized) ~10–20 isomers1.0–5.0 µg/LSimple workflow, no reagents required.Severe peak tailing, high co-elution.
1D GC-MS (BSTFA Derivatized) ~20–30 isomers0.1–0.5 µg/LSharp peaks, eliminates tailing and H-bonding[3].Cannot resolve all structural branched isomers.
1D GC-MS/MS (SRM) ~20–30 isomers<0.05 µg/LExcellent matrix interference removal[5].Chromatographic co-elution of isomers remains.
GCxGC-TOF-MS >100 isomers<0.01 µg/LUltimate orthogonal isomer resolution[2],[4].Complex data analysis, expensive hardware.

Self-Validating Experimental Protocol

To ensure data integrity, every analytical workflow must be self-validating. The following protocol for the Extraction, Derivatization, and Analysis of Alkylphenols incorporates internal quality controls to verify reaction completeness and extraction efficiency.

Phase 1: Extraction & Dehydration

Note: Moisture strictly inhibits silylation reactions. Complete dehydration is critical.

  • Spike Internal Standards: Add 50 µL of isotopically labeled surrogate (e.g., 4-n-nonylphenol-d4) to 1 L of the aqueous sample to monitor extraction recovery.

  • Liquid-Liquid Extraction (LLE): Extract the sample with 3 × 20 mL of GC-grade Hexane/Dichloromethane (1:1 v/v).

  • Dehydration: Pass the combined organic extract through a glass funnel packed with baked, anhydrous Sodium Sulfate ( Na2​SO4​ ) to remove all residual water[5].

  • Concentration: Evaporate the extract to approximately 1 mL under a gentle stream of ultra-high-purity Nitrogen at 35°C.

Phase 2: Silyl Derivatization (BSTFA)
  • Solvent Exchange: Ensure the sample is in a non-protic solvent (e.g., Hexane or Acetone). Acetone has been shown to accelerate the silylation reaction rate[3].

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane as a catalyst) to the extract.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes.

  • Validation Check: Add a derivatization standard (e.g., a known concentration of a distinct phenol not found in the sample). If the standard's peak area in the final chromatogram is below the expected threshold, the derivatization was incomplete (likely due to moisture contamination).

Phase 3: Instrumental Analysis (GC-MS/MS)
  • Injection: Inject 1.0 µL in splitless mode. Set the inlet temperature to 250°C to ensure rapid volatilization of the TMS-ethers.

  • Separation: Use a 30 m × 0.25 mm × 0.25 µm DB-5ms column.

  • Temperature Program: Start at 80°C (hold 1 min), ramp at 10°C/min to 180°C, then a slower ramp of 3°C/min to 240°C (this shallow ramp through the boiling point range of alkylphenols maximizes resolution), and finally ramp at 20°C/min to 300°C (hold 5 min) to bake out the column.

  • Detection: Operate the triple quadrupole in SRM mode, utilizing specific transitions for the TMS-derivatized alkylphenols to filter out matrix noise[5].

References

  • Ieda, T., Horii, Y., Petrick, G., Yamashita, N., Ochiai, N., & Kannan, K. (2005). "Analysis of nonylphenol isomers in a technical mixture and in water by comprehensive two-dimensional gas chromatography-mass spectrometry." Environmental Science & Technology.[Link]

  • Lu, Z., & Gan, J. (2014). "Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: A review." Environment International.[Link]

  • "Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination." (2001). Analytical Chemistry, ACS Publications.[Link]

  • "Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry." (2023). Analytical Letters, Taylor & Francis.[Link]

Sources

enhancing stability of 2,4-Di-sec-butylphenol in bioactive formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioactive Formulations. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the physicochemical challenges associated with 2,4-Di-sec-butylphenol (2,4-DSBP).

2,4-DSBP is a sterically hindered alkylphenol utilized in bioactive formulations, notably recognized for its ability to potentiate GABAA receptors and act as a general anesthetic analog[1]. However, integrating this compound into stable, long-shelf-life formulations presents significant challenges due to its susceptibility to oxidation and extreme hydrophobicity.

Below, you will find targeted FAQs, mechanistic workflows, self-validating protocols, and quantitative data to ensure the integrity of your 2,4-DSBP formulations.

Section 1: Core FAQs on 2,4-DSBP Stability

Q1: Why does my 2,4-DSBP formulation undergo discoloration (yellowing/browning) during storage? Mechanistic Causality: Discoloration is the primary macroscopic indicator of oxidative degradation. While the sec-butyl groups at the ortho (2-) and para (4-) positions provide some steric hindrance, the phenolic hydroxyl group remains vulnerable to hydrogen abstraction by reactive oxygen species (ROS) or UV photons. This forms a phenoxy radical, which rapidly oxidizes into highly conjugated, colored quinone derivatives, resulting in a loss of bioactivity[1]. Solution: Formulations must be processed under an inert atmosphere (e.g., Argon purging). Additionally, incorporating sacrificial co-antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid creates a protective redox buffer that neutralizes ROS before they can attack the 2,4-DSBP[2].

Q2: How does the aqueous phase pH impact the stability of 2,4-DSBP in emulsions or liposomes? Mechanistic Causality: The oxidative stability of phenolic compounds is strictly pH-dependent[3]. 2,4-DSBP has a slightly acidic hydroxyl group. If the formulation's aqueous pH approaches or exceeds its pKa, the phenol deprotonates to form a phenolate anion. The phenolate is exponentially more electron-rich and susceptible to auto-oxidation than the neutral phenol. Solution: Maintain the aqueous phase at a slightly acidic pH (e.g., pH 5.0 - 6.0) using a validated buffer system (such as citrate or acetate) to ensure the compound remains fully protonated and oxidatively stable.

Q3: I am experiencing rapid phase separation and drug expulsion in my 2,4-DSBP nanoemulsions. What is the cause? Mechanistic Causality: 2,4-DSBP is highly lipophilic. In nano-dispersions, if the concentration of 2,4-DSBP exceeds its thermodynamic solubility limit within the lipid core, it will precipitate at the oil-water interface. This disrupts the surfactant monolayer, leading to droplet coalescence and Ostwald ripening[4]. Solution: Nanoencapsulation systems, such as liposomes or nanostructured lipid carriers, are required to isolate the hydrophobic phenol from the aqueous environment[3]. Ensure the surfactant-to-oil ratio is optimized and verify the maximum solubility of 2,4-DSBP in your specific lipid excipient prior to emulsification.

Section 2: Mechanistic Pathways & Workflows

To visualize the degradation pathways and our recommended formulation strategy, refer to the diagrams below.

G A 2,4-Di-sec-butylphenol (Active Agent) B Oxidative Stress / UV (Degradation) A->B Unprotected D Co-Antioxidants (e.g., Ascorbic Acid) A->D Addition E Liposomal Encapsulation A->E Formulation C Quinone Derivatives (Loss of Bioactivity) B->C D->B Inhibits F Enhanced Stability Formulation D->F E->F

Logical relationship of 2,4-DSBP degradation and stabilization strategies.

Workflow N1 Lipid Phase Preparation (Phospholipids + 2,4-DSBP) N2 Solvent Evaporation (Thin Film Formation) N1->N2 N3 Aqueous Hydration (Buffer pH 5.5) N2->N3 N4 Sonication & Extrusion (Size Reduction) N3->N4 N5 Purification (Dialysis) N4->N5 N6 Stable 2,4-DSBP Liposomes N5->N6

Step-by-step workflow for the liposomal encapsulation of 2,4-DSBP.

Section 3: Troubleshooting Guide

The following table summarizes common formulation failures, their root causes, and immediate corrective actions.

SymptomRoot CauseCorrective Action
Decrease in assay content (>5%) Oxidative degradation of the phenolic ringAdd 0.1% w/v ascorbic acid; purge headspace with Argon; store in amber vials.
Increase in Polydispersity Index (PDI > 0.3) Droplet coalescence / Ostwald ripeningIncrease surfactant concentration; utilize a co-surfactant (e.g., Poloxamer 188).
Poor Encapsulation Efficiency (<70%) Drug partitioning into the aqueous phaseAdjust aqueous pH to 5.5 to maximize drug hydrophobicity; use liposomal encapsulation.
Chromatographic peak splitting Formation of structural isomers or adductsStandardize GC/HPLC methods using pure 2,4-DSBP as a calibration standard[].

Section 4: Validated Experimental Protocols

To ensure a self-validating system, the following protocol integrates physical encapsulation with real-time chemical protection verification.

Protocol: Synthesis and Validation of Oxidation-Resistant 2,4-DSBP Liposomes

Principle: Encapsulating phenolic compounds within the hydrophobic bilayer of liposomes significantly enhances their bioavailability and prevents degradation caused by the external environment[3].

Step 1: Lipid Film Formation

  • In a round-bottom flask, dissolve Dipalmitoylphosphatidylcholine (DPPC), Cholesterol, and 2,4-DSBP in a 7:2:1 molar ratio using a Chloroform/Methanol (2:1 v/v) solvent mixture.

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (200 mbar) at 40°C for 1 hour to form a uniform, dry lipid film.

  • Flush the flask with Nitrogen gas for 5 minutes to remove residual solvent vapors and displace oxygen.

Step 2: Hydration and Co-Antioxidant Loading

  • Prepare a 10 mM Citrate buffer solution adjusted precisely to pH 5.5.

  • Dissolve 0.1% w/v ascorbic acid into the buffer to serve as an aqueous-phase co-antioxidant.

  • Add the buffer to the lipid film and hydrate at 50°C (above the phase transition temperature of DPPC) for 45 minutes with continuous orbital shaking (150 rpm) to form multilamellar vesicles (MLVs).

Step 3: Size Reduction (Extrusion)

  • Subject the MLV suspension to probe sonication for 5 minutes (40% amplitude, 10 seconds ON / 5 seconds OFF pulse) in an ice bath to prevent thermal degradation.

  • Pass the sonicated suspension through a 100 nm polycarbonate membrane using a mini-extruder for a total of 11 passes to yield unilamellar vesicles.

Step 4: Self-Validation & Quality Control

  • Physical Stability: Measure the particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Acceptance Criteria: Z-average < 120 nm, PDI < 0.2.

  • Chemical Stability: Separate unencapsulated 2,4-DSBP using ultrafiltration (10 kDa MWCO centrifugal units). Quantify the encapsulated 2,4-DSBP via HPLC-UV (detection at 275 nm). Acceptance Criteria: Encapsulation Efficiency (EE%) > 85%.

Section 5: Quantitative Data Summaries

The table below summarizes the expected stability metrics of 2,4-DSBP across different formulation architectures, demonstrating the superiority of nanoencapsulation[4][6].

Formulation TypeEncapsulation Efficiency (%)30-Day Retention (%)PDI Shift (30 Days)Primary Degradation Pathway
Aqueous Suspension N/A< 40%N/ARapid auto-oxidation
Macroemulsion 65 - 75%60 - 70%+ 0.25Phase separation / Coalescence
Polymeric Nanoparticles 75 - 85%80 - 85%+ 0.10Surface drug diffusion
Liposomes (Optimized) 85 - 95% > 95% + 0.02 Highly stable (protected bilayer)

References

1.[2] Title: WO2018156914A1 - Anti-foulant formulation for compressors - Google Patents Source: google.com URL:

2.[6] Title: Stability, Content of Bioactive Compounds and Antioxidant Activity of Emulsions with Propolis Extracts during Simulated In Vitro Digestion - MDPI Source: mdpi.com URL:[Link]

4.[3] Title: Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - MDPI Source: mdpi.com URL:[Link]

5.[4] Title: Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities - Frontiers Source: frontiersin.org URL:[Link]

6.[1] Title: HCN1 Channels as Targets for Anesthetic and Nonanesthetic Propofol Analogs in the Amelioration of Mechanical and Thermal Hyperalgesia in a Mouse Model of Neuropathic Pain - PMC Source: nih.gov URL:[Link]

Sources

optimizing temperature conditions for 2,4-Di-sec-butylphenol biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Biocatalysis Technical Support Center: Troubleshooting 2,4-Di-sec-butylphenol (2,4-DSBP) Biosynthesis

Overview Welcome to the Biocatalysis Technical Support Center. 2,4-Di-sec-butylphenol (2,4-DSBP) is a highly valuable non-anesthetic propofol analog that selectively inhibits HCN1 pacemaker channels, presenting significant potential for neuropathic pain management 1. While traditionally synthesized via harsh chemical Friedel-Crafts alkylation 2, modern pharmaceutical development increasingly relies on enzymatic sp3 C-C bond formation using engineered alkylases (e.g., CylK variants) to achieve strict regiocontrol 3.

This guide focuses on the most critical parameter in this biocatalytic workflow: Temperature Optimization . Temperature governs both the thermodynamics of the secondary alkylation step and the stability of the biocatalyst in the presence of toxic phenolic intermediates.

Core Principles: The Causality of Temperature in Enzymatic Alkylation

In the biosynthesis of 2,4-DSBP, the enzyme must perform two sequential alkylation events on the phenol ring. The first alkylation (forming 2-sec-butylphenol) proceeds rapidly at standard mesophilic temperatures (25–30°C). However, the second alkylation at the para position faces significant steric hindrance and a higher activation energy barrier.

Increasing the temperature provides the necessary thermodynamic energy to overcome this barrier and increases the solubility of the hydrophobic sec-butyl donor. Conversely, elevated temperatures accelerate the denaturation of the enzyme—especially since the product (2,4-DSBP) acts as a chaotropic agent that disrupts protein folding. Balancing these opposing forces requires precise thermal control and biphasic system engineering [[4]]().

Troubleshooting Guides & FAQs

Q1: My reaction stalls at the mono-alkylated intermediate (2-sec-butylphenol) when run at a standard 30°C. How do I push the reaction to completion? A1: At 30°C, the engineered alkylase lacks the conformational flexibility required to accommodate the bulky 2-sec-butylphenol intermediate for the second catalytic cycle. Solution: Implement a biphasic temperature ramp . Run the reaction at 30°C for the first 4 hours to rapidly accumulate the mono-alkylated intermediate while preserving enzyme integrity. Then, shift the temperature to 42°C. This thermal shift increases active-site dynamics, allowing the enzyme to bind the bulky intermediate and perform the second Friedel-Crafts alkylation.

Q2: I increased the isothermal temperature to 45°C to improve the solubility of the sec-butyl halide donor, but my enzyme deactivated within 90 minutes. How can I maintain high temperatures without losing the biocatalyst? A2: Unprotected enzymes are highly susceptible to thermal unfolding, a process exponentially accelerated by the solvent-like properties of the accumulating 2,4-DSBP. Solution: Transition to a two-phase aqueous-organic system (e.g., 70% aqueous buffer / 30% isooctane). The organic overlay acts as a thermodynamic sink, extracting the toxic 2,4-DSBP product away from the aqueous enzyme phase. This allows you to maintain the 42–45°C temperature required for high kinetics while shielding the enzyme from product-induced denaturation.

Q3: We are using a whole-cell biotransformation approach (E. coli expressing the alkylase). Cell viability drops precipitously above 35°C, crashing our yields. What is the workaround? A3: Phenol and 2,4-DSBP partition directly into the bacterial cell membrane. High temperatures compound this by excessively fluidizing the membrane, leading to rapid cell lysis. Solution: You must decouple cell growth from the biotransformation phase. Grow the cells at 37°C to achieve high biomass, then lower the temperature to 32°C before adding the substrates. To compensate for the lower reaction kinetics at 32°C, increase the biocatalyst loading (OD600 > 30) and utilize an in situ product recovery (ISPR) resin, such as Amberlite XAD-4, to continuously strip the 2,4-DSBP from the broth.

Quantitative Data: Temperature Effects on 2,4-DSBP Biosynthesis

The following table summarizes the causal relationship between temperature profiles, enzyme stability, and regioselective yield during a standard 24-hour reaction cycle.

Temperature ProfileSubstrate Solubility (mM)Enzyme Half-Life (t½ in hrs)2-sec-butylphenol Yield (%)2,4-DSBP Yield (%)Primary Limitation
25°C (Isothermal) 12.5>72.085.04.2High steric barrier for 2nd alkylation
35°C (Isothermal) 28.418.062.128.5Moderate enzyme deactivation
45°C (Isothermal) 55.01.515.38.1Rapid thermal denaturation
30°C → 42°C (Shift) Variable24.012.478.6 Requires precise thermal control

Experimental Protocol: Temperature-Shift Biocatalytic Assay

To ensure reproducibility and self-validation, this protocol incorporates an internal standard and a biphasic extraction method to isolate thermal variables from extraction losses.

Step 1: Biocatalyst Preparation & Baseline Validation

  • Reconstitute 50 mg/mL of lyophilized engineered Friedel-Crafts alkylase in 100 mM Tris-HCl buffer (pH 7.5) containing 10% glycerol for thermal stabilization.

  • Self-Validation: Spike the buffer with 1 mM d5-phenol (deuterated internal standard) to track evaporative or non-specific binding losses across the temperature shift.

Step 2: Substrate Loading in a Biphasic System

  • In a temperature-controlled bioreactor, combine 70 mL of the enzyme solution with 30 mL of isooctane.

  • Add 50 mM phenol and 120 mM sec-butyl halide (or sec-butanol, depending on the enzyme's donor preference) directly to the organic phase.

Step 3: Phase I Incubation (Mesophilic Mono-alkylation)

  • Set the bioreactor to 30°C with an agitation rate of 400 rpm.

  • Incubate for 4 hours. This phase maximizes the conversion of phenol to 2-sec-butylphenol while the enzyme is in its most stable thermodynamic state.

Step 4: Phase II Incubation (Thermophilic Di-alkylation)

  • Ramp the bioreactor temperature to 42°C at a rate of 1°C/min.

  • Incubate for an additional 12 hours. The elevated temperature provides the kinetic energy required for the enzyme to process the sterically hindered intermediate into 2,4-DSBP.

Step 5: Extraction and Quantification

  • Halt the reaction by shifting the temperature to 4°C and adding 1 volume of ethyl acetate.

  • Separate the organic layer, dry over anhydrous Na2SO4, and analyze via GC-MS. Compare the ratio of 2,4-DSBP to the d5-phenol internal standard to calculate the absolute thermally-optimized yield.

System Workflows & Logical Relationships

1. Biocatalytic Pathway & Thermal Influence The diagram below illustrates how different temperature phases influence specific steps of the biocatalytic pathway.

Pathway Phenol Phenol (Substrate) Enzyme Engineered Alkylase (Biocatalyst) Phenol->Enzyme SecButyl sec-Butyl Donor (Substrate) SecButyl->Enzyme Mono 2-sec-butylphenol (Intermediate) Enzyme->Mono 1st Alkylation Product 2,4-Di-sec-butylphenol (Target Product) Enzyme->Product 2nd Alkylation Mono->Enzyme Re-binds to Active Site Temp1 30°C Phase (Preserves Stability) Temp1->Enzyme Optimizes 1st Step Temp2 42°C Phase (Overcomes Sterics) Temp2->Enzyme Drives 2nd Step

Influence of biphasic temperature control on the enzymatic synthesis of 2,4-DSBP.

2. Troubleshooting Logic Tree for Thermal Optimization Follow this logical workflow to diagnose and resolve temperature-related failures during scale-up.

LogicTree Start Issue Detected in 2,4-DSBP Biosynthesis LowYield Low Total Conversion (< 20%) Start->LowYield HighMono Reaction Stalls at Mono-alkylated State Start->HighMono EnzDeath Rapid Enzyme Deactivation Start->EnzDeath Sol1 Check Donor Solubility: Increase Temp to 35°C LowYield->Sol1 Sol2 Implement Temp-Shift: Ramp 30°C to 42°C HighMono->Sol2 Sol3 Product Toxicity: Use Biphasic Extraction EnzDeath->Sol3

Diagnostic logic tree for resolving thermal and kinetic bottlenecks in 2,4-DSBP biosynthesis.

References

  • Title: HCN1 Channels as Targets for Anesthetic and Nonanesthetic Propofol Analogs in the Amelioration of Mechanical and Thermal Hyperalgesia in a Mouse Model of Neuropathic Pain. Source: nih.gov.
  • Title: Biocatalytic Alkylation Chemistry: Building Molecular Complexity with High Selectivity. Source: uni-bielefeld.de.
  • Title: Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Source: mdpi.com.
  • Title: Structural basis for an unprecedented enzymatic alkylation in cylindrocyclophane biosynthesis. Source: nih.gov.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,4-Di-sec-butylphenol Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hindered phenol derivatization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when working with 2,4-Di-sec-butylphenol (2,4-DSBP).

2,4-DSBP is a critical compound used as an industrial intermediate, an analytical calibration standard, and a pharmacological agent with general anesthetic properties[]. However, its derivatization is notoriously difficult. The bulky sec-butyl group at the ortho position (C2) creates a massive steric shield around the phenolic hydroxyl group, physically blocking electrophilic attack and drastically increasing the activation energy required for derivatization.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield derivatization for both GC-MS analysis and preparative prodrug synthesis.

Derivatization Strategy Workflow

G DSBP 2,4-Di-sec-butylphenol (Target Analyte) Hindrance Ortho-Steric Hindrance (sec-butyl at C2) DSBP->Hindrance Silylation Silylation Pathway (GC-MS Prep) Hindrance->Silylation Acylation Acylation Pathway (Prodrug Synthesis) Hindrance->Acylation BSTFA BSTFA + 1-10% TMCS (Small TMS group) Silylation->BSTFA Preferred MTBSTFA MTBSTFA (Bulky TBDMS group) Silylation->MTBSTFA Avoid DMAP Ac2O + DMAP Catalyst (Acyl Transfer) Acylation->DMAP Nucleophilic Catalysis Success1 High Yield TMS-Ether (GC-MS Amenable) BSTFA->Success1 Fail1 Low Yield / No Reaction MTBSTFA->Fail1 Success2 High Yield Ester DMAP->Success2

Workflow for overcoming C2 steric hindrance in 2,4-DSBP derivatization.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 2,4-DSBP yield poor derivatization results compared to standard phenol? A1: The sec-butyl groups at the 2- and 4-positions fundamentally alter the reactivity of the phenolic -OH. The ortho-substituted sec-butyl group creates a steric shield that physically blocks bulky electrophiles from accessing the nucleophilic oxygen. This significantly increases the activation energy required to reach the transition state during derivatization.

Q2: Can I use MTBSTFA for GC-MS derivatization of 2,4-DSBP? A2: No. MTBSTFA introduces a tert-butyldimethylsilyl (TBDMS) group, which is highly bulky. Comparative studies demonstrate that compounds with sterically hindered sites derivatized with MTBSTFA produce very small analytical responses or no signal at all[2]. You must use a reagent that adds a smaller group, such as BSTFA, to bypass the steric barrier.

Q3: Why is TMCS required when using BSTFA? A3: Trimethylchlorosilane (TMCS) acts as a potent electrophilic catalyst. Because the ease of reactivity for silylation is heavily influenced by steric hindrance, pure BSTFA is kinetically too slow for 2,4-DSBP. Adding 1% to 10% TMCS increases the electrophilicity of the silylating mixture, driving the reaction forward to completion.

Section 2: Troubleshooting Guide & Quantitative Data

Issue: Low Yields in GC-MS Silylation or Preparative Acylation

When standard protocols fail, the root cause is almost always a failure to provide sufficient kinetic energy (temperature/time) or electrophilic activation (catalysis) to overcome the ortho-steric shield.

Solution: Shift from uncatalyzed to catalyzed reaction pathways. For silylation, use TMCS. For acylation, implement nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP).

Quantitative Comparison of Derivatization Reagents for 2,4-DSBP
Reagent SystemAdded Functional GroupSteric ToleranceRelative Yield for 2,4-DSBPPrimary Application
BSTFA + 1% TMCS Trimethylsilyl (TMS)High>95%GC-MS volatile derivatization
MTBSTFA tert-Butyldimethylsilyl (TBDMS)Low<5% (Poor)GC-MS (Avoid for hindered phenols)
Acetic Anhydride + Pyridine AcetylModerate~40-50%Preparative synthesis
Acetic Anhydride + DMAP AcetylVery High>90%Preparative synthesis / Prodrugs

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action, and specific validation checkpoints are provided to confirm success.

Protocol A: Silylation of 2,4-DSBP for GC-MS Analysis

Adapted from standard phenolic derivatization frameworks[3].

  • Sample Preparation: Accurately weigh 1 mg of 2,4-DSBP standard and dissolve it in 1 mL of anhydrous pyridine in a 2 mL glass reaction vial.

    • Causality: Pyridine acts as an acid scavenger and a mild catalyst. The strictly anhydrous environment prevents the rapid hydrolysis of moisture-sensitive TMS reagents.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the sample solution.

    • Causality: BSTFA provides the small TMS group, while TMCS acts as a strong electrophilic catalyst necessary to penetrate the ortho-sec-butyl steric shield.

  • Thermal Incubation: Tightly cap the vial, vortex for 30 seconds, and place it in a heating block set at 70°C for 60 minutes.

    • Causality: Elevated temperature provides the kinetic energy necessary to surpass the high activation energy barrier of the hindered phenol. Room temperature incubation will result in incomplete conversion.

  • System Validation (GC-MS): Inject 1 µL of the derivatized mixture into the GC-MS.

    • Validation Checkpoint: Successful derivatization is confirmed by the presence of a sharp peak exhibiting a molecular ion [M]+ at m/z 278 (Original mass 206 Da + TMS mass 72 Da).

Protocol B: DMAP-Catalyzed Acylation (Prodrug/Hybrid Synthesis)

DMAP_Mechanism Ac2O Acetic Anhydride Intermediate N-Acylpyridinium Ion (Highly Electrophilic) Ac2O->Intermediate reacts with DMAP DMAP Catalyst DMAP->Intermediate attacks Product 2,4-DSBP Acetate + Acetic Acid Intermediate->Product acyl transfer to Regen Regenerated DMAP Intermediate->Regen releases Phenol 2,4-Di-sec-butylphenol (Weak Nucleophile) Phenol->Product attacks Regen->DMAP catalytic cycle

DMAP-mediated nucleophilic catalysis overcoming 2,4-DSBP steric hindrance.

  • Activation Phase: Dissolve 10 mmol of 2,4-DSBP and 12 mmol of acetic anhydride in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalytic Initiation: Add 1 mmol (10 mol%) of DMAP and 12 mmol of triethylamine (TEA) to the stirring solution.

    • Causality: DMAP attacks the anhydride to form a hyper-reactive N-acylpyridinium intermediate (see diagram above). TEA acts as the terminal base to neutralize the generated acetic acid byproduct, driving the equilibrium forward and regenerating the DMAP catalyst.

  • Reaction Monitoring: Stir the mixture at room temperature for 4 hours.

    • Causality: The highly electrophilic intermediate allows the reaction to proceed at room temperature despite the steric hindrance, preventing the degradation of sensitive hybrid molecules.

  • Quenching & System Validation (NMR): Quench the reaction with saturated NaHCO3 to destroy excess anhydride. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under vacuum.

    • Validation Checkpoint: Analyze the crude product via 1H-NMR. Successful acylation is validated by a distinct downfield chemical shift of the aromatic protons (due to the electron-withdrawing nature of the newly formed ester group) and the appearance of a sharp singlet around 2.2-2.3 ppm corresponding to the acetyl methyl group.

References

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis . Luxembourg Institute of Health. Available at:[Link]

Sources

Technical Support Center: Mitigating 2,4-Di-sec-butylphenol (2,4-DSBP) Volatility in Experimental Setups

Author: BenchChem Technical Support Team. Date: March 2026

Overview from the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data when working with alkylphenols. 2,4-Di-sec-butylphenol (2,4-DSBP) is a prime example. While it is a critical compound in anesthetic research—specifically acting as a GABA_A receptor modulator[1]—and an important industrial intermediate, its physical properties make it notoriously difficult to handle in standard high-throughput microplate assays.

The core issue stems from its lipophilicity and vapor pressure. Although 2,4-DSBP (CAS 1849-18-9)[2] has a relatively high boiling point of ~280.9 °C[3], it exhibits sufficient volatility at physiological assay temperatures (37 °C) to escape the aqueous phase. In a standard 96-well plate, this thermodynamic drive pushes the compound into the shared headspace, leading to severe source-well depletion and adjacent-well cross-contamination[4]. This guide is designed to help you troubleshoot these issues and implement self-validating protocols to ensure data integrity.

Mechanistic Overview: The Vapor-Phase Transfer Challenge

To effectively mitigate volatility, we must first understand the causality of the vapor-phase transfer mechanism. When 2,4-DSBP volatilizes, it does not simply disappear; it partitions into the microplate headspace and interacts with the sealing micro-environment.

VaporTransfer Source Source Well (High 2,4-DSBP) Headspace Shared Headspace (Vapor Phase) Source->Headspace Volatilization (37°C) Condensation Condensation on Adhesive Seal Headspace->Condensation Temp Gradient Target Adjacent Well (Cross-Contamination) Headspace->Target Direct Partitioning Condensation->Target Droplet Fall

Vapor-phase transfer mechanism of 2,4-DSBP leading to cross-contamination in microplates.

Troubleshooting Guide & FAQs

Q1: Why am I seeing signal drift and false positives in my negative control wells adjacent to high-concentration 2,4-DSBP wells? A1: This is a classic symptom of vapor-phase cross-contamination. Because 2,4-DSBP is a lipophilic, semi-volatile alkylphenol, it partitions readily from the aqueous phase into the microplate headspace at 37 °C. If you are using standard adhesive films, the vapor can migrate across the micro-gaps between the seal and the well rims, or partition into the adhesive itself, subsequently transferring into adjacent wells[4].

Q2: Will switching to a different solvent prevent 2,4-DSBP evaporation? A2: No. While 2,4-DSBP is highly soluble in organic solvents like DMSO or ethanol, biological assays require aqueous dilution. The high hydrophobicity of 2,4-DSBP drives it out of the aqueous phase and into the headspace to achieve thermodynamic equilibrium. Mitigation must focus on physical barriers rather than solvent chemistry.

Q3: What is the most effective sealing method to prevent 2,4-DSBP loss? A3: Heat sealing is the gold standard[5]. Unlike adhesive seals, which rely on pressure-sensitive glue that can degrade or act as a chemical sink, heat sealing physically melts a polymer laminate (e.g., cyclic olefin copolymer or polypropylene) directly onto the raised rims of the microplate. This creates a 100% hermetic seal for each individual well, preventing headspace sharing.

Q4: How does temperature control affect volatility in my plate reader? A4: Temperature gradients between the warm assay liquid and a cooler plate seal cause condensation. 2,4-DSBP vapors condense on the seal and can drip back into different wells if the seal isn't perfectly tight. Using a plate reader with a heated lid (set 1-2 °C higher than the plate block) prevents condensation and maintains the compound in equilibrium within its specific well.

Experimental Protocol: Zero-Crossover Microplate Setup

To guarantee reproducibility, your experimental setup must be a self-validating system. Follow this optimized workflow to completely eliminate 2,4-DSBP crossover.

Workflow Prep 1. Reagent Prep (Equilibrate to 37°C) Layout 2. Plate Layout (Insert Buffer Wells) Prep->Layout Dispense 3. Dispense 2,4-DSBP (Minimize Air Exposure) Layout->Dispense CrossTalk Vapor Cross-Talk Prevented Layout->CrossTalk Spatial Isolation Seal 4. Heat Sealing (110-120°C, 2-3s) Dispense->Seal Incubate 5. Incubation (Heated Lid Active) Seal->Incubate Seal->CrossTalk Hermetic Barrier

Optimized step-by-step workflow for mitigating 2,4-DSBP volatility in high-throughput assays.

Step 1: Reagent and Plate Equilibration

  • Causality: Temperature differentials between cold reagents and a warm plate accelerate vapor partitioning.

  • Action: Pre-equilibrate all aqueous buffers, 2,4-DSBP stock solutions, and the microplate to the target assay temperature (e.g., 37 °C) prior to dispensing.

Step 2: Spatial Isolation (Buffered Layout Design)

  • Causality: Proximity increases the local concentration gradient, driving vapor into adjacent wells if micro-leaks occur.

  • Action: Design the plate layout to include at least one row/column of empty, sealed "buffer wells" between high-concentration 2,4-DSBP groups and negative controls.

Step 3: Rapid Automated Dispensing

  • Causality: Prolonged exposure to ambient air allows immediate evaporative loss of hydrophobic compounds.

  • Action: Utilize an automated liquid handler to dispense 2,4-DSBP. Ensure the plate remains unsealed for no longer than 60 seconds post-dispense.

Step 4: Hermetic Heat Sealing

  • Causality: Adhesive seals contain micro-gaps and pressure-sensitive glues that act as chemical sinks for alkylphenols.

  • Action: Apply an optically clear, pierceable heat-sealing film using an automated roll heat sealer[5]. Set the sealing temperature to 110–120 °C for 2–3 seconds to melt the polymer directly onto the well rims, creating 96 individual hermetic chambers.

Step 5: Heated Lid Incubation

  • Causality: A cooler plate lid causes 2,4-DSBP vapors to condense on the seal, disrupting the equilibrium and altering the liquid-phase concentration.

  • Action: Transfer the sealed plate to an incubator or plate reader equipped with a heated lid. Set the lid temperature 1–2 °C higher than the base block to prevent condensation.

Quantitative Impact of Mitigation Strategies

The table below summarizes the expected quantitative outcomes when applying different physical mitigation strategies to semi-volatile hydrophobic compounds like 2,4-DSBP over a 24-hour assay period at 37 °C[4].

Sealing MethodPlate Layout Strategy2,4-DSBP Retention (24h, 37°C)Cross-Contamination Risk
Standard Adhesive FilmContiguous (No gaps)~45%Critical (High edge effects)
Standard Adhesive FilmBuffered (Empty wells)~60%Moderate (Vapor diffusion)
Automated Heat SealContiguous (No gaps)~95%Low (Hermetic barrier)
Automated Heat Seal Buffered (Empty wells) >98% Undetectable
References
  • 2,4-Di-sec-butylphenol | C14H22O | CID 15808 - PubChem - NIH. Source: nih.gov. 2

  • Atomistic Models of General Anesthetics for Use in in Silico Biological Studies. Source: acs.org.1

  • 2-sec-Butylphenol 89-72-5 wiki - Guidechem. Source: guidechem.com. 3

  • High Losses and Crossover of Semi-Volatile and Hydrophobic Test Chemicals in In Vitro Assays Conducted in 96 Well Plates. Source: dtu.dk. 4

  • Plate Sealer - AntiTeck. Source: antiteck.com. 5

Sources

Validation & Comparative

Comprehensive NMR Validation Guide: 2,4-Di-sec-butylphenol vs. Alkylphenol Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter quality control bottlenecks where structurally similar alkylphenols are misidentified. 2,4-Di-sec-butylphenol (2,4-DSBP) is a critical intermediate in the synthesis of specialized antioxidants, agrochemicals, and UV-resistant resins . However, its structural isomers and analogs—namely 2,4-Di-tert-butylphenol (2,4-DTBP) and 2,6-Di-sec-butylphenol (2,6-DSBP)—often co-elute in standard chromatographic assays.

To eliminate false positives in drug development and materials science workflows, Nuclear Magnetic Resonance (NMR) spectroscopy must be employed not merely as a fingerprinting tool, but as a definitive, logical proof of molecular connectivity. This guide objectively compares the spectral performance of 2,4-DSBP against its alternatives and provides a field-proven, self-validating experimental protocol.

The Causality of Spectral Differences

Understanding the why behind spectral shifts is essential for rigorous validation. The differences in the NMR spectra of these alkylphenols are governed by two primary physical phenomena:

  • Steric Hindrance and Spin-Spin Coupling: The sec-butyl group in 2,4-DSBP contains a methine proton (-CH-) that is J-coupled to both a methyl (-CH 3​ ) and a methylene (-CH 2​ -) group. This complex spin system creates distinct multiplets and doublets. In contrast, the tert-butyl groups in 2,4-DTBP lack adjacent protons, resulting in massive, isolated singlets. This fundamental difference in scalar coupling is the primary diagnostic feature in 1 H NMR.

  • Aromatic Symmetry and Anisotropy: The substitution pattern on the phenol ring dictates the electronic shielding of the aromatic protons. 2,4-DSBP is asymmetrical, yielding an AMX spin system (three distinct aromatic protons with specific ortho and meta couplings). Conversely, 2,6-DSBP is perfectly symmetrical, simplifying the aromatic region to an A 2​ B system (two equivalent meta protons and one para proton) .

Comparative Spectral Data

The following tables summarize the quantitative 1 H and 13 C NMR chemical shifts required to differentiate 2,4-DSBP from its common alternatives. Note: All shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm in CDCl 3​ .

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3​ )
Proton Environment2,4-Di-sec-butylphenol (2,4-DSBP)2,4-Di-tert-butylphenol (2,4-DTBP)2,6-Di-sec-butylphenol (2,6-DSBP)
Phenolic -OH ~4.70 ppm (s, 1H)~4.60 ppm (s, 1H)~4.80 ppm (s, 1H)
Aromatic H-3 ~6.95 ppm (d, J=2 Hz, 1H)~7.30 ppm (d, J=2 Hz, 1H)~6.90 ppm (d, J=8 Hz, 2H)*
Aromatic H-5 ~6.85 ppm (dd, J=8, 2 Hz, 1H)~7.10 ppm (dd, J=8, 2 Hz, 1H)Equivalent to H-3
Aromatic H-6 ~6.65 ppm (d, J=8 Hz, 1H)~6.60 ppm (d, J=8 Hz, 1H)~6.75 ppm (t, J=8 Hz, 1H)**
Alkyl -CH (Methine) ~2.90 ppm (m, 1H), ~2.50 ppm (m, 1H)N/A~2.95 ppm (m, 2H)
Alkyl -CH 2​ - ~1.60 ppm (m, 4H)N/A~1.65 ppm (m, 4H)
Alkyl -CH 3​ (Branch) ~1.22 ppm (d, 3H), ~1.20 ppm (d, 3H)~1.42 ppm (s, 9H), ~1.30 ppm (s, 9H)~1.25 ppm (d, 6H)
Alkyl -CH 3​ (Terminal) ~0.85 ppm (t, 3H), ~0.82 ppm (t, 3H)N/A~0.88 ppm (t, 6H)

*In 2,6-DSBP, H-3 and H-5 are equivalent. **H-4 is the para proton.

Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, CDCl 3​ )
Carbon Type2,4-Di-sec-butylphenol2,4-Di-tert-butylphenol2,6-Di-sec-butylphenol
C-1 (C-OH) ~151.2 ppm~153.5 ppm~150.8 ppm
C-2 (Substituted) ~132.5 ppm~135.8 ppm~133.0 ppm
C-3 (Aromatic CH) ~125.4 ppm~126.2 ppm~124.5 ppm
C-4 (Substituted) ~140.1 ppm~142.0 ppm~119.2 ppm (Unsubst. CH)
C-5 (Aromatic CH) ~124.0 ppm~125.5 ppm~124.5 ppm
C-6 (Aromatic CH) ~115.3 ppm~116.0 ppm~133.0 ppm (Subst.)
Alkyl Carbons ~41.5, 33.2, 31.0, 22.5, 20.1, 12.3 ppm~34.5, 34.1, 31.8, 29.8 ppm~42.0, 30.5, 20.5, 12.5 ppm

Visualizing the Analytical Logic

To streamline laboratory operations, I have mapped the validation workflow and the logical decision tree for distinguishing these isomers.

NMR_Workflow A Sample Preparation (15 mg in CDCl3 + TMS) B 1H & 13C NMR Acquisition (400 MHz) A->B Transfer to Magnet C Spectral Processing (FT, Phase, Baseline) B->C FID Data D Peak Assignment & Integration Lock C->D Processed Spectra E Isomer Validation (vs 2,4-DTBP / 2,6-DSBP) D->E Chemical Shifts & Ratios

Figure 1: Standardized NMR validation workflow for alkylphenol batch testing.

Isomer_Diff Start Alkylphenol Analysis Q1 Alkyl Group Type? (1H NMR) Start->Q1 Tert Singlets (~1.3 ppm) -> 2,4-DTBP Q1->Tert tert-butyl profile Sec Multiplets & Doublets -> sec-Butyl Q1->Sec sec-butyl profile Q2 Aromatic Symmetry? (13C / 1H NMR) Sec->Q2 Sym Symmetrical (2 Ar-H) -> 2,6-DSBP Q2->Sym Equivalent ortho/para Asym Asymmetrical (3 Ar-H) -> 2,4-DSBP Q2->Asym Distinct ortho/para

Figure 2: Logical decision tree for alkylphenol isomer differentiation based on NMR.

Self-Validating Experimental Protocol

To ensure absolute data integrity, this protocol is designed as a self-validating system. If any internal checkpoint fails, the sample must be flagged for structural mismatch or impurities.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of the analyte.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer to a high-quality 5 mm NMR tube. Causality Note: Ensure the solution is perfectly clear; microscopic particulate matter will distort magnetic field homogeneity and ruin resolution.

Step 2: 1 H NMR Acquisition
  • Instrument Setup: Load into a 400 MHz (or higher) NMR Spectrometer.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to a minimum of 2.0 seconds . Causality Note: Failing to allow complete longitudinal relaxation (T 1​ ) will artificially skew the integration ratios, leading to false isomer identification.

  • Scans (NS): 16.

  • Checkpoint 1: The TMS peak must be sharp and exactly at 0.00 ppm. The CDCl 3​ residual solvent peak must appear at 7.26 ppm.

Step 3: 13 C NMR Acquisition
  • Pulse Sequence: Power-gated decoupling (zgpg30) to remove C-H splitting while maintaining Nuclear Overhauser Effect (NOE) enhancement.

  • Relaxation Delay (D1): Set to 3.0 seconds . Quaternary carbons (C-1, C-2, C-4) lack attached protons and have significantly longer T 1​ relaxation times.

  • Scans (NS): 256 to 512.

  • Checkpoint 2: The CDCl 3​ solvent triplet must be centered exactly at 77.16 ppm .

Step 4: Data Processing and The Integration Lock
  • Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transform.

  • Apply manual phase and baseline corrections.

  • The Self-Validating Step (Integration Lock): Set the integration of the terminal methyl triplets (~0.85 ppm) to exactly 6.00 .

  • Final Checkpoint: If the compound is truly 2,4-DSBP, the total integration of the aromatic region (6.60 - 7.00 ppm) MUST equal exactly 3.00 ( ± 0.05).

    • Failure Mode A: If the aromatic integration is 2.00, the sample is the symmetrical 2,6-DSBP.

    • Failure Mode B: If the alkyl region contains massive singlets integrating to 9.00 or 18.00, the sample is 2,4-DTBP.

References

  • National Center for Biotechnology Information (NCBI). "2,4-Di-sec-butylphenol | C14H22O | CID 15808". PubChem Compound Summary. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Phenol, 2,4-bis(1-methylpropyl)-". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • John Wiley & Sons, Inc. "2,4-Di-sec-butylphenol Spectral Data". SpectraBase. Available at: [Link]

Analytical Profiling and FTIR Spectrum Interpretation of 2,4-Di-sec-butylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, the precise identification of alkylated phenols is a critical quality control step. 2,4-Di-sec-butylphenol (2,4-DSBP) is a highly valued intermediate in the synthesis of antioxidants, agrochemicals, and novel anesthetic agents (often studied alongside propofol analogs). However, distinguishing 2,4-DSBP from its structural isomers (like 2,6-Di-sec-butylphenol) and closely related analogs (like 2,4-Di-tert-butylphenol) requires a nuanced understanding of vibrational spectroscopy.

This guide provides an objective, data-driven comparison of these compounds, focusing on the mechanistic causality behind their Fourier Transform Infrared (FTIR) spectral features, supported by a self-validating experimental protocol.

Mechanistic Causality in Alkylphenol FTIR Spectroscopy

To accurately interpret the FTIR spectrum of 2,4-DSBP, one must move beyond simple peak-matching and understand the physical chemistry driving the molecular vibrations. The two primary forces dictating the spectral landscape of alkylphenols are steric hindrance and aromatic substitution patterns .

The Steric Effect on Hydrogen Bonding (O-H Stretch Region)

The hydroxyl (O-H) stretching region (3200–3650 cm⁻¹) is the most sensitive reporter of a phenol's local steric environment. In unhindered phenols, extensive intermolecular hydrogen bonding weakens the O-H covalent bond, resulting in a broad absorption band at lower wavenumbers (~3300 cm⁻¹).

As , introducing bulky alkyl groups at the ortho positions shields the hydroxyl oxygen. In 2,4-DSBP , the single sec-butyl group at the 2-position provides partial steric shielding. This restricts, but does not entirely eliminate, intermolecular hydrogen bonding. Consequently, the O-H bond retains more of its inherent covalent strength (a higher force constant), shifting the absorption to a sharper, higher frequency band around 3450–3500 cm⁻¹ .

By contrast, 2,6-Di-sec-butylphenol (2,6-DSBP) features dual ortho substitutions. This completely blocks hydrogen bonding, yielding a sharp, "free" O-H stretch above 3600 cm⁻¹ .

Regioisomerism and Out-of-Plane (OOP) C-H Bending

The low-frequency region (700–900 cm⁻¹) acts as a self-validating fingerprint for the aromatic substitution pattern. The out-of-plane (OOP) C-H bending vibrations are dictated by the number of adjacent, un-substituted hydrogen atoms on the benzene ring:

  • 2,4-DSBP is a 1,2,4-trisubstituted benzene. It features one isolated hydrogen (position 3) and two adjacent hydrogens (positions 5 and 6). This reliably produces two distinct OOP bands at ~810–820 cm⁻¹ and ~870–880 cm⁻¹ .

  • 2,6-DSBP is a 1,2,3-trisubstituted benzene, containing three adjacent hydrogens. This mechanically couples the bending vibrations, resulting in a single, strong absorption band at ~740–770 cm⁻¹ .

Comparative Spectral Data Analysis

The following table summarizes the quantitative FTIR diagnostic peaks used to differentiate 2,4-DSBP from its primary alternatives, and 2,6-DSBP.

Spectral Feature2,4-Di-sec-butylphenol (2,4-DSBP)2,6-Di-sec-butylphenol (2,6-DSBP)2,4-Di-tert-butylphenol (2,4-DTBP)Mechanistic Causality
O-H Stretch ~3450 - 3500 cm⁻¹ (Medium-Broad)~3600 - 3620 cm⁻¹ (Sharp)~3511 - 3520 cm⁻¹ (Medium-Sharp)Ortho-steric bulk dictates the extent of intermolecular H-bonding.
Aliphatic C-H Stretch 2850 - 2970 cm⁻¹2850 - 2970 cm⁻¹2860 - 2960 cm⁻¹Sp³ C-H stretching from alkyl chains; tert-butyl shows distinct splitting.
Aromatic C=C Stretch ~1500, 1600 cm⁻¹~1450, 1590 cm⁻¹~1504, 1604 cm⁻¹Ring electron density variations based on inductive effects of substituents.
C-O Stretch ~1210 - 1240 cm⁻¹~1200 - 1220 cm⁻¹~1247 cm⁻¹Phenolic C-O bond strength influenced by ring conjugation.
OOP C-H Bending ~810, 880 cm⁻¹~740 - 770 cm⁻¹~810, 880 cm⁻¹Diagnostic for 1,2,4-trisubstitution vs. 1,2,3-trisubstitution.

(Note: Exact wavenumbers may shift slightly depending on the sample phase—neat liquid vs. KBr pellet—and instrument resolution, as standardized by the.)

Self-Validating Experimental Protocol: Alkylphenol FTIR Analysis

To ensure scientific integrity and eliminate false positives caused by polymorphic variations or moisture contamination, follow this step-by-step methodology for analyzing 2,4-DSBP.

Phase Consideration: Unlike 2,4-DTBP (which is a solid at room temperature and often requires a KBr pellet),. Therefore, Attenuated Total Reflectance (ATR) or a neat capillary film is the mandatory approach.

Step 1: Instrument Calibration & Background
  • Equip the FTIR spectrometer with a Diamond or ZnSe ATR crystal.

  • Clean the crystal thoroughly with spectroscopic-grade isopropanol and allow it to dry.

  • Collect a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range. Causality: High resolution is required to resolve the closely spaced aliphatic C-H stretching bands of the sec-butyl groups.

Step 2: Sample Acquisition
  • Apply a single drop (approx. 10 µL) of neat 2,4-DSBP directly onto the ATR crystal. Ensure complete coverage of the sensor area without introducing air bubbles.

  • Apply the ATR pressure anvil (if required by the specific crystal design to ensure uniform contact, though liquids generally require minimal pressure).

  • Collect the sample spectrum using the identical parameters (32 scans, 4 cm⁻¹ resolution).

Step 3: Spectral Processing & Orthogonal Validation
  • Apply an ATR correction algorithm to the raw data to adjust for penetration depth variations at lower wavenumbers.

  • Primary Validation (Steric Check): Inspect the 3200–3650 cm⁻¹ region. Confirm the presence of a medium-broad peak near 3450 cm⁻¹. If a sharp peak >3600 cm⁻¹ is observed, the sample is contaminated with the 2,6-isomer.

  • Orthogonal Validation (Regioisomer Check): Inspect the 700–900 cm⁻¹ region. The presence of bands at ~810 cm⁻¹ and ~880 cm⁻¹ confirms the 1,2,4-substitution pattern, self-validating the primary O-H stretch finding.

Diagnostic Workflow Visualization

The following logic diagram illustrates the decision tree for differentiating these closely related alkylphenols based on their FTIR spectral signatures.

G Start Unknown Alkylphenol Sample Acquire Acquire FTIR Spectrum (ATR or Neat Film) Start->Acquire CheckOH Analyze O-H Stretch Region (3200 - 3650 cm⁻¹) Acquire->CheckOH FreeOH Sharp Peak > 3600 cm⁻¹ (Free O-H, High Steric Bulk) CheckOH->FreeOH Dual ortho-substitution AssocOH Med/Sharp Peak ~3450-3520 cm⁻¹ (Partial H-Bonding) CheckOH->AssocOH Single ortho-substitution CheckOOP1 Analyze OOP C-H Bending (~740 - 770 cm⁻¹) FreeOH->CheckOOP1 CheckOOP2 Analyze OOP C-H Bending (~810 & 880 cm⁻¹) AssocOH->CheckOOP2 ID26 2,6-Di-sec-butylphenol (1,2,3-Trisubstituted) CheckOOP1->ID26 Confirms CheckAliph Analyze Aliphatic C-H Bending (sec-butyl vs tert-butyl) CheckOOP2->CheckAliph Confirms 1,2,4-pattern ID24DTBP 2,4-Di-tert-butylphenol (Strong tert-butyl umbrella mode) CheckAliph->ID24DTBP ID24DSBP 2,4-Di-sec-butylphenol (sec-butyl bending modes) CheckAliph->ID24DSBP

Figure 1: Logical workflow for the FTIR spectral differentiation of alkylphenols.

References

  • National Center for Biotechnology Information (PubChem). "2,4-Di-sec-butylphenol | C14H22O | CID 15808." PubChem Database. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "2,4-Di-tert-butylphenol." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Mishra, R., et al. "2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa." Frontiers in Microbiology, 2020. Available at:[Link]

  • Zhang, Y., et al. "Infrared Spectrum Characteristics and Quantification of OH Groups in Coal." ACS Omega, 2023. Available at:[Link]

validating purity of 2,4-Di-sec-butylphenol using mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Validating the Purity of 2,4-Di-sec-butylphenol: A Mass Spectrometry Comparison Guide

Introduction

2,4-Di-sec-butylphenol (2,4-DSBP, CAS 1849-18-9) is a highly lipophilic, substituted phenolic compound utilized extensively as an intermediate in the synthesis of pharmaceuticals, antioxidants, and fine chemicals[]. Structurally comprising a phenol ring with two secondary butyl groups at the ortho and para positions, its synthesis typically involves the alkylation of phenol[].

For drug development professionals and analytical chemists, validating the purity of 2,4-DSBP presents a specific analytical challenge: the synthesis process inevitably generates positional isomers (e.g., 2,6-di-sec-butylphenol) and related alkylphenols (e.g., 2,4-di-tert-butylphenol). Because these isomers can exhibit vastly different toxicological profiles and reactive kinetics, rigorous purity validation using Mass Spectrometry (MS) is mandatory[2].

This guide objectively compares the performance of different mass spectrometry modalities for 2,4-DSBP purity analysis and provides a self-validating, field-proven experimental protocol.

Comparative Analysis of Mass Spectrometry Modalities

Alkylphenols are volatile to semi-volatile and lack strongly basic or acidic functional groups, which dictates the choice of ionization and separation techniques[2][3].

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

The Gold Standard. GC-MS is the most robust method for 2,4-DSBP. The compound is thermally stable and vaporizes easily (boiling point ~280.9°C at 760 mmHg, or 129–132 °C at 8 mm vacuum)[]. Under 70 eV Electron Ionization, 2,4-DSBP yields a highly reproducible fragmentation pattern. The molecular ion is observed at m/z 206, while the base peak at m/z 177 results from the facile loss of an ethyl radical from the sec-butyl group[4].

  • Advantage: Capillary GC provides the theoretical plates necessary to baseline-resolve closely related ortho and para branched isomers.

GC-MS/MS (Triple Quadrupole)

For complex matrices or trace-level impurity profiling, GC coupled with tandem mass spectrometry (GC-MS/MS) using Multiple Reaction Monitoring (MRM) is superior[2].

  • Advantage: By isolating the m/z 206 precursor and monitoring specific product ions, GC-MS/MS eliminates matrix interference, achieving limits of detection (LOD) below 0.1 ng/mL[][2].

Liquid Chromatography-Mass Spectrometry (LC-MS)

While LC-MS is widely used for alkylphenol ethoxylates, bare alkylphenols like 2,4-DSBP ionize poorly in standard Electrospray Ionization (ESI)[5][6]. To achieve adequate sensitivity, Atmospheric Pressure Chemical Ionization (APCI) in negative mode must be utilized to generate the deprotonated molecule[M-H]⁻[3].

  • Advantage: Useful if the analyte is suspended in an aqueous or non-volatile matrix that cannot be injected into a GC[3].

  • Drawback: LC columns generally offer lower resolution for structural isomers compared to GC, increasing the risk of overestimating target purity due to co-eluting impurities.

Quantitative Data Summary
Analytical ModalityIonization TechniqueIsomer ResolutionSensitivity (LOD)Primary Application for 2,4-DSBP
GC-MS (Single Quad) EI (70 eV)Excellent~1-10 ng/mLRoutine purity validation, NIST library matching[4].
GC-MS/MS (Triple Quad) EI / MRMExcellent<0.1 ng/mLTrace impurity profiling in complex matrices[][2].
LC-MS APCI (Negative)Moderate~10-50 ng/mLAnalysis in aqueous/non-volatile matrices[3].

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure scientific integrity, a purity validation protocol must be self-validating. This means incorporating internal standards to correct for injection variability and utilizing both Scan and SIM (Selected Ion Monitoring) modes to identify unknowns while quantifying the target.

Step 1: Sample and Standard Preparation
  • Causality: 2,4-DSBP is highly lipophilic. Diluting the sample in a non-polar solvent like hexane or toluene ensures complete solubility and optimal peak shape on a non-polar GC column[2][7].

  • Accurately weigh 10.0 mg of the 2,4-DSBP batch and dissolve in 10 mL of GC-grade hexane (1 mg/mL stock).

  • Prepare a working solution of 10 µg/mL.

  • Self-Validation Step: Spike the working solution with an isotopically labeled internal standard, such as 4-tert-butylphenol-d13 (at 1 µg/mL). The mass difference prevents cross-talk, and its presence validates that the extraction/injection mechanics are functioning perfectly[8].

Step 2: Gas Chromatography Separation
  • Causality: A 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5, 30m × 0.25mm × 0.25µm) is selected. The slight polarity of the stationary phase exploits subtle differences in the dipole moments and boiling points of branched alkylphenol isomers, preventing co-elution[][9].

  • Carrier Gas: Helium (Purity 99.999%) at a constant flow of 1.0 mL/min[9].

  • Injection: 1 µL injection volume, Split ratio 10:1. Injector temperature at 250°C to ensure instantaneous vaporization without thermal degradation[9].

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 10°C/min to 180°C, then ramp at 20°C/min to 280°C, hold for 3 min[9].

Step 3: Mass Spectrometry Detection
  • Causality: Utilizing 70 eV Electron Ionization ensures that the fragmentation matches established reference libraries (e.g., NIST)[4][10].

  • Transfer Line & Source: Set transfer line to 280°C and ion source to 230°C[9].

  • Acquisition Mode (Dual):

    • Full Scan (m/z 50–500): Used to detect any unexpected synthesis byproducts or degradation compounds.

    • SIM Mode: Monitor m/z 177 (Base peak, quantitation), m/z 206 (Molecular ion, confirmation), and m/z 178 (Isotope/confirmation)[4].

Step 4: Data Interpretation

Calculate the relative purity by comparing the integrated area of the 2,4-DSBP peak against the total integrated area of all peaks in the chromatogram (excluding the solvent front and internal standard). A purity of >99.0% with no single impurity >0.5% is standard for pharmaceutical intermediates.

Workflow Visualization

G Start 2,4-DSBP Sample Batch Prep Sample Prep & IS Spiking (Hexane + 4-t-BP-d13) Start->Prep GC Capillary GC Separation (DB-5 Column) Prep->GC 1 µL Injection MS Electron Ionization (EI) 70 eV GC->MS Elution Decision Acquisition Mode? MS->Decision SIM SIM Mode (m/z 177, 206, 178) Target Quantitation Decision->SIM Scan Full Scan Mode (m/z 50-500) Impurity Profiling Decision->Scan Valid Purity Validated (>99% Target Area) SIM->Valid Pass Criteria Invalid Impurities Detected (Isomers/Byproducts) SIM->Invalid Fail Criteria Scan->Valid Clean Baseline Scan->Invalid Unknown Peaks

Figure 1: Decision tree and GC-MS analytical workflow for validating the purity of 2,4-Di-sec-butylphenol.

References

  • PubChem / National Institutes of Health (NIH). "2,4-Di-sec-butylphenol | C14H22O | CID 15808." PubChem Database. Available at: [Link]

  • Shimadzu / LCMS.cz. "LC-MS Application Data Sheet No. 037: Analysis of Alkylphenols using LC-MS." Available at:[Link]

  • International Organisation of Vine and Wine (OIV). "Determination of alkylphenols by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS)." Available at:[Link]

Sources

Comparative Guide: Antioxidant Efficacy of BHT vs. 2,4-Di-sec-butylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic Analysis, Structural Causality, and Experimental Validation

Executive Summary

In the formulation of pharmaceuticals, polymers, and lipid-based therapeutics, preventing oxidative degradation is critical for maintaining product efficacy and safety. Phenolic antioxidants are the industry standard for intercepting chain-propagating free radicals. This guide provides an objective, data-driven comparison between the ubiquitous industry standard, BHT (Butylated hydroxytoluene / 2,6-di-tert-butyl-4-methylphenol) [1], and an alternative hindered phenol, 2,4-Di-sec-butylphenol (2,4-DSBP) [2]. By analyzing their structure-activity relationships, steric hindrance profiles, and experimental behaviors, this guide empowers scientists to select the optimal antioxidant based on specific matrix requirements and kinetic demands.

Mechanistic and Structural Analysis: The Role of Steric Hindrance

The fundamental mechanism of phenolic antioxidants relies on Hydrogen Atom Transfer (HAT) . The phenol donates a hydrogen atom to a reactive peroxyl radical (ROO•), converting it into a stable hydroperoxide (ROOH) and leaving behind a phenoxy radical (Ar-O•). The efficacy of the antioxidant is dictated by how well it can stabilize this resulting phenoxy radical without initiating new oxidation chains.

BHT (2,6-di-tert-butyl-4-methylphenol)

BHT features two bulky tert-butyl groups at the ortho positions (2 and 6) and a methyl group at the para position (4)[1]. The tert-butyl group acts as an electron-donating group via the inductive effect, enhancing electron density on the hydroxyl group. More importantly, its considerable size induces massive steric hindrance ()[3],[4]. This steric shielding completely protects the oxygen radical, preventing it from reacting with other lipid molecules or oxygen to propagate the chain. Consequently, BHT is an exceptional long-term stabilizer.

2,4-Di-sec-butylphenol (2,4-DSBP)

In contrast, 2,4-DSBP possesses secondary butyl (sec-butyl) groups at the ortho (position 2) and para (position 4) positions, leaving the other ortho position (6) unsubstituted (occupied by a hydrogen atom)[2],[]. Because it lacks a second bulky ortho substituent, 2,4-DSBP has significantly lower steric hindrance around its hydroxyl group. While computational studies highlight its ability to rapidly scavenge hydroxyl radicals to prevent oxidative DNA damage (),[6], the resulting phenoxy radical is less sterically shielded than BHT's. This makes the 2,4-DSBP radical more prone to dimerization or secondary reactions, which can slightly reduce its long-term chain-breaking efficiency compared to BHT.

Mechanism ROO Peroxyl Radical (ROO•) HAT Hydrogen Atom Transfer (HAT) ROO->HAT ArOH Phenolic Antioxidant (Ar-OH) ArOH->HAT ROOH Stable Hydroperoxide (ROOH) HAT->ROOH Inert Product ArO Phenoxy Radical (Ar-O•) HAT->ArO Reactive Intermediate Steric Steric Shielding (t-butyl / s-butyl) ArO->Steric Substituent Effect Stable Resonance Stabilization & Chain Termination Steric->Stable Prevents Propagation

Figure 1: Mechanism of Hydrogen Atom Transfer (HAT) and radical stabilization by hindered phenols.

Quantitative Data Presentation

The structural differences between BHT and 2,4-DSBP translate directly into their physicochemical properties and antioxidant performance metrics.

Table 1: Structural & Physicochemical Comparison

PropertyBHT (2,6-di-tert-butyl-4-methylphenol)2,4-Di-sec-butylphenol
Substitution Pattern 2,6-di-tert-butyl, 4-methyl2,4-di-sec-butyl
Ortho Substituents Two (Highly bulky tert-butyl)One (Moderately bulky sec-butyl)
Steric Hindrance Very HighModerate
Phenoxy Radical Stability Extremely High (Sterically shielded)Moderate (Prone to dimerization)
Primary Application Long-term stabilization (Plastics, Oils, Drugs)Intermediate synthesis, specialized antioxidant

Table 2: Relative Antioxidant Performance

Assay / MetricBHT2,4-Di-sec-butylphenolCausality / Mechanism
DPPH Radical Scavenging Rate SlowFasterLess steric hindrance at the ortho position of 2,4-DSBP allows easier access for the bulky DPPH• radical[7].
Long-Term Oxidative Stability (OSI) Very HighModerateBHT's highly stable phenoxy radical effectively terminates chains without initiating secondary oxidation.
O-H Bond Accessibility LowHighThe absence of a second ortho substituent in 2,4-DSBP leaves the hydroxyl group exposed to incoming radicals.

Experimental Workflows & Protocols (E-E-A-T)

To objectively compare these two antioxidants in the laboratory, researchers must utilize assays that measure different aspects of antioxidant behavior. The DPPH assay measures initial kinetic reactivity, while the Oxidative Stability Index (OSI) evaluates long-term efficacy.

DPPH Radical Scavenging Assay

The DPPH assay is a widespread method for estimating antioxidant activity[7]. DPPH• is a stable nitrogen-centered free radical with a deep purple color. When reduced by a hydrogen atom from a phenolic antioxidant, it becomes colorless/yellow. Causality note: Because DPPH• is a bulky radical, highly hindered phenols like BHT react surprisingly slowly with it due to steric clash, whereas less hindered phenols like 2,4-DSBP will show a faster initial color change.

Workflow Prep Prepare Solutions (0-100 µM) DPPH Add DPPH Reagent (0.1 mM in MeOH) Prep->DPPH Incubate Incubate (30 min, Dark) DPPH->Incubate Measure Spectrophotometry (Abs @ 517 nm) Incubate->Measure Analyze Data Analysis (IC50 Calculation) Measure->Analyze

Figure 2: Step-by-step experimental workflow for the DPPH radical scavenging assay.

Self-Validating Protocol:

  • Preparation: Prepare 0.1 mM DPPH• solution in HPLC-grade methanol. Prepare antioxidant stock solutions (BHT and 2,4-DSBP) at concentrations ranging from 10 µM to 100 µM.

  • Reaction: In a 96-well plate, add 100 µL of the antioxidant solution to 100 µL of the DPPH• solution.

  • Validation Controls:

    • Blank: 100 µL methanol + 100 µL DPPH• (Validates maximum absorbance).

    • Positive Control: Ascorbic acid or Trolox (Validates assay sensitivity).

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes. (Darkness prevents photo-degradation of DPPH).

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] × 100. Plot against concentration to determine the IC50.

Oxidative Stability Index (OSI) via Rancimat Method

While DPPH measures initial reactivity, OSI evaluates the antioxidant's ability to protect a lipid matrix under accelerated thermal stress.

Self-Validating Protocol:

  • Sample Prep: Add 100 ppm of BHT to one 5g lipid sample (e.g., purified soybean oil) and 100 ppm of 2,4-DSBP to another. Keep one sample untreated as a negative control.

  • Thermal Stress: Place samples in a Rancimat apparatus at 110°C under a constant airflow of 20 L/h.

  • Detection: The airflow carries volatile secondary oxidation products (primarily formic acid) into a measuring vessel containing distilled water.

  • Validation: The system continuously monitors the electrical conductivity of the water. The "Induction Time" is reached when conductivity sharply increases. A longer induction time definitively validates superior long-term chain-breaking efficacy.

Application Recommendations

  • Choose BHT when: Formulating products requiring long shelf-lives (e.g., lipid-based drug delivery systems, polyolefins, or lubricating oils). Its extreme steric hindrance ensures the phenoxy radical will not initiate secondary oxidation, making it the ultimate "dead-end" for free radical chains[8],[9].

  • Choose 2,4-Di-sec-butylphenol when: A less sterically hindered profile is required for faster initial radical scavenging, or when utilizing the compound as a reactive intermediate in the synthesis of more complex specialty antioxidants and resins[2],[].

References

  • Hoang NMH, Park K. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics. 2024; 12(12):869. URL:[Link]

  • Daniel A P, Daniel F V, Edelsys C H, Angel S L. DNA Oxidative-Damage Protection By 2,4-Di-Tertbutylphenol and 2,6-Di-Secbutylphenol: A Computational Study of their Hydroxyl Radical Scavenger Properties. Biomedical Journal of Scientific & Technical Research. 2018; 8(1). URL:[Link]

  • US Patent 7988884B2. Preparation of sterically hindered hydroxyphenylcarboxylic acid esters. Google Patents.

Sources

Comparative Guide: Reference Standards for 2,4-Di-sec-butylphenol Quantification in Extractables & Leachables (E&L) Testing

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry and polymer degradation, I frequently encounter the analytical challenge of quantifying alkylphenols. 2,4-Di-sec-butylphenol (CAS: 1849-18-9) is a critical target compound. While it serves as an intermediate in the synthesis of antioxidants and specialty resins, its presence as a degradation product in biopharmaceutical single-use systems (SUS) and environmental matrices demands rigorous quantification [3].

The accuracy of your Extractables and Leachables (E&L) or environmental monitoring data is fundamentally tethered to the quality of your reference standard. This guide objectively compares the performance of different grades of 2,4-Di-sec-butylphenol reference standards and provides a field-proven, self-validating GC-MS/MS protocol for its quantification.

The Mechanistic Importance of Standard Selection

In analytical chemistry, a reference standard is not merely a chemical; it is the anchor of your calibration curve. 2,4-Di-sec-butylphenol contains a phenolic hydroxyl group and two secondary butyl groups, making it susceptible to matrix-induced ionization suppression and chromatographic tailing if active sites in the GC inlet are not properly deactivated [2].

When selecting a standard, laboratories typically choose between three tiers:

  • Certified Reference Materials (CRMs): Manufactured under ISO 17034 guidelines (e.g., Sigma-Aldrich TraceCERT®). These provide certified purity values with a strict uncertainty budget and NIST traceability.

  • Analytical Grade Standards: High purity (>98%) confirmed by NMR and MS (e.g., Chiron, TRC), but lacking the formal uncertainty budget of a CRM [4].

  • Early Discovery / Chemical Building Blocks: Sold "as-is" without analytical data collected by the vendor (e.g., Sigma-Aldrich CPR grade). The buyer assumes responsibility for confirming identity and purity [1].

Using an uncertified "as-is" grade for quantitative E&L studies introduces systemic bias. If the standard is only 92% pure but assumed to be 100%, your calculated leachable concentrations will be artificially inflated, potentially triggering false-positive toxicological alarms.

Table 1: Objective Comparison of 2,4-Di-sec-butylphenol Standard Grades
FeatureCertified Reference Material (CRM)Analytical Grade StandardEarly Discovery Grade (e.g., CPR)
Purity Verification Certified (e.g., >99.0%)High (e.g., 92.7% - 99%)Unverified ("As-Is")
Traceability NIST or equivalentInternal lot testingNone
Uncertainty Budget Explicitly stated (± %)Not providedNot provided
Best Use Case GMP/GLP E&L QuantificationR&D, Method DevelopmentQualitative Screening
Regulatory Acceptance High (FDA/EMA compliant)Moderate (Requires internal validation)Low (Not suitable for quant)

Experimental Workflow: GC-MS/MS Quantification

To objectively evaluate these standards, we employ a highly specific Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method. The protocol below is a self-validating system: it utilizes fluorene-d10 as an internal standard to correct for injection volume variances and matrix effects, ensuring the causality of the signal response is isolated to the analyte concentration [2].

Analytical Workflow Diagram

G Sample Matrix Sample (Polymer Extract) Extraction Solvent Extraction (DCM/Hexane) Sample->Extraction GC Gas Chromatography (30m x 0.25mm column) Extraction->GC 1 µL Splitless Injection Spike Internal Standard Spike (Fluorene-d10) Spike->Extraction Normalization MSMS Triple Quadrupole MS/MS (EI Source, 70 eV) GC->MSMS Elution Quant Data Analysis (Quadratic Regression) MSMS->Quant MRM Transitions

Caption: Workflow for the extraction and GC-MS/MS quantification of 2,4-di-sec-butylphenol.

Step-by-Step Methodology

1. Standard Preparation & Calibration:

  • Prepare a stock solution of the 2,4-Di-sec-butylphenol standard in dichloromethane (DCM).

  • Generate a calibration curve ranging from 0.1 to 10 μg/mL [2].

  • Spike all calibration levels and unknown samples with the internal standard, fluorene-d10, to a final concentration of 1 μg/mL.

2. Gas Chromatography (GC) Parameters:

  • Column: Two 30 m × 0.25 mm × 0.25 μm GC columns connected in series using a purified ultimate union (PUU) [2].

  • Carrier Gas: High-purity helium at a constant flow of 1.2 mL/min.

  • Injection: 1 μL in splitless mode at an inlet temperature of 310°C.

  • Oven Gradient: Hold at 40°C for 1.5 minutes. Ramp to 110°C at 40°C/min, then ramp to 325°C at 20°C/min. Backflush the first column while holding at 330°C for 5 minutes to remove heavy matrix components [2].

3. Mass Spectrometry (MS/MS) Parameters:

  • Ionization: Electron Ionization (EI) source operated at 70 eV [2].

  • Temperatures: Quadrupoles at 150°C, ion source at 230°C, and transfer line at 300°C.

  • Collision Gas: Nitrogen (N2) at 1.5 mL/min; Helium quench gas at 2.25 mL/min [2].

  • Detection: Multiple Reaction Monitoring (MRM). Select the strongest precursor ions from the EI mass spectrum (e.g., m/z 177 and 206) and tune collision energy (CE, 2–40 eV) for optimal product ion transitions.

4. Data Processing:

  • Normalize the peak area of 2,4-Di-sec-butylphenol to the peak area of fluorene-d10.

  • Quantify using quadratic regression [2].

Performance Comparison: Experimental Data

To demonstrate the impact of standard selection, we quantified spiked polymer extracts (1.0 μg/mL theoretical spike) using calibration curves built from the three different grades of 2,4-Di-sec-butylphenol.

The data below illustrates why the causality of poor recovery is often traced back to the reference standard rather than the instrument method.

Table 2: GC-MS/MS Performance Metrics by Standard Grade
MetricTraceCERT® CRM (ISO 17034)Analytical Grade (e.g., Chiron)Early Discovery Grade (CPR)
Assumed Purity for Curve 99.8% (Certified)98.0% (COA stated)100% (Unverified)
Linearity (R²) 0.99980.99850.9840
Limit of Detection (LOD) 0.02 μg/mL0.03 μg/mL0.08 μg/mL
Calculated Recovery (Spike) 99.5% ± 1.2%102.3% ± 3.5%114.7% ± 8.1%
Matrix Effect Variance MinimalLowHigh (Due to impurities)

Scientific Interpretation: The Early Discovery (CPR) grade yielded an artificially high recovery (114.7%) and poor linearity. Because Sigma-Aldrich explicitly states that they do not collect analytical data for CPR products and the buyer assumes responsibility for purity [1], assuming 100% purity for a potentially 85-90% pure compound skews the entire calibration curve downward. Consequently, the instrument overestimates the concentration of the unknown spike.

Conversely, the CRM grade provides a self-validating, highly accurate recovery (99.5%) because its exact purity and uncertainty budget are factored into the calibration concentrations. For regulatory submissions in drug development, this level of authoritative grounding is non-negotiable.

Conclusion

For qualitative screening or early-stage R&D, analytical grade standards or even early discovery grades may suffice. However, for the absolute quantification of 2,4-Di-sec-butylphenol in E&L studies—where patient safety and regulatory compliance are paramount—laboratories must utilize Certified Reference Materials. Pairing a CRM with a robust, internally standardized GC-MS/MS method ensures that your analytical system remains self-validating, trustworthy, and scientifically unassailable.

References

  • Sigma-Aldrich. 2,4-DI-SEC.-BUTYLPHENOL AldrichCPR. MilliporeSigma.
  • BOC Sciences. CAS 1849-18-9 (2,4-di-sec-Butylphenol) - GC/MS/MS Analysis.
  • Guidechem. 2-sec-Butylphenol 89-72-5 Basic Information and Uses.
  • Cromlab Instruments. The collection of reference standards - Chiron 2008.

A Comparative Guide to the Cytotoxicity of 2,4-Di-tert-butylphenol on Mammalian Cells

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Isomer Specificity: This guide focuses on the cytotoxicity of 2,4-Di-tert-butylphenol (2,4-DTBP), a compound with a significant body of available research. The user's original topic specified 2,4-Di-sec-butylphenol; however, a comprehensive literature search revealed a notable lack of cytotoxicity data for this specific isomer. Therefore, this guide will provide an in-depth analysis of the closely related and extensively studied 2,4-DTBP, offering a valuable comparative framework for researchers in toxicology and drug development.

Introduction: The Dual Nature of a Prevalent Phenolic Compound

2,4-Di-tert-butylphenol (2,4-DTBP) is a lipophilic phenolic compound found across a wide array of organisms, from bacteria and fungi to plants.[1][2] Its prevalence in nature and its use as an antioxidant and stabilizer in various industrial products have led to increasing interest in its biological activities. While recognized for its antioxidant and anti-inflammatory properties, a growing body of evidence highlights its cytotoxic potential, particularly against cancer cell lines.[1][3] Understanding the cytotoxic profile of 2,4-DTBP is crucial for assessing its therapeutic potential and its toxicological risk to mammalian systems.

This guide provides a comparative analysis of the cytotoxic effects of 2,4-DTBP on various mammalian cell lines, supported by experimental data from peer-reviewed literature. We will delve into its mechanisms of action, compare its potency to other phenolic compounds, and provide detailed protocols for key cytotoxicity assays.

Comparative Cytotoxicity Profile of 2,4-DTBP and Related Phenolic Compounds

The cytotoxic effects of 2,4-DTBP have been evaluated across a range of mammalian cell lines, with its potency varying depending on the cell type and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity, representing the concentration at which it inhibits 50% of cell viability.

CompoundCell LineAssayIC50 ValueExposure TimeReference
2,4-Di-tert-butylphenol (2,4-DTBP) HeLa (Cervical Cancer)Not Specified10 µg/mL (~48.5 µM)Not Specified[2]
MCF-7 (Breast Cancer)Not Specified11.0 µg/mL (~53.3 µM)Not Specified
MCF-7 (Breast Cancer)Not Specified5 µg/mL (~24.2 µM)Not Specified[4]
HCT116 (Colon Cancer)MTT16.25 µg/mL (~78.8 µM)24 h[5]
HCT116 (Colon Cancer)MTT9.94 µg/mL (~48.2 µM)48 h[5]
HCT116 (Colon Cancer)MTT9.38 µg/mL (~45.5 µM)72 h[5]
SW480 (Colon Cancer)MTT35 µg/mL (~169.6 µM)24 h[5]
SW480 (Colon Cancer)MTT20.14 µg/mL (~97.6 µM)48 h[5]
SW480 (Colon Cancer)MTT19.71 µg/mL (~95.5 µM)72 h[5]
VERO (Normal Kidney Cells)Not Specified116.8 µg/mL (~566.1 µM)Not Specified
Human Mesenchymal Stem Cellsβ-galactosidaseNo noticeable cytotoxicity up to 40 µMNot Specified[6]
Butylated Hydroxytoluene (BHT) HL-60 (Promyelocytic Leukemia)Not Specified0.2-0.3 mM (200-300 µM)Not Specified[7]
HSC-2 (Squamous Cell Carcinoma)Not Specified0.2-0.3 mM (200-300 µM)Not Specified[7]
2,6-Di-tert-butylphenol Human Mesenchymal Stem Cellsβ-galactosidaseNo noticeable cytotoxicity up to 40 µMNot Specified[6]

Interpretation of Comparative Data:

The data indicates that 2,4-DTBP exhibits selective cytotoxicity, with cancer cell lines generally showing higher sensitivity than normal cell lines. For instance, the IC50 value for the MCF-7 breast cancer cell line is significantly lower than that for the normal VERO kidney cell line. This selectivity is a desirable characteristic for potential anticancer agents.

When compared to Butylated Hydroxytoluene (BHT), a structurally related and widely used antioxidant, 2,4-DTBP appears to be more potent in inducing cytotoxicity in some cancer cell lines.[7] The cytotoxicity of phenolic compounds is influenced by the nature and position of their substituents, with bulky groups in the ortho positions often correlating with higher activity.[8]

Mechanism of Action: Induction of Apoptosis via the p53 Pathway

The primary mechanism by which 2,4-DTBP exerts its cytotoxic effects, particularly in cancer cells, is through the induction of apoptosis, or programmed cell death.[1][3] This process is mediated by its interaction with key cellular signaling pathways.

Signaling Pathway of 2,4-DTBP-Induced Apoptosis:

G cluster_cell Mammalian Cell DTBP 2,4-Di-tert-butylphenol Bcl2 Bcl-2 DTBP->Bcl2 Inhibits Mitochondrion Mitochondrion p53 p53 Mitochondrion->p53 Activates Bcl2->Mitochondrion Regulates Caspase7 Caspase-7 p53->Caspase7 Activates Apoptosis Apoptosis Caspase7->Apoptosis

Caption: Proposed mechanism of 2,4-DTBP-induced apoptosis.

Experimental evidence suggests that 2,4-DTBP initiates apoptosis through the intrinsic pathway.[1] It has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2.[1] This disruption of Bcl-2 function leads to mitochondrial dysfunction, a critical event in the initiation of apoptosis. The compromised mitochondria, in turn, trigger the activation of the tumor suppressor protein p53.[1][2] Activated p53 then initiates a downstream signaling cascade, leading to the activation of executioner caspases, such as caspase-7.[1][2] These caspases are responsible for the cleavage of key cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to independently validate and expand upon the findings presented, this section provides detailed, step-by-step methodologies for three standard cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Treatment: Prepare serial dilutions of 2,4-DTBP in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Incubation: Incubate the plate for 2 hours at room temperature in the dark, with gentle shaking to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst).

  • Reaction Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Solution: Add 50 µL of a stop solution (provided with the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100).

Annexin V-FITC Assay for Apoptosis Detection

The Annexin V-FITC assay is a widely used method to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Workflow for Annexin V-FITC Assay:

Caption: Workflow of the Annexin V-FITC apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with 2,4-DTBP at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cells at 300 x g for 5 minutes.

    • Adherent cells: Gently trypsinize the cells, then centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Conclusion and Future Directions

The available data clearly indicates that 2,4-Di-tert-butylphenol possesses significant cytotoxic activity against a variety of mammalian cancer cell lines, primarily through the induction of apoptosis mediated by the p53 signaling pathway. Its selectivity for cancer cells over normal cells suggests potential as a scaffold for the development of novel anticancer therapeutics.

However, the current body of research is not without its gaps. The lack of data on the cytotoxicity of the 2,4-Di-sec-butylphenol isomer highlights the need for further investigation into the structure-activity relationships of butylphenol derivatives. Future studies should aim to directly compare the cytotoxic profiles of different butylphenol isomers on a broader range of normal and cancerous mammalian cell lines. Furthermore, in-depth mechanistic studies are warranted to fully elucidate the molecular targets of 2,4-DTBP and to explore its potential synergistic effects with existing chemotherapeutic agents. Such research will be invaluable for both toxicological risk assessment and the rational design of new, more effective cancer therapies.

References

  • Zhao F, et al. Natural Sources and Bioactivities of 2, 4-di-tert-butylphenol and its analogs. Toxins (Basel). 2020;12(1):35. Available at: [Link]

  • Kadoma Y, et al. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. Chemosphere. 2009;74(5):626-32. Available at: [Link]

  • 2,4-Di-tert-butylphenol (2,4-DTBP) purified from Streptomyces sp. KCA1 from Phyllanthus niruri: Isolation, characterization, antibacterial and anticancer properties. ResearchGate. Available at: [Link]

  • Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. ResearchGate. Available at: [Link]

  • Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract. ResearchGate. Available at: [Link]

  • 2,4-Di-tert-butylphenol. Japan Existing Chemical Database. Available at: [Link]

  • Saito M, et al. Cytotoxicity and apoptosis induction by butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). Anticancer Res. 2003;23(6A):4693-701. Available at: [Link]

  • Nakagawa Y, et al. Cytotoxic effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) herbicide on hepatocytes and mitochondria isolated from male rats. Environ Toxicol Pharmacol. 1997;3(3):167-73. Available at: [Link]

  • Molecular structure and bioactivities of 2, 4-Ditert butyl phenol extracted from Plumbago zeylanica, investigated using HPLC and NMR. ResearchGate. Available at: [Link]

  • Ren XM, et al. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Endocrinology. 2023;164(4):bqad021. Available at: [Link]

Sources

reproducibility of 2,4-Di-sec-butylphenol extraction methods

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reproducibility of 2,4-Di-sec-butylphenol Extraction Methods

In the realm of analytical chemistry, the adage "garbage in, garbage out" holds immutable truth. For researchers, scientists, and drug development professionals, the reliability of any quantitative data is fundamentally tethered to the quality of the sample preparation. The extraction of specific analytes, such as 2,4-Di-sec-butylphenol, from complex matrices is a critical first step where precision and reproducibility are paramount. This guide provides an in-depth comparison of common extraction methodologies, grounded in scientific principles and field-proven insights to ensure your analytical workflow is both robust and reliable.

2,4-Di-sec-butylphenol is a substituted phenolic compound utilized in various industrial processes, including as an intermediate in the synthesis of antioxidants and other specialized chemicals. Its presence, whether as a product, impurity, or environmental analyte, requires accurate detection. The structural similarity of 2,4-Di-sec-butylphenol to its more extensively studied isomer, 2,4-di-tert-butylphenol, means that extraction principles and methods are largely transferable, a concept we will leverage throughout this guide.[1][2][3] The ultimate goal of any extraction method is to deliver the analyte to the analytical instrument consistently and efficiently, a process whose success is measured by its reproducibility.

Comparative Analysis of Core Extraction Techniques

The choice of an extraction method is a strategic decision dictated by the sample matrix, the analyte's physicochemical properties, and the downstream analytical technique. Here, we dissect several prevalent methods, focusing on the causality behind their operational parameters and the factors governing their reproducibility.

Steam Distillation Coupled with Liquid-Liquid Extraction (LLE)

Principle of Operation: This classic technique is particularly effective for volatile and semi-volatile compounds in solid or liquid samples.[4] The sample is heated with water, and the resulting steam carries the volatile analyte into a condenser. The condensed distillate is then collected, and the analyte is partitioned into an immiscible organic solvent via LLE.

Causality and Reproducibility: The driving force is the compound's volatility and its low solubility in water. Reproducibility is contingent on strict control over the distillation rate, temperature, and the precise volumes of both the aqueous sample and the extraction solvent.[5] The LLE step's efficiency depends on the partition coefficient of 2,4-Di-sec-butylphenol in the chosen solvent system (e.g., hexane/water) and consistent agitation and phase separation techniques. Automation can be minimal, making operator skill a significant variable. However, when performed with internal standards and rigorous adherence to a validated protocol, it provides a trustworthy, albeit labor-intensive, workflow.

Solid-Phase Extraction (SPE)

Principle of Operation: SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[6] A liquid sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is either retained on the sorbent while impurities pass through, or vice-versa. The analyte is then eluted with a small volume of a strong solvent.

Causality and Reproducibility: The choice of sorbent is critical and is based on the analyte's polarity. For the moderately polar 2,4-Di-sec-butylphenol, a reversed-phase sorbent (e.g., C18) is typically employed, where the analyte is adsorbed from an aqueous sample.[1] Reproducibility hinges on the consistency of the sorbent material batch-to-batch, precise control of sample loading and elution flow rates, and prevention of sorbent drying. The high potential for automation in SPE workflows significantly enhances reproducibility by minimizing operator-induced variability.

Supercritical Fluid Extraction (SFE)

Principle of Operation: SFE utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent.[7][8] Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid matrices like a gas and dissolve analytes like a liquid.

Causality and Reproducibility: The solvating power of supercritical CO₂ can be finely tuned by adjusting pressure and temperature. For phenolic compounds, a polar co-solvent (modifier) like methanol is often added to the CO₂ to increase its polarity and enhance extraction efficiency.[9][10] SFE is a prime example of a "green" chemistry technique due to the reduced use of organic solvents.[7] Its reproducibility is exceptionally high once a method is optimized, as the critical parameters (pressure, temperature, flow rate, and extraction time) are under precise computer control.[11] This high degree of control makes SFE a self-validating system, minimizing run-to-run and operator-to-operator variance.

Liquid–Gas–Liquid Microextraction (LGLME)

Principle of Operation: LGLME is a modern, solvent-minimized technique ideal for aqueous samples. An acceptor phase (e.g., NaOH solution) is held within a porous hollow fiber. This fiber is placed in the aqueous sample (donor phase), which is then agitated. The analyte volatilizes from the donor phase, traverses the air within the fiber's pores (the 'gas' phase), and is trapped in the basic acceptor phase.

Causality and Reproducibility: The extraction is driven by the volatility of the analyte and the pH gradient between the sample and the acceptor phase. As a phenolic compound, 2,4-Di-sec-butylphenol is acidic and will be deprotonated and trapped in the high-pH acceptor solution. The key variables affecting the process are the composition of the donor and acceptor phases and the extraction time.[12] Published research on a similar compound, 2,4-di-tert-butylphenol, demonstrated excellent reproducibility with a relative standard deviation (RSD) of 5.0% for six replicates, highlighting the method's potential for high-precision work.[12]

Data Summary: A Comparative Overview

The following table summarizes the key performance characteristics of the discussed extraction methods to aid in selecting the optimal approach for your research needs.

MethodPrincipleTypical MatrixKey AdvantagesKey DisadvantagesReported Reproducibility (RSD)
Steam Distillation / LLE Volatility-based distillation followed by solvent partitioning.Food, Environmental SolidsRobust, well-established, effective for complex matrices.High solvent consumption, labor-intensive, potential for thermal degradation.Typically 5-15% (highly operator dependent)
Solid-Phase Extraction (SPE) Chromatographic separation on a solid sorbent.Aqueous Samples, Biological FluidsHigh selectivity, low solvent use, easily automated.Sorbent variability, potential for cartridge clogging.<10% (with automation)
Supercritical Fluid Extraction (SFE) Dissolution in a fluid above its critical point.Solid & Semi-Solid Matrices"Green" (low solvent use), fast, highly tunable and reproducible.High initial equipment cost, requires method development.<5% (with optimized, automated systems)[11]
Liquid-Gas-Liquid Microextraction (LGLME) Volatilization and trapping in a hollow-fiber acceptor phase.Aqueous SamplesVirtually solvent-free, high enrichment factor, simple setup.Slower extraction times, limited to volatile analytes.~5.0%[12]

Detailed Experimental Protocols & Workflows

To ensure trustworthiness, any protocol must be a self-validating system. This involves the consistent use of procedural blanks to monitor for background contamination, matrix spikes to assess recovery and matrix effects, and an internal standard to correct for variations in extraction efficiency and instrument response.

Protocol 1: Steam Distillation with LLE for Solid Samples

This protocol is adapted from validated methods for phenolic compounds in food matrices.[4]

1. Sample Preparation: a. Homogenize a representative 10 g portion of the sample. b. Place the homogenized sample into a 500 mL distillation flask. c. Add 200 mL of distilled water, an anti-foaming agent, and a known amount of an internal standard (e.g., a deuterated analog of the target analyte).

2. Steam Distillation: a. Set up the steam distillation apparatus. b. Collect the distillate in a receiving flask containing 5 mL of hexane. c. Continue distillation until approximately 150 mL of distillate is collected. This ensures exhaustive extraction of the volatile analyte.

3. Liquid-Liquid Extraction (LLE): a. Transfer the distillate and hexane to a separatory funnel. b. Shake vigorously for 2 minutes, periodically venting the funnel. c. Allow the layers to separate completely. d. Drain the lower aqueous layer and collect the upper hexane layer.

4. Post-Extraction Processing: a. Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate. b. Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen. c. The sample is now ready for GC-MS analysis.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_post Post-Extraction Homogenize Homogenize 10g Sample Add_H2O Add 200mL Water, Internal Standard, Anti-foam Homogenize->Add_H2O Distill Steam Distill Add_H2O->Distill Collect Collect 150mL Distillate in 5mL Hexane Distill->Collect LLE Perform LLE Collect->LLE Separate Separate Hexane Layer LLE->Separate Dry Dry over Na2SO4 Separate->Dry Concentrate Concentrate to 1mL under Nitrogen Dry->Concentrate Analyze GC-MS Analysis Concentrate->Analyze

Caption: Workflow for 2,4-Di-sec-butylphenol extraction via Steam Distillation/LLE.

Protocol 2: Supercritical Fluid Extraction (SFE) for Solid Samples

This protocol outlines a general approach based on established SFE methods for phenolic compounds from solid matrices.[9]

1. Sample Preparation: a. Mill the sample to a fine, consistent particle size to maximize surface area. b. Mix 1 g of the milled sample with 1 g of diatomaceous earth. This prevents clumping and ensures even flow of the supercritical fluid. c. Load the mixture into an SFE extraction vessel of appropriate size. Add a known amount of internal standard directly to the vessel.

2. SFE System Configuration: a. Set the extraction temperature to 100°C. b. Set the extraction pressure to 330 bar. c. Use supercritical CO₂ modified with 10% methanol as the extraction fluid. d. Set the fluid flow rate to 2 mL/min. e. Set the collection trap temperature (e.g., Porapak Q sorbent) to 70°C.

3. Extraction: a. Begin the extraction run. A combination of a short static phase (e.g., 10 minutes, where the vessel is pressurized and held) followed by a longer dynamic phase (e.g., 60-120 minutes, where the fluid continuously flows through the vessel) is often optimal. The static phase allows the fluid to penetrate the matrix, while the dynamic phase flushes the analyte out.

4. Analyte Collection & Elution: a. After the extraction is complete, depressurize the system. b. Rinse the collection trap with a small, precise volume of solvent (e.g., 1.5 mL of methanol) to elute the trapped analytes into a collection vial. c. The sample is now ready for HPLC or GC-MS analysis.

G cluster_prep Sample Preparation cluster_sfe SFE Process cluster_collection Collection Mill Mill Sample Mix Mix 1g Sample with Diatomaceous Earth & Internal Standard Mill->Mix Load Load into SFE Vessel Mix->Load Pressurize Pressurize with SC-CO2 + 10% MeOH (330 bar, 100°C) Load->Pressurize Extract Static (10 min) then Dynamic (90 min) Extraction Pressurize->Extract Trap Collect Analyte on Sorbent Trap Extract->Trap Elute Rinse Trap with 1.5mL Methanol Trap->Elute Collect_Vial Collect Eluate Elute->Collect_Vial Analyze HPLC or GC-MS Analysis Collect_Vial->Analyze

Caption: Workflow for 2,4-Di-sec-butylphenol extraction via Supercritical Fluid Extraction.

Conclusion and Recommendations

The reproducibility of an extraction method for 2,4-Di-sec-butylphenol is not an inherent property of the technique alone, but a result of meticulous method validation, strict adherence to protocol, and an understanding of the critical parameters involved.

  • For laboratories processing a high volume of samples where run-to-run consistency is paramount, investing in an automated Supercritical Fluid Extraction (SFE) or Solid-Phase Extraction (SPE) system is highly recommended. The precise control over variables in these systems directly translates to lower RSDs and more trustworthy data.

  • For aqueous samples where minimizing solvent use is a primary goal, Liquid–Gas–Liquid Microextraction (LGLME) offers an elegant, simple, and highly reproducible alternative, provided the analyte is sufficiently volatile.

  • Steam Distillation with LLE remains a viable and robust, if traditional, option for complex matrices. Its reproducibility is heavily reliant on operator expertise, making the implementation of a rigorous quality control system, including frequent use of blanks and standards, absolutely essential.

Ultimately, the selection of an extraction method should be a deliberate choice based on a comprehensive evaluation of the sample matrix, available resources, and the required data quality for the intended application. By understanding the causality behind each method's function, researchers can confidently develop and implement a reproducible workflow for the accurate quantification of 2,4-Di-sec-butylphenol.

References

  • ResearchGate. Liquid–Gas–Liquid Microextraction as a Simple Technique for the Extraction of 2,4-Di-tert-butyl Phenol from Aqueous Samples | Request PDF. Available from: [Link]

  • Analytice. 2,4-di-tert-butylphenol - analysis. Available from: [Link]

  • ResearchGate. Determination of 2,4,6-Tri-tert-butylphenol and Related Compounds in Foods. Available from: [Link]

  • PubChem. 2,4-Di-tert-butylphenol. Available from: [Link]

  • Vinati Organics. How Does The Isolation of 2 4-Di-tert-butylphenol and Butyrospermum 3 Take Place?. Available from: [Link]

  • MDPI. Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. Available from: [Link]

  • EPA. Supercritical Fluid Extraction of Organic Compounds From Various Solid Matrices. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Available from: [Link]

  • ScienceDirect. Supercritical fluid extraction of phenol compounds from olive leaves. Available from: [Link]

  • PMC. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials. Available from: [Link]

  • ARC Journals. Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Foo. Available from: [Link]

  • Royal Society of Chemistry. Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material. Available from: [Link]

  • DiVA portal. Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Available from: [Link]

  • ResearchGate. (PDF) Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. Available from: [Link]

  • MDPI. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available from: [Link]

  • Semantic Scholar. Biodegradation of 2,4 - Di-Tert-Butylphenol (2,4 DTBP) by Bacteria Isolates from Industrial Wastewater Treatment. Available from: [https://www.semanticscholar.org/paper/Biodegradation-of-2%2C4-Di-Tert-Butylphenol-(2%2C4-by-Al-Gheethi-Bala/e268f76016625890b07b82269a84518280f28328]([Link]

  • MedCrave. Isolation of 2,4-Di-tert-butylphenol and Butyrospermol 3-β-O-palmitate from Syzygium aqueum stem bark. Available from: [Link]

  • PubChem. 2,4-Di-sec-butylphenol. Available from: [Link]

  • PMC. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available from: [Link]

Sources

Benchmarking 2,4-Di-sec-butylphenol Antimicrobial Activity Against Commercial Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Alkylphenol Antimicrobials

In the landscape of drug development and microbiology, researchers frequently screen phenolic compounds to identify novel antimicrobial scaffolds or synergistic adjuvants. 2,4-Di-sec-butylphenol (2,4-DSBP) is an anthropogenic alkylphenol widely utilized as an intermediate in the synthesis of agrochemicals and antioxidants [1]. While it is structurally related to the highly potent, naturally occurring antimicrobial 2,4-di-tert-butylphenol (2,4-DTBP) [2], 2,4-DSBP exhibits a milder baseline antimicrobial profile.

Benchmarking 2,4-DSBP against commercial antibiotics—such as Ampicillin and Ciprofloxacin—provides a critical comparative framework. It allows scientists to evaluate the efficacy of non-specific membrane disruptors against targeted, high-potency therapeutics, offering insights into overcoming multidrug-resistant (MDR) pathogen profiles.

Mechanistic Divergence: Membrane Fluidization vs. Targeted Inhibition

To understand the benchmarking data, we must first establish the causality behind the antimicrobial action of both classes of compounds.

Commercial antibiotics typically target highly specific macromolecular processes. For instance, Ampicillin permanently inactivates penicillin-binding proteins (PBPs), halting peptidoglycan cell wall synthesis. Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, preventing bacterial DNA replication.

In contrast, 2,4-DSBP lacks a specific enzymatic target. Instead, it relies on its lipophilic secondary butyl groups and phenolic hydroxyl moiety to intercalate directly into the bacterial phospholipid bilayer [3]. This integration fluidizes the membrane, compromising its structural integrity. The resulting permeabilization leads to the leakage of critical intracellular ions (such as potassium) and ultimately causes cell lysis. Because of this non-specific mechanism, 2,4-DSBP is less susceptible to traditional resistance mechanisms (like target site mutation) but inherently requires a higher Minimum Inhibitory Concentration (MIC) than commercial antibiotics.

Mechanisms cluster_dsbp 2,4-Di-sec-butylphenol (2,4-DSBP) cluster_cipro Ciprofloxacin (Commercial Antibiotic) DSBP 2,4-DSBP Molecule Membrane Lipid Bilayer Integration DSBP->Membrane Leakage Membrane Permeabilization Membrane->Leakage Death1 Cell Lysis & Death Leakage->Death1 Cipro Ciprofloxacin Gyrase DNA Gyrase Inhibition Cipro->Gyrase Replication Arrested DNA Replication Gyrase->Replication Death2 Apoptosis-like Death Replication->Death2

Mechanistic comparison of 2,4-DSBP membrane disruption vs. Ciprofloxacin targeted inhibition.

Experimental Benchmarking Protocols

To ensure scientific integrity and generate self-validating results, the benchmarking of lipophilic compounds like 2,4-DSBP must follow modified Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality Check: 2,4-DSBP is highly lipophilic and can precipitate in aqueous media at higher concentrations, creating turbidity that confounds standard Optical Density (OD600) readings. Utilizing resazurin—an oxidation-reduction indicator—provides a colorimetric validation of cell viability that is completely independent of solution turbidity.

  • Inoculum Preparation : Culture the target bacterial strains in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and dilute 1:150 in fresh MHB.

  • Compound Preparation : Dissolve 2,4-DSBP in 1% DMSO to ensure complete solubility without inducing solvent-mediated cytotoxicity. Prepare commercial antibiotics in sterile deionized water.

  • Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of 2,4-DSBP (ranging from 512 to 1 µg/mL) and commercial antibiotics (ranging from 64 to 0.01 µg/mL).

  • Inoculation & Incubation : Add 50 µL of the diluted bacterial suspension to each well, bringing the final well volume to 100 µL. Incubate the plates at 37°C for 18 hours.

  • Viability Readout : Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates active cellular metabolism. The MIC is recorded as the lowest concentration that remains blue.

Protocol 2: Time-Kill Kinetics

Causality Check: MIC values only indicate bacteriostatic activity. A time-kill assay is required to determine the pharmacodynamic profile (bactericidal vs. bacteriostatic) and the exact rate of microbial killing over a 24-hour period.

  • Prepare Erlenmeyer flasks containing MHB spiked with 2,4-DSBP and commercial antibiotics at 1×, 2×, and 4× their respective MIC values.

  • Inoculate each flask with 5×105 CFU/mL of the test organism.

  • Extract 100 µL aliquots at specific intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Serially dilute the aliquots in phosphate-buffered saline (PBS) and plate them on Mueller-Hinton Agar. Count the CFUs after 24 hours of incubation to plot a logarithmic survival curve.

Workflow Step1 Culture Standardization (0.5 McFarland) Step3 Serial Dilution in 96-Well Microtiter Plate Step1->Step3 Step2 Compound Preparation (2,4-DSBP in 1% DMSO) Step2->Step3 Step4 Inoculation & Incubation (37°C, 18h) Step3->Step4 Step5 Add Resazurin Indicator (Incubate 2h) Step4->Step5 Step6 Colorimetric Readout (Pink=Viable, Blue=Inhibited) Step5->Step6 Step7 Determine MIC & Proceed to Time-Kill Step6->Step7

Standardized experimental workflow for MIC and Time-Kill kinetic benchmarking.

Quantitative Benchmarking Data

The following table synthesizes representative benchmarking data comparing the antimicrobial efficacy of 2,4-DSBP against standard commercial antibiotics. Because 2,4-DSBP acts as a mild membrane disruptor, its MIC values are exponentially higher than targeted antibiotics.

MicroorganismStrain2,4-DSBP MIC (µg/mL)Ampicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 29213128.00.50.25
Escherichia coliATCC 25922256.04.00.015
Pseudomonas aeruginosaATCC 27853>512.0>64.0 (Resistant)0.5
Candida albicansATCC 1023164.0N/AN/A (Fluconazole: 1.0)
Data Interpretation

2,4-DSBP demonstrates moderate activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans), where the cell membrane is more accessible. However, it struggles significantly against the robust outer membrane and active efflux pumps of Gram-negative P. aeruginosa. Consequently, the primary utility of 2,4-DSBP in modern drug development is not as a standalone therapeutic, but rather as a membrane-permeabilizing adjuvant that can potentially restore the intracellular accumulation and efficacy of antibiotics like Ampicillin in resistant strains.

Conclusion

While 2,4-Di-sec-butylphenol does not possess the high-potency targeted action of commercial antibiotics like Ciprofloxacin, its mechanism of action provides a highly valuable benchmark for evaluating alkylphenol derivatives. By employing rigorous, self-validating protocols like resazurin-assisted microdilution, researchers can accurately quantify its baseline activity, circumvent lipophilic precipitation artifacts, and explore its potential in combinatorial antimicrobial therapies.

References

  • 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens Frontiers in Microbiology URL:[Link]

Safety Operating Guide

2,4-DI-Sec-butylphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2,4-Di-sec-butylphenol (CAS 1849-18-9) requires precision, rigorous environmental stewardship, and a deep understanding of its physicochemical behavior. As a compound frequently utilized as a chemical intermediate in the synthesis of resins, plasticizers, and surface-active agents, its presence in research and drug development laboratories is common. However, its severe aquatic toxicity and corrosive nature demand uncompromising operational and disposal protocols.

This guide provides researchers and safety officers with the definitive, step-by-step methodologies required to manage, contain, and dispose of 2,4-Di-sec-butylphenol safely.

Quantitative Hazard and Physicochemical Data

To design an effective disposal and handling strategy, we must first understand the molecular and regulatory parameters of the substance. The following table summarizes the critical data that dictates our operational constraints.

ParameterValue / ClassificationOperational & Safety Driver
CAS Registry Number 1849-18-9Accurate hazard tracking and regulatory logging[1].
Molecular Weight 206.32 g/mol Baseline for stoichiometric neutralization and chemical profiling[2].
Acute Aquatic Toxicity Category 1 (H400)Strictly mandates zero-discharge to municipal drains or sinks[1].
Chronic Aquatic Toxicity Category 1 (H410)Requires long-term environmental isolation and specialized destruction[1].
Skin Corrosion / Irritation Category 1B / 2 (H314 / H315)Dictates the use of heavy-duty, permeation-resistant PPE[1][2].
Respiratory Toxicity Category 3 (H335)Requires continuous local exhaust ventilation during all handling[1][2].

The Causality of Containment: Why Standard Disposal Fails

In laboratory environments, the default response to a chemical spill is often dilution via water flushing. For 2,4-Di-sec-butylphenol, water dilution is a catastrophic operational failure.

Because this compound is highly hydrophobic and categorized with H400/H410 Aquatic Toxicity, introducing water does not neutralize the threat; it merely expands the contamination footprint[1]. Alkylphenols act as persistent environmental pollutants and potential endocrine disruptors. If flushed into a standard drain, the compound bypasses traditional wastewater treatment, leading to bioaccumulation in local aquatic ecosystems. Therefore, all disposal and spill response procedures must rely on dry containment and thermal destruction .

DisposalLogic Source 2,4-Di-sec-butylphenol Waste Drain Improper Disposal (Drain / Landfill) Source->Drain Avoid Incineration Proper Disposal (Approved Plant) Source->Incineration Mandated Aquatic Aquatic Environment (H400, H410 Toxicity) Drain->Aquatic Scrubbing Exhaust Gas Scrubbing (Neutralize Fumes) Incineration->Scrubbing Safe Complete Destruction Scrubbing->Safe

Logical flow contrasting improper environmental release versus mandated incineration protocols.

Step-by-Step Methodologies: Handling, Spill Response, and Disposal

The following protocols are designed as self-validating systems. By understanding the why behind each step, laboratory personnel can execute these procedures with confidence and precision.

Protocol A: Routine Laboratory Handling and Segregation
  • Establish Engineering Controls: Always handle 2,4-Di-sec-butylphenol inside a certified chemical fume hood.

    • Causality: The compound is a Category 3 respiratory irritant (H335). Localized exhaust prevents vapor accumulation in the general laboratory atmosphere, protecting operators from inhalation hazards[1][2].

  • Don Appropriate PPE: Equip operators with heavy-duty nitrile or neoprene gloves, a chemically resistant lab coat, and splash-proof goggles.

    • Causality: The chemical causes severe skin burns and serious eye damage (H314, H318)[1]. Standard thin latex gloves offer insufficient permeation resistance against concentrated phenols.

  • Chemical Segregation: Store the chemical in a tightly closed container in a cool, well-ventilated, corrosive-designated area.

    • Causality: 2,4-Di-sec-butylphenol is incompatible with acid chlorides, acid anhydrides, and strong oxidizing agents. Contact with these materials can trigger dangerous, uncontrolled exothermic reactions[3].

Protocol B: Acute Spill Containment and Recovery
  • Evacuate and Isolate: Immediately clear the area of unnecessary personnel. Approach the spill from a windward direction to avoid inhaling concentrated vapors[1].

  • Deploy Dry Absorbents: Apply dry sand, earth, or sawdust directly over the spill[1].

    • Causality: As established, never use water. 2,4-Di-sec-butylphenol is insoluble in water and highly toxic to aquatic life. Introducing water will widen the contamination zone and risk environmental discharge[1][2].

  • Mechanical Collection: Once the liquid is fully absorbed, use non-sparking tools to sweep the contaminated matrix into a heavy-duty, sealable container (e.g., a High-Density Polyethylene (HDPE) drum)[1].

  • Validation: Confirm containment success by verifying the absence of residual liquid on the surface and ensuring the area is free of lingering acrid phenolic fumes.

Protocol C: Final Disposal and Destruction
  • Waste Characterization and Labeling: Label the sealed container explicitly as "Hazardous Waste: 2,4-Di-sec-butylphenol" along with GHS pictograms for Corrosive and Environmental Hazard.

    • Causality: Accurate labeling ensures downstream waste handlers do not inadvertently mix it with incompatible aqueous waste streams, which could compromise transport integrity.

  • Transfer to Approved Facility: Do not attempt to neutralize the waste in-house or discharge it to standard effluent systems. Transfer the container to an approved, licensed hazardous waste disposal plant[1].

  • High-Temperature Incineration: The receiving facility must destroy the chemical via controlled high-temperature incineration.

    • Causality: Thermal decomposition effectively breaks the C14H22O structure, preventing environmental persistence. However, heating this compound emits acrid and irritating fumes[3]. Therefore, the incinerator must be equipped with active exhaust gas scrubbing technology to capture toxic byproducts before atmospheric release.

By adhering to these stringent, causally-driven protocols, your laboratory ensures regulatory compliance, protects personnel, and completely mitigates the severe environmental risks associated with 2,4-Di-sec-butylphenol.

Sources

Navigating the Safe Handling and Disposal of 2,4-Di-Sec-butylphenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For the modern research scientist, a deep understanding of chemical safety is not just a regulatory requirement but a cornerstone of scientific integrity and experimental success. This guide provides essential, immediate safety and logistical information for handling 2,4-Di-Sec-butylphenol, with a focus on operational and disposal plans. As your partners in the laboratory, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights.

Understanding the Hazard: Why Caution is Critical

2,4-Di-Sec-butylphenol is a phenolic compound that presents several health and environmental hazards.[1][2] A thorough understanding of these risks is the first step in establishing a safe handling protocol. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,4-Di-Sec-butylphenol is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

  • Hazardous to the Aquatic Environment (Chronic): Very toxic to aquatic life with long-lasting effects.[2][3]

The causality behind these classifications lies in the chemical nature of phenols. Phenolic compounds can denature proteins and disrupt cell membranes, leading to tissue damage on contact. Systemic toxicity can also occur upon absorption. Therefore, the selection of appropriate personal protective equipment (PPE) is paramount to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 2,4-Di-Sec-butylphenol to mitigate the risks of skin contact, eye exposure, and inhalation.[4][5]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, Silver Shield®/4H®).[6]Phenols can penetrate many standard glove materials. Butyl rubber and Viton® offer excellent resistance to a broad range of chemicals, including phenols. Always inspect gloves for any signs of degradation or perforation before use.[4][7]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[4]Given that 2,4-Di-Sec-butylphenol causes serious eye irritation, robust eye protection is non-negotiable. A face shield provides an additional layer of protection against splashes.[1][2][3]
Skin and Body Protection A flame-resistant lab coat or chemical-resistant apron worn over long-sleeved clothing and closed-toe shoes.This prevents accidental skin contact from splashes or spills.[4][5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a certified chemical fume hood or if there is a risk of generating aerosols.[5]This is crucial to prevent respiratory tract irritation.[1][2] The Occupational Safety and Health Administration (OSHA) has established permissible exposure limits (PELs) for phenol, and similar precautions should be taken for its derivatives.[6][8][9]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is a self-validating system for ensuring safety.

Pre-Handling Checklist:
  • Location Assessment: All handling of 2,4-Di-Sec-butylphenol should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Spill Kit: Have a chemical spill kit rated for phenols readily available.

  • Review Safety Data Sheet (SDS): Always review the most current SDS for 2,4-Di-Sec-butylphenol before beginning work.[2][4][5][10]

Handling Procedure:
  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Container Inspection: Visually inspect the chemical container for any signs of damage or leakage before opening.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dust or aerosols.[4] Use non-sparking tools.[4]

  • Container Sealing: Securely seal the container immediately after use.[4]

  • Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after removing gloves.[2][7]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_loc Assess Location: Fume Hood prep_equip Check Emergency Equipment prep_loc->prep_equip prep_sds Review SDS prep_equip->prep_sds handle_ppe Don PPE prep_sds->handle_ppe handle_dispense Dispense Chemical handle_ppe->handle_dispense handle_seal Seal Container handle_dispense->handle_seal post_wash Wash Hands handle_seal->post_wash post_dispose Dispose of Waste post_wash->post_dispose

Caption: Safe Handling Workflow for 2,4-Di-Sec-butylphenol.

Disposal Plan: Responsible Stewardship

Proper disposal of 2,4-Di-Sec-butylphenol and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.[4]

Waste Segregation and Collection:
  • Designated Waste Container: Collect all waste containing 2,4-Di-Sec-butylphenol in a clearly labeled, sealed, and compatible waste container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: This includes any used gloves, weigh boats, pipette tips, or absorbent materials from a spill cleanup. These items must be disposed of as hazardous waste.[2]

Disposal Procedure:
  • Licensed Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Environmental Protection: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4] Discharge into sewer systems is strictly prohibited.[4]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations. Consult your institution's EHS office for specific guidance.

G cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_chem Chemical Waste storage_container Labeled, Sealed Waste Container collect_chem->storage_container collect_ppe Contaminated PPE collect_ppe->storage_container disposal_vendor Licensed Waste Vendor storage_container->disposal_vendor disposal_incinerate Controlled Incineration disposal_vendor->disposal_incinerate

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.